molecular formula C9H14ClN B1600711 Amphetamine Hydrochloride CAS No. 41820-21-7

Amphetamine Hydrochloride

Cat. No.: B1600711
CAS No.: 41820-21-7
M. Wt: 171.67 g/mol
InChI Key: SEVKYLYIYIKRSW-UHFFFAOYSA-N

Description

(S)-amphetamine is a 1-phenylpropan-2-amine that has S configuration. It has a role as a neurotoxin, an adrenergic uptake inhibitor, a dopaminergic agent, a sympathomimetic agent, a dopamine uptake inhibitor and an adrenergic agent. It is an enantiomer of a (R)-amphetamine.
Dextroamphetamine is the dextrorotatory enantiomer of amphetamine. Dextroamphetamine was approved by the FDA in 2001 for the treatment of attention deficit hyperactivity disorder.
Dextroamphetamine is a Central Nervous System Stimulant. The physiologic effect of dextroamphetamine is by means of Central Nervous System Stimulation.
Dextroamphetamine is a natural product found in Vachellia rigidula with data available.
Dextroamphetamine is a synthetic substance related to natural sympathomimetic amines and the synthetic agent amphetamine. In the central nervous system (CNS), dextroamphetamine induces the release of dopamine within the mesocorticolimbic system, a major component of the brain reward system, resulting in measurable behavioral changes such as euphoria. As a CNS stimulant, this agent may increase blood pressure and reduce appetite. Similar to other amphetamines, dextroamphetamine has a high potential for abuse, dependence, and addiction if used in large doses over extended periods of time. (NCI04)
Dextroamphetamine is only found in individuals that have used or taken this drug. It is the dextrorotary stereoisomer of the amphetamine molecule, which can take two different forms. It is a slightly polar, weak base and is lipophilic. The exact mechanism of action is not known. Dextroamphetamine stimulates the release of norepinephrine from central adrenergic receptors. At higher dosages, it causes release of dopamine from the mesocorticolimbic system and the nigrostriatal dopamine systems by reversal of the monoamine transporters. Dextroamphetamine may also act as a direct agonist on central 5-HT receptors and may inhibit monoamine oxidase (MAO). In the periphery, amphetamines are believed to cause the release of noradrenaline by acting on the adrenergic nerve terminals and alpha- and beta-receptors. Modulation of serotonergic pathways may contribute to the calming affect.
The d-form of AMPHETAMINE. It is a central nervous system stimulant and a sympathomimetic. It has also been used in the treatment of narcolepsy and of attention deficit disorders and hyperactivity in children. Dextroamphetamine has multiple mechanisms of action including blocking uptake of adrenergics and dopamine, stimulating release of monamines, and inhibiting monoamine oxidase. It is also a drug of abuse and a psychotomimetic.
See also: Dextroamphetamine Sulfate (has salt form).

Properties

IUPAC Name

1-phenylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEVKYLYIYIKRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2706-50-5, 41820-21-7
Record name (±)-Amphetamine hydrochloride
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Record name Amphetamine hydrochloride
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Record name (�±)-α-Methylphenethylamine hydrochloride
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Record name Amphetamine hydrochloride
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Foundational & Exploratory

amphetamine hydrochloride mechanism of action on dopamine transporters

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the complex molecular mechanisms underpinning the action of amphetamine hydrochloride on the dopamine (B1211576) transporter (DAT). It explores the multifaceted interactions, including competitive inhibition, transporter internalization, and reverse transport, which collectively contribute to the profound neurochemical and behavioral effects of this psychostimulant.

Core Mechanisms of Action

Amphetamine's primary molecular target is the dopamine transporter, a member of the SLC6 family of Na+/Cl− dependent transporters.[1] The canonical function of DAT is the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[1][2] Amphetamine disrupts this process through a combination of mechanisms, leading to a significant elevation of extracellular dopamine levels.[1][3][4][5]

Competitive Inhibition of Dopamine Uptake

Amphetamine acts as a substrate for the dopamine transporter.[1][5] Due to its structural similarity to dopamine, amphetamine competitively inhibits the reuptake of dopamine by binding to the same site on the transporter.[5][6][7] This competitive inhibition reduces the clearance of dopamine from the synapse, thereby prolonging its presence and increasing its concentration in the extracellular space.[5]

Transporter-Mediated Efflux (Reverse Transport)

Beyond simple inhibition, amphetamine is transported into the presynaptic neuron by DAT.[1][8] This influx of amphetamine leads to a cascade of events that ultimately reverses the direction of dopamine transport, a phenomenon known as efflux.[1][3][4][6][8] This process is a key contributor to the robust increase in synaptic dopamine levels induced by amphetamine.[1][4]

The mechanism of reverse transport is multifaceted and involves several key steps:

  • Increased Intracellular Sodium: The transport of amphetamine into the cell is coupled with the co-transport of sodium ions (Na+), leading to an increase in the intracellular Na+ concentration.[8] This altered ion gradient favors the outward transport of dopamine.[8]

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, amphetamine, being a weak base, disrupts the proton gradient of synaptic vesicles, which is maintained by the vesicular monoamine transporter 2 (VMAT2).[1][4][9] This disruption causes dopamine to leak from the vesicles into the cytoplasm, significantly increasing the cytosolic dopamine concentration.[1][4][10]

  • Transporter Reorientation and Dopamine Efflux: The elevated cytoplasmic dopamine, in conjunction with the altered intracellular sodium concentration, promotes the binding of dopamine to the inward-facing conformation of DAT.[1] This triggers a conformational change in the transporter, leading to the outward transport of dopamine into the synaptic cleft.[1][8] Amphetamine-induced dopamine efflux can occur through both a slow, exchange-like mechanism and a rapid, channel-like mode that results in bursts of dopamine release.[1][3]

Dopamine Transporter Internalization

Prolonged exposure to amphetamine can lead to the internalization of the dopamine transporter from the plasma membrane into the cell's interior.[11][12][13] This process, a form of endocytosis, reduces the number of functional transporters on the cell surface, thereby decreasing the overall capacity for dopamine uptake.[11] While some studies suggest this internalization is dependent on protein kinase C (PKC), others indicate it can occur independently of PKC activity.[12] Interestingly, acute, short-term exposure to amphetamine has been shown to rapidly increase the trafficking of DAT to the cell surface, suggesting a biphasic effect on transporter localization.[2][14]

Quantitative Data on Amphetamine-DAT Interaction

The following tables summarize key quantitative parameters describing the interaction of amphetamine with the dopamine transporter, compiled from various studies.

ParameterSpeciesPreparationValueReference
Ki (μM) HumanCultured Cells~0.6[15]
MouseCultured Cells~0.5[15]
RatSynaptosomes0.034[16]
IC50 (μM) HumanHEK293 Cells~10[9]
HumanHEK293 Cells(Varies)[17]
Vmax (% of control) HumanHEK293 Cells↓ (decrease)[18]
RatStriatal Synaptosomes↓ (decrease)[19]

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Amphetamine for the Dopamine Transporter.

ConditionParameterChangeReference
Acute AMPH ExposureDAT Surface Expression↑ (increase)[2][14]
Prolonged AMPH ExposureDAT Surface Expression↓ (decrease)[11][12]
AMPH TreatmentDopamine Uptake (Vmax)↓ (decrease)[18]

Table 2: Effects of Amphetamine on Dopamine Transporter Function and Trafficking.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Amphetamine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal AMPH_ext Amphetamine DAT Dopamine Transporter (DAT) AMPH_ext->DAT 1. Competitive Inhibition AMPH_int Amphetamine AMPH_ext->AMPH_int 2. Transport into Neuron DA_ext Dopamine DA_ext->DAT Blocks DA Uptake VMAT2 VMAT2 AMPH_int->VMAT2 3. Disrupts Vesicular Storage DA_cyto Cytosolic Dopamine DA_cyto->DA_ext 4. Reverse Transport (Efflux) Vesicle Synaptic Vesicle DA_ves Vesicular Dopamine DA_ves->DA_cyto DA Leakage

Caption: Core mechanisms of amphetamine action on the dopamine transporter.

DAT_Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DAT_surface Surface DAT DAT_internal Internalized DAT DAT_surface->DAT_internal Endocytosis Endosome Endosome DAT_internal->Endosome Trafficking AMPH Prolonged Amphetamine Exposure AMPH->DAT_surface Induces PKC PKC PKC->DAT_surface Phosphorylation (Potential Role) Dynamin Dynamin Dynamin->DAT_surface Mediates Internalization

Caption: Signaling pathway for amphetamine-induced DAT internalization.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature to investigate the effects of amphetamine on the dopamine transporter.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of amphetamine for the dopamine transporter.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells (e.g., HEK293) stably expressing the dopamine transporter or from brain tissue (e.g., striatum). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [3H]WIN 35,428) is incubated with the membrane preparation in the presence of varying concentrations of amphetamine.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of amphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][20]

Dopamine Uptake Inhibition Assays

Objective: To measure the potency of amphetamine to inhibit dopamine uptake (IC50).

Methodology:

  • Cell Culture or Synaptosome Preparation: Experiments are typically performed in cultured cells expressing DAT or in synaptosomes (isolated nerve terminals) prepared from brain tissue.[9][18]

  • Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of amphetamine.

  • Uptake Initiation: A known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer or by filtration.

  • Quantification: The amount of radiolabeled dopamine taken up by the cells or synaptosomes is quantified by scintillation counting.

  • Data Analysis: The concentration of amphetamine that inhibits 50% of the dopamine uptake is determined as the IC50 value.[9][17]

Uptake_Assay_Workflow Start Start Prepare Prepare Cells/Synaptosomes Expressing DAT Start->Prepare Preincubate Pre-incubate with Varying [Amphetamine] Prepare->Preincubate Add_DA Add [3H]Dopamine Preincubate->Add_DA Incubate Short Incubation Add_DA->Incubate Terminate Terminate Uptake (Wash/Filter) Incubate->Terminate Quantify Quantify [3H]Dopamine (Scintillation Counting) Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure real-time changes in extracellular dopamine concentrations in brain slices or in vivo.

Methodology:

  • Electrode Placement: A carbon-fiber microelectrode is placed in the brain region of interest (e.g., striatum).

  • Voltage Application: A triangular waveform potential is applied to the electrode, rapidly scanning a range of voltages.

  • Dopamine Oxidation: When the potential reaches the oxidation potential of dopamine, dopamine at the electrode surface is oxidized, generating a current.

  • Current Measurement: The resulting current is measured and is proportional to the concentration of dopamine.

  • Stimulation: Electrical or pharmacological stimulation (e.g., application of amphetamine) is used to evoke dopamine release.

  • Data Analysis: The changes in the oxidation current over time provide a high-temporal-resolution measurement of dopamine release and reuptake kinetics.[5][21][22]

Microdialysis

Objective: To measure changes in extracellular dopamine levels in the brains of freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region. The probe consists of a semi-permeable membrane.

  • Perfusion: A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.

  • Sample Collection: Molecules in the extracellular fluid, including dopamine, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The dialysate is collected at regular intervals.

  • Drug Administration: Amphetamine is administered systemically (e.g., via intraperitoneal injection).

  • Analysis: The concentration of dopamine in the collected dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Interpretation: Changes in dopamine concentration in the dialysate over time reflect the drug's effect on extracellular dopamine levels.[10][22]

This guide provides a comprehensive overview of the intricate mechanisms by which this compound modulates the dopamine transporter. The interplay of competitive inhibition, reverse transport, and transporter trafficking results in a powerful amplification of dopaminergic signaling, which is fundamental to the drug's therapeutic and addictive properties. The experimental protocols described herein represent the foundational techniques for the continued investigation of these complex processes.

References

A Technical Guide on the Role of Amphetamine Hydrochloride in Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between amphetamine hydrochloride and the vesicular monoamine transporter 2 (VMAT2). It covers the mechanism of action, quantitative data on binding and inhibition, and detailed experimental protocols relevant to the study of this interaction.

Introduction: VMAT2 and its Importance

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons responsible for packaging neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) from the cytoplasm into synaptic vesicles.[1] This process is vital for storing neurotransmitters and their subsequent release into the synapse.[1] VMAT2 utilizes a proton gradient established by a vesicular H+-ATPase to drive monoamine uptake, exchanging two protons for one monoamine molecule.[1] Amphetamines, a class of psychostimulant drugs, exert their effects in part by interacting with VMAT2, leading to significant alterations in monoaminergic neurotransmission.[2][3]

Mechanism of Amphetamine Action at VMAT2

Amphetamine's interaction with VMAT2 is multifaceted and distinct from classical inhibitors like reserpine (B192253). While reserpine irreversibly binds to and inhibits the transporter, amphetamine acts primarily as a VMAT2 substrate.[1][2] This means that amphetamine is transported into the synaptic vesicles by VMAT2.

The primary mechanisms of action are:

  • Competitive Inhibition of Monoamine Uptake: As a substrate, amphetamine competes with endogenous monoamines like dopamine for transport into vesicles.[4] This competitive inhibition leads to a decrease in the vesicular sequestration of neurotransmitters.

  • Disruption of the Proton Gradient: As a weak base, amphetamine can accumulate in the acidic environment of synaptic vesicles. This accumulation can lead to a partial collapse of the pH gradient across the vesicular membrane, which is the driving force for VMAT2-mediated monoamine transport.

  • Carrier-Mediated Exchange: Amphetamine promotes the release of intravesicular neurotransmitters into the cytoplasm through a carrier-mediated exchange mechanism.[1][2] This action increases the cytosolic concentration of neurotransmitters, making them available for reverse transport into the synapse via the dopamine transporter (DAT).[5][6]

  • Redistribution of VMAT2: Studies have shown that amphetamine can cause a redistribution of VMAT2-containing vesicles within the nerve terminal, which may contribute to an increase in cytoplasmic dopamine.[7]

This cascade of events ultimately leads to a significant increase in the concentration of monoamines in the synaptic cleft, which is responsible for the psychostimulant effects of amphetamine.[8]

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of amphetamine and related compounds with VMAT2 has been quantified through various in vitro assays. The following tables summarize key quantitative data.

CompoundParameterValue (µM)Species/SystemReference
d-amphetamineK_i2Human VMAT2[5][9]
DopamineK_m1.4Human VMAT2[5][9]
Serotonin (5-HT)K_m0.9Human VMAT2[5][9]
1-Napthyl-2-aminopropaneIC_50 (³H-dopamine uptake inhibition)0.5Rat VMAT2[1]
(+)-PseudophenmetrazineIC_50 (³H-dopamine uptake inhibition)92Rat VMAT2[1]

Table 1: Binding and Inhibition Constants for VMAT2 Substrates.

CompoundParameterValue (nM)Species/SystemReference
Dihydrotetrabenazine ([³H]DTBZ)K_d18 ± 4Wild Type VMAT2[10][11]
ReserpineK_i161 ± 1Wild Type VMAT2[10][11]

Table 2: Binding Constants for VMAT2 Inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures involved in studying amphetamine's interaction with VMAT2.

VMAT2_Amphetamine_Pathway cluster_presynaptic Presynaptic Terminal Amphetamine_ext Amphetamine (Extracellular) DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Uptake Amphetamine_cyt Amphetamine (Cytoplasmic) DAT->Amphetamine_cyt Synapse Synaptic Cleft DAT->Synapse Dopamine Efflux VMAT2 VMAT2 Amphetamine_cyt->VMAT2 Substrate Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_cyt Dopamine (Cytoplasmic) VMAT2->Dopamine_cyt Release/Exchange Dopamine_ves Dopamine (Vesicular) Dopamine_cyt->DAT Reverse Transport

Caption: Amphetamine's mechanism of action at the presynaptic terminal.

VMAT2_Binding_Assay start Start: Prepare Vesicles prepare_vesicles Isolate VMAT2-containing vesicles (e.g., from rat striatum) start->prepare_vesicles incubate Incubate vesicles with [³H]DTBZ and varying concentrations of Amphetamine HCl prepare_vesicles->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter scintillation Quantify bound radioactivity using liquid scintillation counting filter->scintillation analyze Analyze data to determine IC₅₀ and Kᵢ values scintillation->analyze end_node End: Determine Binding Affinity analyze->end_node

Caption: Experimental workflow for a VMAT2 radioligand binding assay.

Detailed Experimental Protocols

This protocol is adapted from methodologies used to study VMAT2 activity.[2][12]

  • Tissue Homogenization: Euthanize rats and rapidly dissect the striata on ice. Homogenize the tissue in ice-cold buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Synaptosome Isolation: Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet synaptosomes.

  • Synaptic Vesicle Isolation: Resuspend the synaptosome pellet and lyse them by osmotic shock in a hypotonic buffer. Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the synaptic vesicles.

  • Resuspension: Resuspend the final vesicle pellet in an appropriate assay buffer and determine the protein concentration.

This assay measures the ability of a test compound to displace the high-affinity VMAT2 ligand [³H]DTBZ.[10][12]

  • Assay Setup: In a 96-well plate, combine the prepared vesicle suspension, [³H]DTBZ (at a concentration near its K_d), and varying concentrations of this compound or a control compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ (IC_50). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

This functional assay measures the inhibition of dopamine transport into vesicles by amphetamine.[1][2]

  • Assay Setup: In a reaction tube, combine the vesicle preparation, ATP (to energize the proton pump), and varying concentrations of this compound.

  • Initiate Uptake: Add [³H]dopamine to initiate the uptake reaction.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters.

  • Quantification and Analysis: Quantify the radioactivity retained on the filters and determine the IC_50 value for uptake inhibition.

Conclusion

This compound's interaction with VMAT2 is a complex process involving competitive substrate activity, disruption of the vesicular proton gradient, and carrier-mediated exchange. This multifaceted mechanism leads to a profound increase in cytosolic monoamine levels, which is a key contributor to its overall pharmacological effects. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate relationship between amphetamines and VMAT2, aiding in the development of novel therapeutics targeting monoaminergic systems.

References

Whitepaper: The Impact of Amphetamine Hydrochloride on Monoamine Oxidase (MAO) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Amphetamine is a potent central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its principal mechanism of action involves increasing synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[2][3] This is achieved through its function as a substrate for monoamine transporters, leading to competitive reuptake inhibition and reverse transport, as well as through disruption of vesicular monoamine storage via the vesicular monoamine transporter 2 (VMAT2).[2][4] In addition to these primary actions, amphetamine and its derivatives also function as inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of cytosolic monoamines.[2][4][5][6] This paper provides a technical overview of the interaction between amphetamine and MAO, summarizing quantitative data, detailing experimental protocols for its assessment, and contextualizing this mechanism within amphetamine's broader pharmacological profile.

Molecular Interaction with Monoamine Oxidase

Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters.[7][8] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B favors phenethylamine (B48288).[3][9][10] Both isoforms metabolize dopamine.[9]

Amphetamine's interaction with MAO is characterized as a secondary, and comparatively weak, aspect of its pharmacology.[11] The available evidence indicates the following:

  • Mechanism of Inhibition: Amphetamine acts as a competitive inhibitor of MAO.[4][12]

  • Isoform Selectivity: It is a selective inhibitor of MAO-A.[10][13] The presence of an α-methyl group on the phenethylamine scaffold is critical for this activity, transforming the compound from a selective MAO-B substrate (phenethylamine) into a selective MAO-A inhibitor (amphetamine).[10]

  • Potency: Compared to clinically developed MAO inhibitors (MAOIs) like clorgyline or selegiline (B1681611) which have potencies in the nanomolar range, amphetamine's inhibitory action is significantly weaker, with effects observed in the micromolar range.[11][14]

Quantitative Analysis of MAO Inhibition

Precise IC50 or Ki values for amphetamine hydrochloride are not consistently reported in recent literature, reflecting the fact that its MAO-inhibiting properties are less potent than its effects on monoamine transporters. However, studies on amphetamine enantiomers using rat liver mitochondrial MAO preparations confirm its role as a competitive inhibitor. While the specific values were not detailed in the provided materials, the research confirms the competitive nature of the inhibition for both MAO-A and MAO-B isoforms.[12] The inhibition is generally considered weak.[11] For context, certain amphetamine derivatives, such as 4-methylthioamphetamine (4-MTA), have been shown to be potent MAO-A inhibitors with IC50 values around 250 nM.[15]

Table 1: Summary of Amphetamine's Interaction with MAO Isoforms

CompoundTarget IsoformInhibition TypePotencyKey Structural Determinant
AmphetamineMAO-ACompetitiveWeak; Selective for MAO-A[10][11][13]α-methyl group[10]
AmphetamineMAO-BCompetitiveVery Weak / Negligible[12][13]α-methyl group[10]

Role in the Presynaptic Pharmacological Cascade

The inhibition of MAO by amphetamine, while weak, is mechanistically significant as it contributes to a cascade that dramatically increases cytosolic monoamine concentrations, which is a core tenet of the "weak base hypothesis".[4][16] This cascade elevates neurotransmitter levels in the synapse through a multi-step process within the presynaptic terminal.[2][4][16]

  • Transporter-Mediated Entry: Amphetamine is a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), which actively carry it into the presynaptic neuron.[4]

  • Vesicular Disruption: Inside the neuron, amphetamine inhibits VMAT2, the protein that loads monoamines into synaptic vesicles, thereby disrupting the proton gradient and causing neurotransmitters to leak from the vesicles into the cytosol.[2][4][16]

  • MAO Inhibition: Amphetamine then inhibits MAO on the mitochondrial membrane, preventing the degradation of the newly elevated cytosolic pool of dopamine and norepinephrine.[2][4][16]

  • Reverse Transport: The resulting high concentration of cytosolic monoamines causes the DAT and NET transporters to reverse their direction of transport, expelling dopamine and norepinephrine from the neuron into the synaptic cleft.[4]

This synergistic action explains how amphetamine effectively floods the synapse with neurotransmitters.

cluster_presynaptic Presynaptic Terminal cluster_synapse DAT DAT / NET VMAT2 VMAT2 DA_syn Dopamine (synaptic) DAT->DA_syn 5. High cytosolic DA     causes reverse transport Vesicle Synaptic Vesicle VMAT2->Vesicle 2. Inhibits vesicular     uptake of DA MAO MAO Mitochondrion Mitochondrion MAO->DA_syn 4. Inhibits DA     degradation AMPH_ext Amphetamine (extracellular) AMPH_ext->DAT Enters via Transporter

Amphetamine's presynaptic multi-target mechanism of action.

Experimental Protocols for MAO Inhibition Assays

Assessing the inhibitory potential of a compound like this compound against MAO-A and MAO-B is a standard in vitro procedure. A common and reliable method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[7][9]

Materials and Reagents
  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[8]

  • Substrate: Kynuramine or p-Tyramine (non-selective substrates for both isoforms).[8][9][14]

  • Test Compound: this compound dissolved in DMSO, then serially diluted in assay buffer.

  • Detection System: Amplex® Red reagent (or similar fluorescent probe) and horseradish peroxidase (HRP).[9][14]

  • Controls: A known selective inhibitor for positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[8][9]

  • Hardware: 96-well black microplate and a fluorescence plate reader.[9][14]

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of this compound to achieve a range of final assay concentrations.

  • Plate Setup: To the wells of a 96-well black plate, add the assay buffer, MAO enzyme (either A or B), and the test compound dilutions. Include vehicle controls (no inhibitor) and no-enzyme controls.[9]

  • Pre-incubation: Incubate the plate for approximately 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the reaction begins.[9]

  • Reaction Initiation: Add the substrate and fluorescent probe mixture (e.g., Amplex Red/HRP) to all wells to start the reaction.[9]

  • Incubation & Measurement: Incubate the plate at 37°C, protected from light.[9] Measure the fluorescence signal at regular intervals using a plate reader (e.g., λex = 530-560 nm, λem = ~590 nm).

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Normalize the rates against the vehicle control (defined as 100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[14]

prep 1. Reagent & Compound Preparation plate 2. Plate Setup (Enzyme, Buffer, Inhibitor) prep->plate preincubate 3. Pre-incubation (15 min @ 37°C) plate->preincubate initiate 4. Reaction Initiation (Add Substrate + Probe) preincubate->initiate measure 5. Kinetic Measurement (Fluorescence Reading @ 37°C) initiate->measure analyze 6. Data Analysis (Rate Calculation) measure->analyze ic50 7. IC50 Determination (Non-linear Regression) analyze->ic50

General workflow for an in vitro fluorometric MAO inhibition assay.

Conclusion and Implications

This compound is a weak, competitive, and MAO-A selective inhibitor.[10][12][13] While this inhibitory activity is not its primary mechanism of action, it plays a crucial, synergistic role in its overall pharmacology.[2][4] By preventing the degradation of monoamines that have been displaced from synaptic vesicles, MAO inhibition contributes significantly to the build-up of cytosolic neurotransmitter concentrations required to induce reverse transport. This multi-target profile, involving actions on plasma membrane transporters, vesicular transporters, and metabolic enzymes, underscores the complexity of amphetamine's effects on monoaminergic neurotransmission. For drug development professionals, this polypharmacology highlights the need to assess compounds not only at their primary targets but also at key metabolic enzymes like MAO to fully characterize their mechanism of action and potential for off-target effects.

References

chemical and physical properties of racemic amphetamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Racemic Amphetamine Hydrochloride

Introduction

Racemic this compound is a synthetic central nervous system (CNS) stimulant belonging to the phenethylamine (B48288) class.[1] As a salt of the racemic free base, it is composed of an equal mixture of two enantiomers: dextroamphetamine and levoamphetamine.[2] This compound has been utilized in pharmaceuticals for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Its hydrochloride salt form enhances stability and solubility compared to the free base, facilitating its formulation in medicinal products.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a review of its primary mechanism of action.

Chemical Properties

The chemical identity of racemic this compound is defined by its molecular structure, weight, and reactivity. It is the hydrochloride salt of α-methylphenethylamine.[5] The presence of a chiral center results in two stereoisomers.[2]

PropertyValueReference
IUPAC Name (2RS)-1-phenylpropan-2-aminium chloride[6]
Synonyms dl-Amphetamine hydrochloride, (±)-Amphetamine hydrochloride[5]
CAS Number 2706-50-5[5][7]
Molecular Formula C₉H₁₄ClN[5][7]
Molecular Weight 171.67 g/mol [7][8]
pKa 10.1[2]
Stability Stable under recommended storage conditions (-20°C).[2][9]

Physical Properties

The physical characteristics of racemic this compound are critical for its handling, formulation, and pharmacokinetic profile. It typically presents as a white crystalline solid.[1][10]

PropertyValueReference
Appearance White crystalline powder or colorless crystals.[1][10]
Melting Point 127-129 °C or 146 °C[7][11]
Boiling Point 201.5 - 203 °C (at 760 mmHg)[3][7]
Odor Odorless[12]
Solubility Profile

The solubility of amphetamine and its salts is highly dependent on the solvent and pH. The hydrochloride salt form is generally soluble in polar solvents.[1] In acidic conditions, its solubility in water is enhanced due to the protonation of the amine group.[13]

SolventSolubilityReference
Water Soluble / Slightly Soluble[1][4]
Ethanol Soluble[4]
Methanol Soluble[4]
Chloroform Insoluble[14]
Diethyl Ether Insoluble[4][14]
DMF 3 mg/mL[8]
DMSO 5 mg/mL[8]
PBS (pH 7.2) 5 mg/mL[8]

Mechanism of Action & Signaling Pathways

Amphetamine exerts its stimulant effects by increasing the synaptic concentrations of key monoamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin.[15] Its mechanism is multifaceted, involving the disruption of vesicular storage and the reversal of transporter function.[16][17]

  • Entry into Presynaptic Neuron : Amphetamine enters the presynaptic neuron via monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), or by diffusing across the cell membrane.

  • VMAT2 Inhibition : Inside the neuron, amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading dopamine and norepinephrine into synaptic vesicles for storage. This leads to an accumulation of these neurotransmitters in the cytoplasm.[18]

  • TAAR1 Activation : Amphetamine acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[17][18] Activation of TAAR1 initiates signaling cascades, including protein kinase A (PKA) and protein kinase C (PKC) pathways, which lead to the phosphorylation of the DAT and NET.[19]

  • Transporter Reversal (Efflux) : The phosphorylation of DAT and NET causes them to reverse their direction of transport. Instead of taking neurotransmitters from the synapse into the neuron (reuptake), they begin to transport cytoplasmic dopamine and norepinephrine out of the neuron and into the synaptic cleft.[16][19] This non-vesicular release of neurotransmitters is a primary contributor to amphetamine's potent effects.

The combined actions of competitive reuptake inhibition, disruption of vesicular storage, and transporter-mediated efflux lead to a significant and prolonged increase in synaptic dopamine and norepinephrine levels.[15][16]

Amphetamine_Dopamine_Pathway Amphetamine's Mechanism on Dopaminergic Neurons cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_membrane VMAT2 VMAT2 Dopamine_cyto Cytoplasmic Dopamine VMAT2->Dopamine_cyto DA Accumulates Vesicle Synaptic Vesicle Vesicle->VMAT2 DA Storage TAAR1 TAAR1 DAT_P DAT-P (Phosphorylated) TAAR1->DAT_P Phosphorylates (via Kinases) Dopamine_syn Synaptic Dopamine++ DAT_P->Dopamine_syn DA Efflux (Reverse Transport) Amphetamine_cyto Amphetamine Amphetamine_cyto->VMAT2 Inhibits Amphetamine_cyto->TAAR1 Activates DAT DAT Dopamine_syn->DAT Blocks Reuptake Dopamine_receptor Postsynaptic D1/D2 Receptors Dopamine_syn->Dopamine_receptor Activates Amphetamine_ext Amphetamine Amphetamine_ext->DAT Enters via DAT

Amphetamine's effect on the dopamine pathway.

Amphetamine_Norepinephrine_Pathway Amphetamine's Mechanism on Noradrenergic Neurons cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_membrane VMAT2 VMAT2 NE_cyto Cytoplasmic Norepinephrine VMAT2->NE_cyto NE Accumulates Vesicle Synaptic Vesicle Vesicle->VMAT2 NE Storage TAAR1 TAAR1 NET_P NET-P (Phosphorylated) TAAR1->NET_P Phosphorylates (via Kinases) NE_syn Synaptic Norepinephrine++ NET_P->NE_syn NE Efflux (Reverse Transport) Amphetamine_cyto Amphetamine Amphetamine_cyto->VMAT2 Inhibits Amphetamine_cyto->TAAR1 Activates NET NET NE_syn->NET Blocks Reuptake NE_receptor Postsynaptic Adrenergic Receptors NE_syn->NE_receptor Activates Amphetamine_ext Amphetamine Amphetamine_ext->NET Enters via NET

Amphetamine's effect on the norepinephrine pathway.

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline substance using a standard melting point apparatus.[20]

Methodology:

  • Sample Preparation : Ensure the racemic this compound sample is a dry, finely ground powder.[21]

  • Capillary Loading : A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end). The tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.[21][22]

  • Apparatus Setup : The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[22]

  • Rapid Determination (Optional) : A preliminary rapid heating is performed to quickly determine an approximate melting range. This helps in setting the parameters for the accurate measurement.[20]

  • Accurate Determination : A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[20][21]

  • Observation and Recording : The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T1). The temperature at which the last crystal melts completely is recorded as the end of the range (T2).[20] The melting range is reported as T1-T2.

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (2-3mm) prep->load place Insert Capillary into Melting Point Apparatus load->place heat Heat Rapidly for Approximate Range place->heat slow_heat Heat Slowly (1-2°C/min) Below Approx. M.P. place->slow_heat For Accurate Measurement heat->slow_heat Informative observe Observe Sample Through Viewfinder slow_heat->observe record_t1 Record T1: First Liquid Drop Appears observe->record_t1 record_t2 Record T2: All Solid Melts record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end End report->end Solubility_Workflow start Start add_excess Add Excess Solid Compound to Known Volume of Solvent start->add_excess agitate Seal and Agitate at Constant Temperature (e.g., 24-72 hours) add_excess->agitate equilibrate Equilibrium Reached agitate->equilibrate separate Separate Solid and Liquid (Centrifugation / Filtration) equilibrate->separate analyze Analyze Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) separate->analyze report Report Concentration as Equilibrium Solubility analyze->report end End report->end

References

The Stereochemical Nuances of a CNS Stimulant: A Technical Guide to the Structure-Activity Relationship of Amphetamine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

This whitepaper provides an in-depth technical exploration of the structure-activity relationship (SAR) of the enantiomers of amphetamine hydrochloride: dextroamphetamine and levoamphetamine. By examining their differential pharmacodynamics, pharmacokinetics, and interactions with key molecular targets, this guide aims to elucidate how stereochemistry dictates their distinct pharmacological profiles.

Introduction: The Significance of Chirality in Amphetamine Pharmacology

Amphetamine, a potent central nervous system (CNS) stimulant, exists as two stereoisomers, or enantiomers: dextrorotatory-(+)-amphetamine (dextroamphetamine) and levorotatory-(-)-amphetamine (levoamphetamine).[1] While chemically identical in composition, these molecules are non-superimposable mirror images of each other. This subtle difference in three-dimensional structure is the cornerstone of their distinct pharmacological activities. Understanding the SAR of these isomers is critical for the rational design of therapeutics for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, where specific neurochemical modulation is desired.[2][3] This document will dissect the molecular interactions and resulting physiological effects that differentiate these two isomers.

Core Pharmacodynamics: Differential Interactions with Monoamine Systems

The primary mechanism of action for both amphetamine isomers involves increasing the synaptic concentrations of the catecholamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2] This is achieved through a multi-faceted interaction with presynaptic monoamine transporters.

Amphetamine isomers act as competitive inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft. More significantly, they serve as transporter substrates, being taken up into the presynaptic neuron. Once inside, they exert two key actions:

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamines disrupt the proton gradient of synaptic vesicles and inhibit VMAT2, which is responsible for loading dopamine and norepinephrine into these vesicles for future release. This leads to an accumulation of neurotransmitters in the cytoplasm.[3][4]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamines are agonists at the intracellular TAAR1. Activation of TAAR1 initiates signaling cascades that lead to the phosphorylation of DAT and NET, causing them to reverse their direction of transport and expel cytoplasmic dopamine and norepinephrine into the synapse.[2]

The crucial difference between the isomers lies in their potency and selectivity towards the dopaminergic versus the noradrenergic systems.

  • Dextroamphetamine is the more potent CNS stimulant of the two.[4] It exhibits a greater potency for releasing dopamine compared to levoamphetamine. This pronounced effect on the dopaminergic system, particularly in the brain's reward and executive function pathways, is thought to be the primary driver of its potent psychostimulant, euphoric, and attention-enhancing effects.[1]

  • Levoamphetamine is considered less potent as a central stimulant but has more significant peripheral effects.[3] It has a relatively stronger effect on norepinephrine release compared to its effect on dopamine.[5] This leads to more pronounced cardiovascular effects, such as increased heart rate and blood pressure.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the distinct profiles of the amphetamine isomers.

Table 1: In Vitro Monoamine Release Potency (EC₅₀, nM)

This table presents the half-maximal effective concentrations (EC₅₀) for dopamine and norepinephrine release induced by dextroamphetamine and levoamphetamine in rat brain synaptosomes. Lower values indicate greater potency.

IsomerDopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)
d-Amphetamine 5.8 - 24.86.6 - 7.2
l-Amphetamine 27.79.5

(Data sourced from in vitro studies in rats)[5]

Table 2: Comparative Pharmacokinetic Parameters in Adults

This table outlines the key pharmacokinetic differences between the two isomers.

Parameterd-Amphetaminel-Amphetamine
Elimination Half-Life ~10 hours~13 hours
Primary Site of Action Central Nervous SystemPeripheral Nervous System
Relative Potency Higher CNS potencyLower CNS potency

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in amphetamine pharmacology.

Amphetamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft amphetamine Amphetamine dat DAT/NET amphetamine->dat Enters Neuron & Blocks Reuptake taar1 TAAR1 amphetamine->taar1 Activates vmat2 VMAT2 amphetamine->vmat2 Inhibits cytosolic_da_ne Cytosolic DA/NE dat->cytosolic_da_ne synaptic_da_ne ↑ Synaptic DA/NE dat->synaptic_da_ne Reuptake dat->synaptic_da_ne Release taar1->dat Phosphorylates & Reverses Transport vesicle Synaptic Vesicle (DA/NE) vmat2->vesicle Blocks Loading vesicle->cytosolic_da_ne Leaks DA/NE cytosolic_da_ne->dat Efflux

Caption: Amphetamine's dual mechanism of action on monoamine transporters.

Experimental_Workflow_Monoamine_Release_Assay A 1. Isolate Synaptosomes from Rat Striatum B 2. Pre-load Synaptosomes with [3H]Dopamine A->B C 3. Superfusion with Buffer to Establish Baseline B->C D 4. Add Amphetamine Isomer (d- or l-) to Buffer C->D E 5. Collect Superfusate Fractions Over Time D->E F 6. Quantify [3H]Dopamine via Scintillation Counting E->F G 7. Calculate EC50 Value for Dopamine Release F->G

Caption: Workflow for an in vitro neurotransmitter release assay.

SAR_Logical_Relationship cluster_isomers Stereoisomers cluster_effects Primary Pharmacological Effects amphetamine Amphetamine Core Structure d_amphetamine d-Amphetamine (S-enantiomer) amphetamine->d_amphetamine l_amphetamine l-Amphetamine (R-enantiomer) amphetamine->l_amphetamine d_effects ↑↑ Dopamine Release (High CNS Potency) • Strong Psychostimulation • Cognitive Enhancement d_amphetamine->d_effects Leads to l_effects ↑ Norepinephrine Release (High Peripheral Potency) • Strong Cardiovascular Effects • Weaker CNS Stimulation l_amphetamine->l_effects Leads to

Caption: Structure-activity relationship of amphetamine isomers.

Experimental Protocols

In Vitro Monoamine Release Assay (Synaptosome Model)

This protocol outlines a common method for quantifying the potency of amphetamine isomers in inducing neurotransmitter release from isolated nerve terminals (synaptosomes).

  • Objective: To determine the EC₅₀ value of d- and l-amphetamine for dopamine and norepinephrine release.

  • Materials:

    • Freshly dissected rat brain tissue (striatum for dopamine, hippocampus or cortex for norepinephrine)

    • Sucrose (B13894) homogenization buffer

    • Krebs-Ringer buffer

    • Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine)

    • d- and l-amphetamine hydrochloride standards

    • Superfusion apparatus

    • Scintillation counter and fluid

  • Methodology:

    • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to pellet and isolate the synaptosome fraction. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

    • Radiolabel Loading: Incubate the synaptosomes with a low concentration of [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C. This allows the transporters to take up the radiolabel into the nerve terminals.

    • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber. Continuously perfuse with warm, oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) to establish a stable baseline of spontaneous radiolabel efflux.

    • Drug Application: After establishing a baseline, switch to a buffer containing a known concentration of either d- or l-amphetamine. Test a range of concentrations in separate experiments (e.g., 1 nM to 10 µM).

    • Fraction Collection: Collect the superfusate in timed fractions (e.g., every 5 minutes) throughout the experiment.

    • Quantification: Add scintillation fluid to each collected fraction and measure the amount of radioactivity (in disintegrations per minute) using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of total radioactivity released by the drug at each concentration, compared to the total radioactivity present in the synaptosomes. Plot the concentration-response curve and use non-linear regression to determine the EC₅₀ value.

In Vivo Locomotor Activity Assay (Rodent Model)

This protocol describes a standard behavioral assay to assess the stimulant effects of amphetamine isomers in rats.

  • Objective: To quantify the dose-dependent effects of d- and l-amphetamine on locomotor activity.

  • Materials:

    • Adult male Sprague-Dawley rats

    • Open-field activity chambers equipped with infrared photobeam arrays

    • d- and l-amphetamine hydrochloride dissolved in sterile saline

    • Vehicle control (sterile saline)

  • Methodology:

    • Habituation: Place rats individually into the open-field chambers for 30-60 minutes for at least 3 consecutive days prior to the test day. This minimizes novelty-induced hyperactivity.

    • Baseline Recording: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30 minutes. Activity is measured by the number of infrared beam breaks.

    • Administration: Remove the rats from the chambers and administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of either vehicle, d-amphetamine, or l-amphetamine at a specific dose (e.g., 0.5, 1.0, 2.0 mg/kg).

    • Post-Injection Recording: Immediately return the animals to the same chambers and record locomotor activity for an additional 60-90 minutes.

    • Data Analysis: Quantify the total number of beam breaks (ambulatory counts) in 5- or 10-minute bins. Analyze the data using a two-way ANOVA (treatment x time) to determine the effect of each isomer on activity levels compared to the vehicle control. Dose-response curves can be generated to compare the potency of the two isomers.

Conclusion and Implications

The structure-activity relationship of this compound isomers is a clear demonstration of the principle of stereoselectivity in pharmacology. The orientation of the methyl group at the alpha carbon dictates the molecule's fit and affinity for the dopamine and norepinephrine transporters, leading to profound differences in their neurochemical and behavioral effects.

Dextroamphetamine's higher potency at the dopamine transporter underpins its superior efficacy as a CNS stimulant for treating cognitive symptoms of ADHD. Conversely, levoamphetamine's greater influence on norepinephrine systems contributes more to peripheral and cardiovascular effects. This understanding has directly informed the development of pharmaceutical preparations, from single-isomer dextroamphetamine products to mixed-salt formulations (like Adderall®) that leverage the properties of both isomers to achieve a specific therapeutic effect profile. Future drug development in the psychostimulant class will continue to build on these fundamental SAR principles to design agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Preclinical Research Models for Studying Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core preclinical research models utilized in the study of amphetamine hydrochloride. It is designed to offer an in-depth technical resource for professionals in the fields of neuroscience, pharmacology, and drug development. The following sections detail the primary in vivo, in vitro, and in silico models, present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols, and visualize key signaling pathways and workflows.

Preclinical Models: A Comparative Overview

The study of this compound's multifaceted effects on the central nervous system necessitates a variety of research models. Each model system offers unique advantages and limitations, and the choice of model is contingent on the specific research question. The primary categories of models include in vivo, in vitro, and in silico approaches.

In Vivo Models

Animal models are indispensable for studying the behavioral, neurochemical, and systemic effects of amphetamine in a complex, living organism.[1] These models allow for the investigation of drug reinforcement, addiction-like behaviors, and potential therapeutic interventions.[1][2] Rodents, particularly rats and mice, are the most commonly used species due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.[3] Non-human primates are also utilized for their closer physiological and neuroanatomical homology to humans, especially in studies of higher-order cognitive functions.[4]

In Vitro Models

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of amphetamine action, divorced from the complexities of a whole organism.[5] These systems are crucial for high-throughput screening, mechanistic studies, and neurotoxicity assessments.[5] Commonly used in vitro models include neuronal cell lines (e.g., PC12 cells), primary neuronal cultures, brain slices which preserve local synaptic circuitry, and more recently, cerebral organoids.[5]

In Silico Models

Computational models are increasingly employed to simulate and predict the complex interactions between amphetamine and biological systems.[6] These models can help in understanding the pharmacokinetics and pharmacodynamics of the drug, predicting its effects on neural circuits, and identifying potential therapeutic targets.[6][7] Models of explore/exploit behavior, for instance, have been applied to decision-making data in the context of methamphetamine use disorder.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound, providing a basis for comparison across different models and experimental paradigms.

Table 1: In Vivo Models - Behavioral Assays

Animal ModelBehavioral AssayAmphetamine Dose RangeAdministration RouteKey Findings
RatSelf-Administration0.01 - 0.25 mg/kg/infusionIntravenous (i.v.)Rats readily self-administer amphetamine, demonstrating its reinforcing properties.[9][10] Higher doses can lead to an escalation of intake.[2]
RatConditioned Place Preference (CPP)0.1 - 3 mg/kgIntraperitoneal (i.p.), Subcutaneous (s.c.)Amphetamine induces a significant preference for the drug-paired environment, indicating its rewarding effects.[11][12]
MouseLocomotor Activity0.3 - 1.0 mg/kgIntraperitoneal (i.p.)Amphetamine produces a dose-dependent increase in locomotor activity.[4]
Squirrel MonkeyBehavioral Observation0.3 - 1.0 mg/kgNot Specified0.3 mg/kg increased response rates, while 1.0 mg/kg suppressed them.[4]

Table 2: In Vitro Models - Neurochemical Assays

In Vitro ModelAssayAmphetamine ConcentrationKey Findings
PC12 CellsDopamine (B1211576) Release~1.7 µM (for methamphetamine)Provides a genetically amenable model to study monoamine release.[5]
Primary Striatal NeuronsDopamine Release24-52 nM (for amphetamine analogs)More physiologically relevant than cell lines for studying dopamine dynamics.[5][13]
Rat Nucleus Accumbens (in vivo microdialysis)Dopamine Release1 mg/kg followed by 3 mg/kg (i.v.)Amphetamine analogs produced significant elevations in extracellular dopamine.[13]
Rat Striatum (in vivo microdialysis)Dopamine Release4 mg/kg (s.c.)Methamphetamine injection led to a rapid release of dopamine.[14]

Table 3: Gene Expression Studies

Model SystemGene of InterestAmphetamine TreatmentKey Findings
Murine Striatumc-fosAcute (single dose)Increased c-fos expression.[15]
Murine Striatumc-fosChronic (7 days)Decreased c-fos expression.[15]
Murine StriatumΔFosBChronic (7 days)Several-fold increase in ΔFosB expression.[15]
Rat Striatumc-fos mRNA4 mg/kgAmphetamine induces c-fos mRNA, which is inhibited by the NMDA receptor antagonist MK-801.[16]
DrosophilamRNA translation genesAcute exposureUpregulation of genes involved in mRNA translation in a DAT-dependent manner.[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in preclinical amphetamine research.

Intravenous Self-Administration in Rats

Objective: To assess the reinforcing properties of amphetamine.

Materials:

  • Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.[10]

  • Intravenous catheters.

  • This compound dissolved in sterile saline.

Procedure:

  • Surgery: Rats are surgically implanted with chronic indwelling catheters into the jugular vein.[18]

  • Recovery: Animals are allowed to recover for at least 5-7 days post-surgery.

  • Acquisition Training: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of amphetamine (e.g., 0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light or tone).[10][19] Presses on the inactive lever have no programmed consequences.[19]

  • Maintenance: Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).[10]

  • Extinction: To study drug-seeking behavior, lever pressing can be assessed when infusions are replaced with saline.[19]

Conditioned Place Preference (CPP) in Rodents

Objective: To measure the rewarding effects of amphetamine by assessing an animal's preference for an environment previously paired with the drug.[20][21]

Materials:

  • A CPP apparatus, typically consisting of two or three distinct compartments with different visual and tactile cues.[11][22]

  • This compound dissolved in sterile saline.

Procedure:

  • Pre-Conditioning (Habituation): On day 1, animals are allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.[22]

  • Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On "drug" days, animals receive an injection of amphetamine and are confined to one compartment. On "saline" days, they receive a saline injection and are confined to the other compartment.[11][22] The assignment of the drug-paired compartment can be biased (pairing the drug with the initially non-preferred side) or unbiased (random assignment).[21]

  • Post-Conditioning (Test): On the test day, animals are placed back into the apparatus in a drug-free state and allowed to freely explore all compartments.[22] The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference.[12]

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[14][23]

Materials:

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.[14]

  • A syringe pump for perfusion.

  • A fraction collector.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system for sample analysis.[5]

Procedure:

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[14]

  • Recovery: Animals are allowed to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[14] After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration and Sample Collection: Amphetamine is administered (e.g., via i.p. or s.c. injection), and dialysate samples continue to be collected to measure changes in neurotransmitter levels.[24]

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using HPLC-ECD.[5]

Gene Expression Analysis by qPCR

Objective: To quantify changes in the expression of specific genes in response to amphetamine treatment.[5]

Materials:

  • In vitro model (e.g., neuronal cell culture) or brain tissue from in vivo experiments.

  • RNA extraction kit.

  • Reverse transcriptase for cDNA synthesis.

  • qPCR machine and reagents (e.g., SYBR Green or TaqMan probes).

  • Primers for the gene of interest (e.g., c-fos) and a housekeeping gene for normalization.

Procedure:

  • Treatment: The in vitro model or animal is treated with amphetamine for the desired duration.

  • RNA Extraction: Total RNA is extracted from the cells or brain tissue using a commercial kit.[5]

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are measured using a spectrophotometer.

  • Reverse Transcription: Complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.[5]

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR. The amplification of the target gene and the housekeeping gene is monitored in real-time. The relative expression of the target gene is calculated after normalization to the housekeeping gene.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes involved in amphetamine research.

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters via DAT (Reverse Transport) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Inhibits TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) AMPH->TAAR1 Activates MAO Monoamine Oxidase (MAO) AMPH->MAO Inhibits Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine TAAR1->DAT Phosphorylates & Inhibits Reuptake Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Leakage Dopamine_synapse Synaptic Dopamine Dopamine_cytosol->Dopamine_synapse Reverse transport via DAT Dopamine_synapse->DAT Reuptake (Inhibited) D_receptors Dopamine Receptors (e.g., D1, D2) Dopamine_synapse->D_receptors Binds to Signaling Downstream Signaling (e.g., cAMP, PKA) D_receptors->Signaling Gene_Expression Altered Gene Expression (e.g., ΔFosB) Signaling->Gene_Expression Behavior Behavioral Effects (Euphoria, Locomotion) Gene_Expression->Behavior

Caption: Amphetamine's Mechanism of Action.

Self_Administration_Workflow cluster_setup Experimental Setup cluster_training Behavioral Training cluster_data Data Collection & Analysis Animal Rat/Mouse Surgery Catheter Implantation (Jugular Vein) Animal->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition Phase: Lever press -> Amphetamine infusion + Conditioned Stimulus Recovery->Acquisition Maintenance Maintenance Phase: Stable responding Acquisition->Maintenance Data_Collection Record active/inactive lever presses and infusions Acquisition->Data_Collection Extinction Extinction Phase: Lever press -> Saline infusion Maintenance->Extinction Maintenance->Data_Collection Reinstatement Reinstatement Test: Drug/Cue/Stress-induced lever pressing Extinction->Reinstatement Extinction->Data_Collection Reinstatement->Data_Collection Data_Analysis Analyze acquisition rate, breakpoint (progressive ratio), extinction responding, and reinstatement Data_Collection->Data_Analysis

Caption: Intravenous Self-Administration Workflow.

CPP_Workflow cluster_conditioning start Start pre_test Phase 1: Pre-Test (Habituation) Animal freely explores apparatus - Measure baseline preference start->pre_test conditioning Phase 2: Conditioning (Alternating Days) pre_test->conditioning drug_day Drug Day: Inject Amphetamine -> Confine to 'Drug-Paired' Compartment saline_day Saline Day: Inject Saline -> Confine to 'Saline-Paired' Compartment post_test Phase 3: Post-Test Animal freely explores apparatus (drug-free) - Measure time spent in each compartment analysis Data Analysis Compare time spent in drug-paired vs. saline-paired compartments post_test->analysis result Result: Conditioned Place Preference (CPP) or Aversion (CPA) analysis->result

Caption: Conditioned Place Preference Workflow.

Ethical Considerations

All research involving animal models must be conducted in accordance with strict ethical guidelines to ensure animal welfare.[25] This includes minimizing pain and distress, using the minimum number of animals necessary to obtain valid results, and considering alternatives to animal use whenever possible.[25] Research protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[2] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all in vivo studies.[25]

References

The Impact of Amphetamine Hydrochloride on Synaptic Neurotransmitter Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of amphetamine hydrochloride on the concentrations of key synaptic neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). Amphetamine, a potent central nervous system stimulant, profoundly alters monoaminergic neurotransmission through a complex interplay with plasma membrane transporters and vesicular storage systems.[1][2][3] This document provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

Amphetamine's primary mechanism of action involves the elevation of extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2] This is achieved through several concurrent processes:

  • Competitive Inhibition of Reuptake: Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), competitively inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft.[4][5][6]

  • Transporter-Mediated Efflux (Reverse Transport): Upon entering the presynaptic terminal via these transporters, amphetamine induces a reversal of the transporter's function, causing it to pump monoamines from the cytoplasm into the synaptic cleft.[5][7][8] This process is a major contributor to the surge in extracellular neurotransmitter levels and is independent of action-potential-induced vesicular release.[7]

  • Disruption of Vesicular Storage: Amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release.[9][10][11] By disrupting the proton gradient necessary for VMAT2 function and acting as a competitive substrate, amphetamine causes the leakage of neurotransmitters from vesicles into the cytoplasm.[10][11] This increases the cytoplasmic pool of monoamines available for reverse transport by DAT, NET, and SERT.

  • Inhibition of Monoamine Oxidase (MAO): Some evidence suggests that amphetamine can also inhibit monoamine oxidase, an enzyme that degrades monoamines in the presynaptic terminal, further increasing their cytoplasmic concentration.[2][12]

  • Transporter Trafficking: Acute amphetamine exposure can induce the internalization of DAT from the plasma membrane to the cytosol, which may modulate the transporter's capacity for both uptake and efflux.[4][13][14] Conversely, some studies suggest that amphetamine can rapidly increase the trafficking of DAT to the cell surface.[15] Similar trafficking effects have been observed for NET.[8][16]

Quantitative Effects on Neurotransmitter Concentrations

The following tables summarize quantitative data from in vivo microdialysis studies in rats, illustrating the magnitude of amphetamine-induced increases in extracellular dopamine, norepinephrine, and serotonin concentrations in various brain regions.

Table 1: Amphetamine-Induced Changes in Extracellular Dopamine

Dose (mg/kg)Route of AdministrationBrain RegionPeak Dopamine Increase (% of Baseline)Reference
1.0Intraperitoneal (i.p.)Striatum~200%[7]
1.5Intraperitoneal (i.p.)Nucleus Accumbens & CaudateEnhanced release in sensitized animals[17]
2.0Intraperitoneal (i.p.)StriatumSubstantial increase[18]
2.0Intraperitoneal (i.p.)Nucleus Accumbens~30-fold increase (from ~10 to 300 pg/20µL)[19]
4.0Intraperitoneal (i.p.)StriatumMaximum response at 20-40 min[18]
10.0Intraperitoneal (i.p.)Striatum~400% increase in apparent Km for DA uptake[7]
10 µMReverse MicrodialysisNucleus Accumbens & Dorsomedial StriatumConcentration-dependent increase[20]
100 µMReverse MicrodialysisNucleus Accumbens & Dorsomedial StriatumConcentration-dependent increase[20]

Table 2: Amphetamine-Induced Changes in Extracellular Norepinephrine

Dose (mg/kg)Route of AdministrationBrain RegionPeak Norepinephrine Increase (% of Baseline)Reference
0.5Intraperitoneal (i.p.)Prefrontal Cortex & HippocampusDose-dependent increase[21]
2.5Intraperitoneal (i.p.)Prefrontal Cortex & HippocampusDose-dependent increase[21]
3.0Intraperitoneal (i.p.)Frontal Cortex & HypothalamusNo regional difference[22]
10.0Intraperitoneal (i.p.)HypothalamusGreater increase than in Frontal Cortex[22]
1-10 (escalating)Intraperitoneal (i.p.)HippocampusPersistent increase in basal levels after withdrawal[23]

Table 3: Amphetamine-Induced Changes in Extracellular Serotonin

Dose (mg/kg)Route of AdministrationBrain RegionPeak Serotonin Increase (% of Baseline)Reference
2.0Intraperitoneal (i.p.)Nucleus AccumbensIncrease from 8 to 11 pg/20µL[19]
4 µg (local)MicroinjectionNucleus AccumbensIncrease from 11 to 107 pg/sample[19]
4 µg (local)MicroinjectionVentral StriatumIncrease from 3 to 139 pg/20µL[19]
Not specifiedSystemicStriatum2.2-fold increase above baseline[24]
1.0 & 3.0 (i.v.)Intravenous (i.v.)Nucleus Accumbens6- to 24-fold increase above baseline (for various analogs)[25]

Experimental Protocols

In Vivo Microdialysis for Measuring Neurotransmitter Concentrations

This protocol outlines a general procedure for in vivo microdialysis in rodents to measure amphetamine-induced changes in extracellular neurotransmitter levels.[18][19][20][26][27]

1. Animal Preparation and Surgery:

  • Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex) using coordinates from a rat brain atlas. Secure the cannula to the skull with dental cement. Allow for a recovery period of several days.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter concentrations.

  • Amphetamine Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis by including it in the aCSF.

  • Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

3. Data Analysis:

  • Express neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

  • Plot the time course of changes in neurotransmitter levels.

Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Dopamine Release

FSCV is an electrochemical technique that offers sub-second temporal resolution for measuring changes in dopamine concentration.[28][29][30][31][32]

1. Electrode Preparation and Implantation:

  • Electrode Fabrication: Fabricate carbon-fiber microelectrodes.

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Electrode Implantation: Surgically implant the carbon-fiber microelectrode into the target brain region. A stimulating electrode is also implanted nearby to evoke dopamine release, and a reference electrode (Ag/AgCl) is placed in contact with a distal region.

2. FSCV Recording:

  • Waveform Application: Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode. This is repeated at a high frequency (e.g., 10 Hz).

  • Dopamine Oxidation and Reduction: The applied potential oxidizes dopamine to dopamine-o-quinone and then reduces it back to dopamine, generating a current that is proportional to the dopamine concentration at the electrode surface.

  • Background Subtraction: The background current is subtracted online to isolate the signal corresponding to dopamine.

  • Data Acquisition: Record the current changes over time.

3. Experimental Procedure:

  • Baseline Recording: Record stable baseline dopamine signals.

  • Amphetamine Administration: Administer amphetamine systemically.

  • Post-Administration Recording: Continuously record dopamine signals to measure changes in tonic and phasic dopamine release and uptake kinetics.

4. Data Analysis:

  • Generate cyclic voltammograms to confirm the identity of the detected analyte as dopamine.

  • Plot dopamine concentration versus time to analyze the effects of amphetamine on release and reuptake parameters.

Visualizations

Signaling Pathway of Amphetamine's Action

Amphetamine_Mechanism cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Terminal Amphetamine_ext Amphetamine DAT DAT Amphetamine_ext->DAT Enters via NET NET Amphetamine_ext->NET Enters via SERT SERT Amphetamine_ext->SERT Enters via DA_ext Dopamine DA_ext->DAT Uptake (Inhibited) NE_ext Norepinephrine NE_ext->NET Uptake (Inhibited) 5HT_ext Serotonin 5HT_ext->SERT Uptake (Inhibited) Amphetamine_int Amphetamine VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits MAO MAO Amphetamine_int->MAO Inhibits DAT->DA_ext DAT->Amphetamine_int NET->NE_ext NET->Amphetamine_int SERT->5HT_ext SERT->Amphetamine_int Vesicle Synaptic Vesicle DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto Leakage NE_cyto Cytoplasmic Norepinephrine Vesicle->NE_cyto Leakage 5HT_cyto Cytoplasmic Serotonin Vesicle->5HT_cyto Leakage DA_vesicle Dopamine DA_vesicle->Vesicle DA_cyto->DA_ext Reverse Transport DA_cyto->MAO Metabolism (Inhibited) NE_cyto->NE_ext Reverse Transport 5HT_cyto->5HT_ext Reverse Transport

Caption: Amphetamine's multifaceted mechanism of action on monoamine neurotransmission.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer Amphetamine Baseline->Drug_Admin Post_Drug Collect Post-Drug Samples Drug_Admin->Post_Drug HPLC Analyze Samples via HPLC-ECD Post_Drug->HPLC Data_Analysis Calculate % Baseline Change HPLC->Data_Analysis Results Plot Time-Course Data Data_Analysis->Results

Caption: A generalized workflow for in vivo microdialysis experiments.

References

The Discovery and Development of Amphetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amphetamine, a potent central nervous system stimulant, has a rich and complex history, evolving from a chemical curiosity to a widely used pharmaceutical and a substance of abuse.[1] This technical guide provides an in-depth overview of the historical discovery, development, and core scientific principles of amphetamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from early studies, and a visualization of its primary signaling pathway.

Historical Discovery and Early Development

Amphetamine was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu at the University of Berlin, who named it phenylisopropylamine.[2][3] For several decades, the compound remained a laboratory curiosity with no known applications.

The pharmacological effects of amphetamine were not recognized until the late 1920s when American chemist Gordon Alles began investigating it as a potential synthetic substitute for ephedrine, which was used to treat asthma.[4][5] In 1929, Alles resynthesized amphetamine and, in a pivotal moment of self-experimentation, discovered its potent physiological effects.[4][6] He noted its bronchodilator and central nervous system stimulant properties.[2]

In 1932, Alles patented amphetamine sulfate (B86663) and this compound, recognizing their medicinal value.[4] He partnered with the pharmaceutical company Smith, Kline & French (SKF), which began marketing an amphetamine-containing inhaler under the trade name Benzedrine in 1933 for nasal decongestion.[7] By 1937, amphetamine was available in tablet form and was being prescribed for a range of conditions, including narcolepsy, depression, and later, for weight control.[8][9][10]

During World War II, amphetamine was widely used by both Allied and Axis forces to combat fatigue and enhance alertness in soldiers.[7] This widespread use contributed to a broader public awareness of the drug's stimulant effects. By the mid-20th century, the potential for amphetamine abuse and addiction became increasingly apparent, leading to stricter legal controls and its classification as a controlled substance in many countries.[3][7]

Early Experimental Protocols

Gordon Alles's Self-Experimentation (1929)

Objective: To determine the physiological effects of beta-phenylisopropylamine (amphetamine) in a human subject.

Methodology:

  • Subject: Gordon Alles, the chemist who resynthesized the compound.

  • Dosage and Administration: A 50 mg dose of amphetamine was administered via injection.[4][6] This dose was estimated based on prior experiments with guinea pigs and was noted to be approximately five times greater than what would later be recommended for therapeutic use.[4]

  • Observations: Alles meticulously recorded the physiological and psychological effects he experienced. These included:

    • Physiological: Dry nasal passages, increased blood pressure, and heart palpitations.[4]

    • Psychological: A "feeling of well being," increased talkativeness, and insomnia.[4]

  • Duration of Effects: The effects were observed to last for several hours, with blood pressure returning to near normal after approximately eight hours, though sleeplessness persisted through the night.[6]

Charles Bradley's Study on Children with Behavioral Disorders (1937)

Objective: To investigate the effects of Benzedrine (racemic amphetamine sulfate) on the behavior of children with "problem behaviors."[9]

Methodology:

  • Subjects: 30 children residing at the Emma Pendleton Bradley Home, diagnosed with a range of behavioral disorders.[9][10]

  • Study Design: A three-week observational study.

    • Week 1 (Baseline): No drug was administered. The children's baseline behaviors were observed and recorded.

    • Week 2 (Treatment): A daily morning dose of Benzedrine was administered to each child.

    • Week 3 (Washout): The administration of Benzedrine was discontinued (B1498344) to observe any changes in behavior.[9]

  • Data Collection: Nurses and teachers closely observed and documented the children's school performance, social interactions, and emotional responses.[9]

  • Key Findings: A significant number of the children showed marked improvement in school performance, with an increased "drive" to accomplish tasks.[9][10] Many also exhibited subdued emotional responses, becoming more socially compliant and less aggressive.[9] These effects were only present during the week of drug administration.[10]

Quantitative Data from Early Clinical Use

Efficacy in the Treatment of Narcolepsy

The use of amphetamine for narcolepsy was one of its earliest therapeutic applications. While rigorous, large-scale, double-blind, placebo-controlled trials as we know them today were not the norm in the 1930s and 1940s, clinical experience provided the basis for its use.

Parameter Reported Value/Observation Source
Initial Dosage 15-20 mg/day[11][12]
Maintenance Dosage Up to 60 mg/day[11][12]
Reported Efficacy 65-85% of patients showed improvement in sleepiness[11][12]
Effect on Cataplexy Slight improvement observed as a secondary effect of reduced sleepiness[11][12]
Reported Side Effects in Early Medical Literature

The side effects of amphetamine were recognized early in its clinical use.

Category Commonly Reported Side Effects Source
Psychological Anxiety, irritability, restlessness, insomnia, euphoria, and in some cases, psychosis with long-term or high-dose use.[7][13][14]
Cardiovascular Increased heart rate, elevated blood pressure, palpitations.[4][14]
Gastrointestinal Dry mouth, loss of appetite, weight loss.[13][14]
Other Headache, dizziness.[13]

Synthesis of this compound

Several methods for the synthesis of amphetamine have been developed. A common laboratory-scale synthesis involves the reductive amination of phenylacetone (B166967) (also known as phenyl-2-propanone or P2P).

Reductive Amination of Phenylacetone

Overall Reaction: Phenylacetone is reacted with ammonia (B1221849) in the presence of a reducing agent to form amphetamine.

Detailed Protocol (Illustrative Example):

  • Formation of the Imine Intermediate: Phenylacetone is reacted with ammonia. This reaction is often carried out in a solvent such as ethanol.

  • Reduction of the Imine: The intermediate imine is then reduced to the primary amine, amphetamine. A common reducing agent for this step is a metal catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reducing agents can be used.

  • Isolation of Amphetamine Free Base: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting mixture is made basic to liberate the amphetamine free base, which can then be extracted with an organic solvent.

  • Formation of this compound: The amphetamine free base, dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), is treated with a solution of hydrogen chloride (e.g., HCl gas or a solution of HCl in an alcohol). The this compound salt, being insoluble in the solvent, precipitates out and can be collected by filtration, washed, and dried.

Molecular Mechanism of Action and Signaling Pathway

Amphetamine exerts its effects by increasing the synaptic concentrations of monoamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2] Its mechanism of action is multifaceted and involves several key proteins at the presynaptic terminal.

Key Molecular Targets:

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Amphetamine is a substrate for these transporters and acts as a competitive inhibitor of dopamine and norepinephrine reuptake.[15][16] It is transported into the presynaptic neuron, which leads to a reversal of the transporter's function, causing the efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[16][17]

  • Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2.[18] This leads to an increase in the cytoplasmic concentration of these neurotransmitters, making them more available for reverse transport by DAT and NET.[18]

  • Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist for this intracellular G-protein coupled receptor.[8][19] Activation of TAAR1 triggers downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation of DAT.[8][20] This phosphorylation can further enhance dopamine efflux and contribute to the internalization of the transporter.[8]

Signaling Pathway Diagram

Amphetamine_Signaling_Pathway Amphetamine Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft AMPH_ext Amphetamine (extracellular) DAT Dopamine Transporter (DAT) AMPH_ext->DAT Enters cell via DAT AMPH_int Amphetamine (intracellular) DAT->AMPH_int DA_syn Dopamine (synaptic) DAT->DA_syn VMAT2 VMAT2 AMPH_int->VMAT2 Inhibits TAAR1 TAAR1 AMPH_int->TAAR1 Activates Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks DA uptake DA_cyto Dopamine (cytoplasmic) Vesicle->DA_cyto Release DA_ves Dopamine (vesicular) DA_ves->Vesicle DA_cyto->DAT Reverse Transport (Efflux) AC Adenylyl Cyclase TAAR1->AC Stimulates PKC Protein Kinase C TAAR1->PKC Activates (via Gq) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates

References

The Multifaceted Interaction of Amphetamine with Monoamine Neurotransmitters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine hydrochloride, a potent central nervous system stimulant, exerts its profound pharmacological effects primarily by modulating the activity of monoamine neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). Its mechanism of action is complex, involving a multi-pronged approach that disrupts the normal physiological flux of these crucial signaling molecules. This technical guide provides an in-depth exploration of the core actions of amphetamine on monoamine systems, detailing its interaction with plasma membrane transporters and vesicular storage systems. Quantitative data on binding affinities and transporter inhibition are presented, alongside detailed protocols for key experimental assays used to elucidate these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of amphetamine's molecular pharmacology.

Primary Mechanisms of Action

Amphetamine's primary action on monoamine neurotransmitters can be categorized into three main mechanisms:

  • Competitive Inhibition of Monoamine Transporters: Amphetamine acts as a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] By binding to these transporters, it blocks the reuptake of DA, NE, and 5-HT from the synaptic cleft, thereby prolonging their presence and enhancing neurotransmission.[1]

  • Disruption of Vesicular Monoamine Transporter 2 (VMAT2): Once inside the presynaptic neuron, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. Amphetamine, as a weak base, can disrupt the proton gradient necessary for VMAT2 function, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm.[2] Furthermore, amphetamine and its relatives can act as VMAT2 substrates, promoting the release of intravesicular neurotransmitters.[2]

  • Promotion of Reverse Transport (Efflux): The increased cytoplasmic concentration of monoamines, coupled with amphetamine's interaction with the plasma membrane transporters, leads to a reversal of the normal transport direction.[3] This results in the non-vesicular release, or efflux, of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.

  • Modulation by Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[3][4] Activation of TAAR1 can modulate the activity of DAT, NET, and SERT, influencing both their trafficking to the cell surface and their propensity for reverse transport.[3] This interaction adds another layer of complexity to the pharmacological effects of amphetamine.

Quantitative Data: Transporter Interaction

The affinity and inhibitory potency of amphetamine for monoamine transporters are crucial determinants of its pharmacological profile. The following tables summarize key quantitative data from various in vitro studies. It is important to note that values can vary between studies due to different experimental conditions, such as the use of synaptosomes versus cultured cells expressing the transporters.[5]

Table 1: Amphetamine Inhibition Constants (Ki) for Monoamine Transporters

TransporterSpeciesPreparationKi (μM)Reference(s)
DAT HumanCultured Cells≈ 0.6[5]
RatSynaptosomes0.034[5]
NET HumanCultured Cells0.07–0.1[5]
RatSynaptosomes0.039[5]
SERT HumanCultured Cells20–40[5]
RatSynaptosomes3.8[5]

Table 2: Amphetamine IC50 Values for Monoamine Transporter Inhibition

TransporterSpeciesPreparationIC50 (μM)Reference(s)
DAT HumanHEK Cells3- to 10-fold lower with resuspended cells[6]
NET HumanHEK Cells3- to 10-fold lower with resuspended cells[6]
SERT HumanHEK Cells3- to 10-fold lower with resuspended cells[6]

Table 3: Amphetamine Interaction with VMAT2

AssayPreparationValueReference(s)
Inhibition of [3H]dihydrotetrabenazine bindingRat Caudate Vesicular Fraction-[2]
Inhibition of vesicular [3H]dopamine uptakeRat Caudate Vesicular Fraction-[2]
Release of preloaded [3H]dopamineRat Caudate Vesicular Fraction-[2]

Table 4: Amphetamine Interaction with TAAR1

ParameterSpeciesValueReference(s)
Binding Affinity (Ki)Human, Rat, Mouse0.5–6 nM (for a TAAR1 agonist)[7]
Agonist Potency (EC50)Human, Rat, Mouse8.8–25 nM (for a TAAR1 agonist)[7]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships involved in amphetamine's action.

Amphetamine_Action_Pathway AMPH Amphetamine DAT DAT/NET/SERT AMPH->DAT Competitive Inhibition VMAT2 VMAT2 AMPH->VMAT2 Disruption TAAR1 TAAR1 AMPH->TAAR1 Activation Cytosolic_MA Cytosolic Monoamines AMPH->Cytosolic_MA Increases Reuptake Monoamine Reuptake DAT->Reuptake Vesicular_Storage Vesicular Storage VMAT2->Vesicular_Storage TAAR1->DAT Modulates Synaptic_MA Synaptic Monoamines Reuptake->Synaptic_MA Decreases Vesicular_Storage->Cytosolic_MA Decreases Efflux Reverse Transport (Efflux) Cytosolic_MA->Efflux Efflux->Synaptic_MA Increases

Caption: Overview of Amphetamine's Primary Mechanisms of Action.

TAAR1_Signaling_Pathway AMPH Amphetamine TAAR1 TAAR1 AMPH->TAAR1 Activates PKA Protein Kinase A (PKA) TAAR1->PKA PKC Protein Kinase C (PKC) TAAR1->PKC DAT_Phosphorylation DAT Phosphorylation PKA->DAT_Phosphorylation PKC->DAT_Phosphorylation Dopamine_Efflux Dopamine Efflux PKC->Dopamine_Efflux Induces DAT_Internalization DAT Internalization DAT_Phosphorylation->DAT_Internalization

Caption: TAAR1-Mediated Signaling Cascade Modulating DAT Function.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methods used to determine the binding affinity of a compound for DAT, NET, or SERT.[8][9][10]

Objective: To determine the inhibition constant (Ki) of amphetamine for monoamine transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligand specific for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

  • This compound solutions of varying concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membrane preparation, assay buffer, and radioligand.

    • Non-specific Binding: Cell membrane preparation, non-specific binding control, and radioligand.

    • Test Compound: Cell membrane preparation, amphetamine solution, and radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of amphetamine (the concentration that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Transporter- Expressing Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Total, Non-specific, Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Synaptosome Preparation and Neurotransmitter Uptake Assay

This protocol describes the isolation of synaptosomes and the subsequent measurement of neurotransmitter uptake, adapted from established methods.[11][12][13][14][15]

Objective: To measure the inhibitory effect of amphetamine on the uptake of radiolabeled monoamines into synaptosomes.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for NET and SERT).

  • Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose with protease inhibitors).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • This compound solutions of varying concentrations.

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT).

  • Glass-Teflon homogenizer.

  • Centrifuge.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with either vehicle, a selective uptake inhibitor (for non-specific uptake), or varying concentrations of amphetamine.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 value for amphetamine's inhibition of uptake.

In Vivo Microdialysis

This protocol provides a general overview of the in vivo microdialysis procedure to measure extracellular monoamine levels in the brain of a freely moving animal.[16][17][18][19][20][21][22][23][24]

Objective: To quantify the effect of systemic amphetamine administration on extracellular dopamine and serotonin concentrations in a specific brain region (e.g., nucleus accumbens or striatum).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for injection.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Anesthetized or freely moving rat.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic apparatus.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer amphetamine systemically (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

Cell Surface Biotinylation for Transporter Internalization

This protocol outlines a method to quantify changes in the cell surface expression of monoamine transporters in response to amphetamine treatment.[25][26][27][28][29][30][31][32]

Objective: To determine if amphetamine induces the internalization of DAT from the plasma membrane.

Materials:

  • Cells stably expressing an epitope-tagged monoamine transporter (e.g., FLAG-DAT).

  • Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent).

  • Quenching solution (e.g., glycine (B1666218) or Tris buffer).

  • Lysis buffer.

  • Streptavidin-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the epitope tag or the transporter itself.

Procedure:

  • Cell Treatment: Treat cultured cells with amphetamine or vehicle for a specified time.

  • Biotinylation: At the end of the treatment, place the cells on ice and incubate with Sulfo-NHS-SS-Biotin to label cell surface proteins.

  • Quenching: Quench the biotinylation reaction by washing the cells with a quenching solution.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Isolation of Biotinylated Proteins: Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated (cell surface) proteins.

  • Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the transporter to visualize and quantify the amount of transporter at the cell surface.

  • Data Analysis: Compare the amount of surface transporter in amphetamine-treated cells to that in vehicle-treated cells to determine the extent of internalization.

Conclusion

This compound's primary action on monoamine neurotransmitters is a sophisticated process involving multiple, interconnected mechanisms. By competitively inhibiting reuptake, disrupting vesicular storage, and promoting reverse transport, amphetamine profoundly elevates extracellular levels of dopamine, norepinephrine, and, to a lesser degree, serotonin. The modulatory role of TAAR1 adds a further layer of regulatory complexity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the intricate pharmacology of amphetamine and to explore novel therapeutic strategies targeting the monoamine systems. The continued application of these and other advanced techniques will be crucial in refining our understanding of the neurobiological basis of amphetamine's therapeutic effects and its potential for abuse.

References

Methodological & Application

synthesis routes for amphetamine hydrochloride from precursors

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of a controlled substance like amphetamine hydrochloride would violate my safety policies. The creation and distribution of such information can have dangerous consequences.

My safety guidelines strictly prohibit me from generating content that facilitates the production of harmful chemical agents, including high-potency narcotics. This is to prevent the misuse of information and to protect public health and safety.

For information on the neurobiology of stimulants, their therapeutic uses, or the public health implications of drug use, I can provide summaries from reputable sources. However, I cannot provide information that details the synthesis of controlled substances.

Quantitative Analysis of Amphetamine Hydrochloride: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established analytical methodologies for the accurate quantification of amphetamine hydrochloride in various matrices. The application notes and protocols outlined herein are intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, forensic analysis, and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound, offering high resolution and sensitivity.[1] Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.[2]

Quantitative Data Summary
ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Stationary Phase Primesep 200 (5 µm, 100Å)[2]LiChrospher® 60 RP-select B (5 µm)Hypersil ODS RP-18 (5 µm)[1]
Mobile Phase Acetonitrile (B52724) (40%) and 0.1% H3PO4 in Water[2]Acetonitrile and ortho-phosphoric acid (pH 2.1) (15:85, v/v)Methanol (B129727)–sodium hydrogen phosphate (B84403) buffer (50 mM, pH 5.5) (30:70 v/v) with 0.5% v/v triethylamine[1]
Flow Rate 0.5 mL/min[2]1.0 mL/minNot Specified
Detection UV at 270 nm[2]UV at 205 nmElectrochemical or Fluorometric[1]
Linearity Range Not Specified5.0 – 500.0 µg/mL0.3-4.0 µg/ml (in spiked urine)[3]
Limit of Detection (LOD) Not Specified0.5 µg/mL4 ng/ml[3]
Retention Time Not Specified~3.68 minNot Specified
Experimental Protocol: HPLC-UV

This protocol is a generalized procedure based on common practices.[2]

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1.00 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by progressive dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5.0 – 500.0 µg/mL).
  • Sample Preparation: For solid samples like tablets, weigh and grind the tablets. Dissolve a known weight of the powder in methanol, sonicate for 5 minutes, filter, and dilute to a suitable concentration with the mobile phase. For biological matrices, a solid-phase extraction (SPE) cleanup is often required.[3][4]

2. Chromatographic Conditions:

  • Column: LiChrospher® 60 RP-select B (250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and ortho-phosphoric acid (pH 2.1) in a ratio of 15:85 (v/v). Filter and degas the mobile phase before use.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 20 µL.
  • Detector: UV detector set at 205 nm.

3. Data Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the amphetamine peak against the corresponding concentration of the standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1.00 mg/mL in Methanol) cal_standards Prepare Calibration Standards (5.0 - 500.0 µg/mL) stock->cal_standards hplc_system HPLC System (LiChrospher® 60 RP-select B column) cal_standards->hplc_system sample_prep Prepare Sample Solution (e.g., from tablets in Methanol) sample_prep->hplc_system detection UV Detection (205 nm) hplc_system->detection mobile_phase Mobile Phase (ACN:H3PO4, 15:85, pH 2.1) mobile_phase->hplc_system calibration_curve Construct Calibration Curve detection->calibration_curve quantification Quantify Amphetamine in Sample detection->quantification calibration_curve->quantification

Caption: Workflow for Amphetamine Quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the identification and quantification of amphetamine.[5] Due to the polar nature of amphetamine, derivatization is often employed to improve its chromatographic properties and sensitivity.[5][6]

Quantitative Data Summary
ParameterGC-MS Method 1GC-MS Method 2GC-MS Method 3
Derivatizing Agent N-methyl-bis(trifluoroacetamide) (MBTFA)[6]Alkanoic anhydrides[5]Pentafluoropropionic anhydride (B1165640) (PFPA)[7]
Column Not SpecifiedZB-5 (30 m x 0.25 mm i.d. x 0.25 µm film)[5]5% phenylmethylsiloxane (12 m x 0.2 mm i.d. x 0.33 µm film)[7]
Carrier Gas Not SpecifiedHelium[5]Not Specified
Flow Rate Not Specified1.0 mL/min[5]Not Specified
Ionization Mode Not SpecifiedElectron Ionization (EI) at 70 eV[5]Electron Ionization (EI) at 70 eV[7]
Linearity Range Not Specified0.00400 to 0.0880 mg/mL[5]Not Specified
Limit of Detection (LOD) 0.43 ng/mL[6]Not Specified25 ng/mL (in blood)[8]
Limit of Quantification (LOQ) 1.42 ng/mL[6]Not SpecifiedNot Specified
Experimental Protocol: GC-MS with Derivatization

This protocol is a generalized procedure based on common practices.[6][7]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
  • Sample Preparation (from plasma): To a plasma sample, add an internal standard (e.g., amphetamine-d8), 0.2 mL of 0.4 N sodium hydroxide, and 0.5 mL of a saturated sodium chloride solution. Extract with 5 mL of tert-butyl methyl ether.[6]

2. Derivatization:

  • Evaporate the organic extract to dryness under a stream of nitrogen at 40°C.
  • Add 50 µL of the derivatizing agent (e.g., MBTFA or PFPA) and 50 µL of ethyl acetate (B1210297).[6][7]
  • Heat the mixture at 70°C for 20 minutes.[6]
  • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Column: A suitable capillary column such as a 5% phenylmethylsiloxane column.[7]
  • Oven Program: Start at an initial temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 320°C).[5]
  • Injector Temperature: 250°C.[9]
  • Carrier Gas: Helium at a constant flow rate.[5]
  • Ionization: Electron Ionization (EI) at 70 eV.[5][7]
  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

4. Data Analysis:

  • Monitor characteristic ions for the derivatized amphetamine and the internal standard.
  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
  • Determine the concentration of amphetamine in the sample from the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample Preparation (e.g., Plasma) extraction Liquid-Liquid Extraction (tert-butyl methyl ether) sample_prep->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Add Derivatizing Agent (e.g., MBTFA) & Heat evaporation->derivatization gcms_system GC-MS System (Capillary Column) derivatization->gcms_system detection MS Detection (EI, SIM mode) gcms_system->detection calibration_curve Construct Calibration Curve detection->calibration_curve quantification Quantify Amphetamine detection->quantification calibration_curve->quantification

Caption: Workflow for Amphetamine Quantification by GC-MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of amphetamine, particularly in pharmaceutical formulations.[10][11] The method relies on the absorbance of UV light by the aromatic ring of the amphetamine molecule.

Quantitative Data Summary
ParameterUV-Vis Method 1UV-Vis Method 2
λmax 287 nm (after cerium oxidation)[10]259 nm[11]
Solvent Hexane[10]Deionized water[12]
Linearity Range Not Specified50 µg/mL to 1000 µg/mL[11]
Limit of Detection (LOD) Not Specified50 µg/mL[11]
Limit of Quantification (LOQ) Not Specified50 µg/mL[11]
Experimental Protocol: UV-Visible Spectrophotometry

This protocol is a generalized procedure.[11][12]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of approximately 5 mg/mL this compound in deionized water.[12]
  • Calibration Standards: Prepare a series of calibrators by diluting the stock solution with deionized water to cover the working range (e.g., 50 µg/mL to 1000 µg/mL).[11]
  • Sample Preparation: Dissolve the sample in deionized water to obtain a concentration within the working range.[12]

2. Spectrophotometric Measurement:

  • Use a UV-Vis spectrophotometer with quartz cuvettes.
  • Use deionized water as the solvent blank.[12]
  • Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 259 nm.[11]

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.
  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

UV-Vis Spectrophotometry Experimental Workflow

UVVis_Workflow cluster_prep Standard & Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis stock Prepare Stock Solution (in Deionized Water) cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample Solution stock->sample_prep uv_vis UV-Vis Spectrophotometer cal_standards->uv_vis sample_prep->uv_vis measurement Measure Absorbance (at λmax = 259 nm) uv_vis->measurement calibration_curve Construct Calibration Curve measurement->calibration_curve quantification Quantify Amphetamine measurement->quantification calibration_curve->quantification

Caption: Workflow for Amphetamine Quantification by UV-Vis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the analysis of amphetamines.[1] It offers advantages such as short analysis times and low sample and reagent consumption.

Quantitative Data Summary
ParameterCapillary Electrophoresis Method
Separation Electrolyte 30 mM hydroxypropyl-beta-cyclodextrin (HPβCD) in a 75 mM acetic acid + 25 mM sodium acetate buffer (pH 4.55)[13]
Capillary Fused-silica capillary (e.g., 72 cm x 75 µm I.D.)[1]
Separation Voltage -15 kV[1]
Temperature 30°C[1]
Detection Capacitively coupled contactless conductivity detection (C4D) or UV detection[13]
Limit of Detection (LOD) 1.3 ppm (C4D), 1.0 ppm (UV)[13]
Experimental Protocol: Capillary Electrophoresis

This protocol is a generalized procedure based on published methods.[1][13]

1. Standard and Sample Preparation:

  • Prepare standard and sample solutions in the separation electrolyte or a compatible buffer.

2. CE Conditions:

  • Capillary: Condition a new fused-silica capillary by flushing with sodium hydroxide, water, and then the separation electrolyte.
  • Separation Electrolyte: 30 mM HPβCD in 75 mM acetic acid + 25 mM sodium acetate buffer (pH 4.55).[13]
  • Injection: Inject the sample hydrodynamically or electrokinetically.
  • Separation: Apply a high voltage (e.g., -15 kV) across the capillary.[1]
  • Detection: Monitor the separated analytes using a suitable detector, such as a UV detector or a C4D.[13]

3. Data Analysis:

  • Identify the amphetamine peak based on its migration time.
  • Quantify the amphetamine concentration by comparing its peak area or height to that of external or internal standards.

Capillary Electrophoresis Experimental Workflow

CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis prep Prepare Solutions (in Separation Electrolyte) ce_system CE System (Fused-Silica Capillary) prep->ce_system injection Sample Injection ce_system->injection separation Apply Voltage (-15 kV) injection->separation detection Detection (UV or C4D) separation->detection calibration Calibration detection->calibration quantification Quantify Amphetamine detection->quantification calibration->quantification

Caption: Workflow for Amphetamine Quantification by CE.

References

Application Note & Protocol: HPLC Method Development for the Separation of Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amphetamine is a potent central nervous system (CNS) stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.[1] As a chiral molecule, it exists as two enantiomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), which exhibit different physiological effects.[2] Therefore, robust analytical methods are crucial for both quantifying the drug (achiral analysis) and determining its enantiomeric composition (chiral analysis). This document provides detailed protocols for the development of High-Performance Liquid Chromatography (HPLC) methods for both achiral and chiral separations of amphetamine.

Section 1: Achiral Separation by Reversed-Phase HPLC

This method is suitable for determining the purity and concentration of amphetamine in bulk drug substances or pharmaceutical formulations. The principle relies on reversed-phase chromatography, where the polar amphetamine molecule is separated on a non-polar stationary phase.

Experimental Protocol 1: Isocratic Reversed-Phase HPLC

1. Materials and Reagents:

  • Amphetamine Hydrochloride Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Orthophosphoric Acid (H₃PO₄) or Formic Acid[3]

  • Purified Water (18.2 MΩ·cm)

  • 0.45 µm Filters

2. Preparation of Solutions:

  • Mobile Phase Preparation: A mixture of acidified water and acetonitrile is a common mobile phase. To prepare, create an aqueous solution of 0.1% phosphoric acid and adjust the pH to approximately 2.1. Mix this aqueous phase with acetonitrile in an 85:15 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 5.0 – 500.0 µg/mL).

3. Sample Preparation:

  • Bulk Powder/Tablets: Accurately weigh and dissolve a portion of the ground sample in methanol to achieve a nominal concentration of 1 mg/mL. Sonicate for 5-10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm filter into an HPLC vial.[4] Dilute with mobile phase as necessary to fall within the calibration range.

4. HPLC Instrumentation and Conditions: The following table summarizes a typical set of starting conditions for the achiral separation of amphetamine.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, e.g., LiChrospher® 60 RP-select B (250 x 4.6 mm, 5 µm)[5]
Mobile Phase 85% (0.1% H₃PO₄ in Water, pH 2.1) : 15% Acetonitrile
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 40°C
Detection UV, 205 nm
Injection Volume 20 µL
Run Time ~5-10 minutes

Table 1: Chromatographic Conditions for Achiral Amphetamine Separation.

Under these conditions, a retention time of approximately 3.7 minutes for amphetamine can be expected.

Section 2: Chiral Separation of Amphetamine Enantiomers

Chiral separation is essential to distinguish between the d- and l-enantiomers, which is critical for identifying illicitly produced racemic amphetamine versus pharmaceutical-grade single-enantiomer products.[2][6] Two primary approaches are presented: direct separation on a Chiral Stationary Phase (CSP) and indirect separation via pre-column derivatization.

Method A: Direct Separation using a Chiral Stationary Phase (CSP)

This method utilizes a column with a chiral selector embedded in the stationary phase to directly resolve the enantiomers. Macrocyclic glycopeptide-based CSPs are highly effective for this purpose.[7][8]

Experimental Protocol 2: CSP-HPLC Method

1. Materials and Reagents:

  • (±)-Amphetamine Racemic Standard

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Acetic Acid (Glacial)

  • Ammonium Hydroxide

2. Preparation of Solutions:

  • Mobile Phase (Polar Ionic Mode): Prepare a mobile phase consisting of Methanol, Water, Acetic Acid, and Ammonium Hydroxide in a ratio of 95:5:0.1:0.02 (v/v/v/v).[6] This mobile phase is compatible with both UV and Mass Spectrometry (MS) detectors.[8][9]

  • Standard/Sample Preparation: Dissolve standards or samples in the mobile phase to the desired concentration.

3. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System LC-MS/MS System (e.g., SCIEX 3200 QTRAP®) or HPLC with UV[9]
Column Astec® CHIROBIOTIC® V2 (25 cm x 2.1 mm, 5 µm)[9]
Mobile Phase Methanol : Water : Acetic Acid : Ammonium Hydroxide (95:5:0.1:0.02)[6]
Flow Rate 0.25 mL/min[9]
Column Temperature 20°C (Lower temperatures may improve resolution)[7][9][10]
Detection MS/MS (MRM mode) or UV at 205 nm[6][9]
Injection Volume 5 µL

Table 2: Chromatographic Conditions for Direct Chiral Separation.

Method B: Indirect Separation via Pre-column Derivatization

This cost-effective method uses a chiral derivatizing reagent, such as Marfey's reagent, to convert the amphetamine enantiomers into diastereomers.[2] These diastereomers can then be separated on a standard achiral C18 column.[2][11]

Experimental Protocol 3: Derivatization with Marfey's Reagent and RP-HPLC

1. Materials and Reagents:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Sodium Bicarbonate (NaHCO₃), 1M solution

  • Hydrochloric Acid (HCl), 1M solution

  • Acetone (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid

2. Derivatization Procedure:

  • Pipette 50 µL of the sample or standard into a microcentrifuge tube.[11]

  • Add 20 µL of 1M NaHCO₃ and vortex for 10 seconds.[11]

  • Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone, vortex, and heat at 45°C for 1 hour.[11]

  • Cool the mixture to room temperature and add 40 µL of 1M HCl to neutralize the reaction.[11]

  • Evaporate the sample to dryness under a stream of nitrogen at 45°C.[11]

  • Reconstitute the dried residue in 1 mL of a 40:60 water:methanol mixture for analysis.[12]

3. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System LC-MS/MS System
Column Standard C18 Column, e.g., Raptor C18 (100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B 0.1% Formic Acid in Methanol[12]
Gradient A suitable gradient to resolve the diastereomers (e.g., start at 40% B, ramp to 90% B)
Flow Rate 0.5 mL/min[12]
Column Temperature 35°C[12]
Detection MS/MS
Run Time ~7 minutes

Table 3: Chromatographic Conditions for Indirect Chiral Separation.

Section 3: Visualizing Method Development

The development of a robust HPLC method is a systematic process. The following diagrams illustrate the workflow and the logical relationships between key chromatographic parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization start Define Analytical Goal (Achiral vs. Chiral) select_col Select Column (e.g., C18, CSP) start->select_col select_mp Initial Mobile Phase Selection (e.g., ACN/H2O, pH) select_col->select_mp opt_mp Optimize Mobile Phase (% Organic, pH, Additives) select_mp->opt_mp opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow eval Evaluate Resolution, Peak Shape, Tailing Factor opt_flow->eval eval->opt_mp Iterate if needed validate Method Validation (Linearity, Accuracy, Precision) eval->validate Criteria Met finalize Finalize Method & Document Protocol validate->finalize end Method Ready for Use finalize->end

Caption: Workflow for systematic HPLC method development.

ParameterInfluence cluster_params Adjustable Parameters cluster_outcomes Separation Outcomes p1 Mobile Phase pH (for ionizable analytes) o1 Retention Time (tR) p1->o1 affects retention & peak shape o3 Peak Shape / Tailing p1->o3 p2 Percent Organic Solvent (%B) p2->o1 strong effect o2 Resolution (Rs) p2->o2 p3 Flow Rate p3->o1 inversely affects o4 Analysis Time p3->o4 inversely affects p4 Column Temperature p4->o1 affects p4->o2 can improve/worsen

Caption: Influence of key parameters on HPLC separation.

References

Application Note: Robust GC-MS Protocol for the Identification and Quantification of Amphetamine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the identification and quantification of amphetamine-type stimulants (ATS), including amphetamine and methamphetamine, in various biological matrices such as urine, blood, and hair. The methodology is based on Gas Chromatography-Mass Spectrometry (GC-MS), a highly reliable and widely accepted technique for forensic and clinical toxicology.[1] The protocol outlines procedures for sample preparation, including extraction and derivatization, followed by GC-MS analysis. Derivatization is a critical step for amphetamines, enhancing their chromatographic behavior and producing unique, high-molecular-weight fragments essential for mass spectrometric quantification.[1][2] This document includes detailed experimental procedures, tables summarizing quantitative data, and a visual workflow to guide researchers in achieving accurate and reproducible results.

Introduction

Amphetamine-type stimulants are a class of synthetic psychostimulant drugs that are frequently monitored in clinical, forensic, and research settings.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and sensitive, specific detection, making it a gold standard for the confirmatory analysis of these compounds.[1] Proper sample preparation, including extraction from the complex biological matrix and subsequent derivatization, is paramount for achieving reliable and accurate results.[1][3] This protocol details methods using common derivatizing agents such as Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) to improve the volatility and thermal stability of amphetamines for GC-MS analysis.[1][4]

Experimental Protocols

Materials and Reagents
  • Amphetamine and Methamphetamine analytical standards

  • Deuterated internal standards (e.g., Amphetamine-d8, Methamphetamine-d8)[1]

  • Solvents (HPLC or GC grade): Methanol (B129727), Ethyl Acetate (B1210297), Toluene, Acetonitrile[3][5]

  • Extraction Reagents: Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH), Sodium Bicarbonate (NaHCO3), Hydrochloric Acid (HCl)[3][6]

  • Derivatizing Agents: Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][7][8]

  • Solid-Phase Extraction (SPE) Cartridges (Cation-exchange)[1][5]

Sample Preparation
  • To 400 µL of urine, add the deuterated internal standard solution.[3]

  • Alkalinize the sample by adding 50 µL of a 1:1 (v/v) mixture of 2 M KOH and saturated NaHCO3.[1][3]

  • Vortex the mixture.[3]

  • Add 500 µL of an extraction-derivatization reagent (e.g., 3% HFBA in toluene).[3]

  • Vortex for 20 seconds to extract and derivatize the analytes.[3]

  • Centrifuge at 3500 g for 5 minutes.[3]

  • Transfer the upper organic phase to a clean vial for GC-MS analysis.[3]

  • Dilute 1 mL of blood serum/plasma with 2 mL of water.[5]

  • Add the internal standard solution.[1]

  • Condition a cation-exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.[5]

  • Load the prepared sample onto the SPE cartridge.[1][5]

  • Wash the cartridge with 2 mL of 0.1 M HCl and then 2 mL of methanol.[5]

  • Dry the cartridge under full vacuum for 2 minutes.[5]

  • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide in methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 60°C.[5]

  • Proceed to the derivatization step.[5]

  • Wash 25-50 mg of hair samples consecutively with methanol to decontaminate the external surface.[8][9]

  • Digest the hair samples in 2 mL of 2 N NaOH at 80°C for 1 hour.[8]

  • Add deuterated internal standards.[8]

  • After cooling, perform a liquid-liquid extraction with 5 mL of ethyl acetate by shaking for 5 minutes.[8]

  • Centrifuge and transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness and proceed to derivatization.[8]

Derivatization

Derivatization is essential for improving the chromatographic properties of amphetamines.[2] Silylation with reagents like MSTFA or acylation with agents like PFPA or HFBA are common approaches.[4][7]

Protocol using PFPA:

  • Reconstitute the dried extract from the sample preparation step in 50 µL of a toluene:acetonitrile (95:5) mixture.[5]

  • Add 50 µL of PFPA.[5]

  • Heat the mixture at 70°C for 20 minutes.[5]

  • Evaporate the solution to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in 30 µL of ethyl acetate for GC-MS injection.[5]

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnRxi-5Sil MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][10][11]
Injection Volume1 µL[3][8]
Injection ModeSplitless[8][10]
Injector Temperature250°C - 280°C[3][12]
Carrier GasHelium[3]
Flow Rate1.5 mL/min[3]
Oven ProgramInitial temp 60-70°C, hold for 1 min, ramp at 10-15°C/min to 260-300°C, hold for 10 min[3][6][10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[3]
Ionization Energy70 eV[3]
Ion Source Temperature200°C - 230°C[3][10]
Transfer Line Temp270°C - 305°C[3][10]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (40-450 amu)[3][13]

Data Presentation

Quantitative Performance Data

The following table summarizes typical quantitative data for the analysis of amphetamines in various biological matrices.

Biological MatrixAnalyteDerivatizing AgentLOD (ng/mL or ng/mg)LOQ (ng/mL or ng/mg)Recovery (%)
Blood/SerumAmphetamineTFAA0.09 - 2.5[13][14]0.26 - 5.0[13][14]90.5 - 104[14]
MethamphetamineTFAA0.81[14]2.4[14]90.5 - 104[14]
AmphetaminePFPA25[15]--
MethamphetaminePFPA10[15]--
HairAmphetamineHFBA0.05[8]0.1[8]77.45 - 86.86[8]
MethamphetamineHFBA0.05[8]0.1[8]77.45 - 86.86[8]
AmphetamineHFBA0.03[9]0.05[9]> 88.6[9]
MethamphetamineHFBA0.03[9]0.05[9]> 88.6[9]
Oral FluidAmphetaminePFPA-2.5 - 10[4]-
MethamphetaminePFPA-2.5 - 10[4]-

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on the specific instrumentation and protocol used.

Mass Spectrometry Data

Selected Ion Monitoring (SIM) is commonly used for quantification. The following are example ions for HFB-derivatized amphetamines:

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Amphetamine-HFB24011891
Methamphetamine-HFB254210118

Note: The exact ions and their ratios should be confirmed with analytical standards.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for Amphetamine Identification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Biological Sample Collection (Urine, Blood, Hair) InternalStandard Addition of Deuterated Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Addition of Derivatizing Agent (e.g., PFPA, HFBA) Evaporation1->Derivatization Heating Heating (e.g., 70°C for 20 min) Derivatization->Heating Evaporation2 Evaporation to Dryness Heating->Evaporation2 Reconstitution Reconstitution in Solvent (e.g., Ethyl Acetate) Evaporation2->Reconstitution GCMS_Injection GC-MS Injection Reconstitution->GCMS_Injection DataAcquisition Data Acquisition (Full Scan or SIM) GCMS_Injection->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of amphetamines.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of amphetamine-like substances in various biological matrices.[1] Proper sample preparation, including an effective extraction and derivatization procedure, is critical for achieving accurate and reproducible results.[1][3] The validation data from various studies demonstrate that these methods meet the requirements for forensic and clinical applications. The provided experimental workflow offers a clear visual representation of the analytical process.

References

Application of UV-Visible Spectroscopy for the Analysis of Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-Visible spectroscopy is a versatile and widely accessible analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds. For amphetamine hydrochloride, this method offers a cost-effective and rapid approach for determination in bulk and pharmaceutical dosage forms. However, direct UV analysis of amphetamine can be challenging due to its weak molar absorptivity and potential interference from excipients and other substances, particularly at low concentrations or in complex matrices.[1] To overcome these limitations, various methods have been developed, including direct analysis at low UV wavelengths and derivatization techniques that shift the absorbance to a more specific and sensitive region of the spectrum.

This document provides detailed application notes and protocols for the analysis of this compound using UV-Visible spectroscopy, covering both direct and derivatization-based methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different UV-Visible spectroscopic methods for the analysis of amphetamine.

Table 1: Direct UV-Visible Spectroscopic Methods for Amphetamine Analysis

ParameterMethod 1: Low Wavelength UVMethod 2: Methanolic HCl
λmax 205 nm259 nm[2][3]
Solvent Acidified Water (pH 2.1 with H3PO4) and Acetonitrile (B52724) (85:15 v/v)Methanol[4]
Linearity Range Not explicitly stated for direct UV, but used for HPLC-UV detection.50 - 1000 µg/mL (for Methamphetamine)[2][3]
Limit of Detection (LOD) 0.5 µg/mL (for HPLC-UV)50 µg/mL (for Methamphetamine)[2][3]
Limit of Quantitation (LOQ) 1.5 µg/mL (for HPLC-UV)50 µg/mL (for Methamphetamine)[2][3]

Table 2: Derivatization-Based UV-Visible Spectroscopic Methods for Amphetamine Analysis

ParameterMethod 3: Cerium OxidationMethod 4: DDQ Complexation
Derivatizing Agent Cerium (IV) Sulfate2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[5]
λmax of Product 287 nm[1]465 nm[5]
Solvent n-Hexane (for extraction of product)[1]Methanol[5]
Linearity Range Not explicitly stated, but a linear relationship was observed.[1]4 - 44 µg/mL[5]
Limit of Detection (LOD) Not explicitly stated.0.1395 µg/mL[5]
Limit of Quantitation (LOQ) Not explicitly stated.0.4644 µg/mL[5]

Experimental Protocols

Method 1: Direct Analysis at Low UV Wavelength

This method is suitable for the analysis of amphetamine in relatively pure samples where interference from other UV-absorbing species is minimal.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound reference standard.

  • Phosphoric acid (H3PO4).

  • Acetonitrile (HPLC grade).

  • Deionized water.

3. Preparation of Standard Solutions:

  • Solvent Preparation: Prepare a mixture of acidified water (pH 2.1 adjusted with H3PO4) and acetonitrile in a ratio of 85:15 (v/v).

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the prepared solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the solvent to cover the desired concentration range.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the solvent to obtain a final concentration within the working standard range.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use the solvent as a blank to zero the instrument.

  • Record the absorbance spectrum of each working standard solution and the sample solution.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 205 nm.

6. Calibration and Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

  • Calculate the amount of this compound in the original sample.

Workflow_Direct_UV cluster_prep Preparation cluster_solution Solution Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Amphetamine HCl Reference Standard Stock Prepare Stock Standard Solution Standard->Stock Sample Weigh Sample Powder SampleSol Prepare Sample Solution Sample->SampleSol Solvent Prepare Solvent (Acidified Water:ACN) Solvent->Stock Solvent->SampleSol Working Prepare Working Standard Solutions Stock->Working Spectro UV-Vis Spectrophotometer Working->Spectro Standards SampleSol->Spectro Sample Measure Measure Absorbance at 205 nm Spectro->Measure Calib Construct Calibration Curve Measure->Calib Calc Calculate Sample Concentration Measure->Calc Calib->Calc

Workflow for Direct UV Analysis.
Method 2: Derivatization with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

This method involves the formation of a colored charge-transfer complex, which can be measured in the visible region, thus reducing interference from UV-absorbing species.[5]

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound reference standard.

  • 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

  • Methanol (B129727) (analytical grade).

3. Preparation of Solutions:

  • DDQ Solution (0.2% w/v): Dissolve 200 mg of DDQ in 100 mL of methanol.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.[5]

  • Working Standard Solutions (4-44 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with methanol.[5]

4. Sample Preparation:

  • Prepare a sample stock solution in methanol as described in Method 1.

  • Dilute the sample stock solution with methanol to obtain a final concentration within the working standard range.

5. Derivatization and Measurement:

  • In a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions and the diluted sample solution.

  • To each flask, add 2.8 mL of the 0.2% DDQ solution.[5]

  • A pale wine-red color will develop.[5]

  • Dilute the solutions to the mark with methanol and mix well.

  • Prepare a blank solution containing 2.8 mL of DDQ solution diluted to 10 mL with methanol.

  • Set the spectrophotometer to scan from 600 nm to 400 nm.

  • Use the blank solution to zero the instrument.

  • Record the absorbance spectrum of each solution and measure the absorbance at the λmax of approximately 465 nm.[5]

6. Calibration and Calculation:

  • Construct a calibration curve by plotting the absorbance of the derivatized standard solutions versus their initial concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original sample.

Workflow_DDQ cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quant Quantification Standard Prepare Amphetamine HCl Standard Solutions React Mix Amphetamine Solution with DDQ Solution Standard->React Sample Prepare Sample Solution Sample->React DDQ Prepare 0.2% DDQ in Methanol DDQ->React Develop Allow Color Development React->Develop Spectro UV-Vis Spectrophotometer Develop->Spectro Measure Measure Absorbance at 465 nm Spectro->Measure Calib Construct Calibration Curve Measure->Calib Calc Calculate Sample Concentration Measure->Calc Calib->Calc

Workflow for DDQ Derivatization.

Method Validation Considerations

For routine quality control applications, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interference from excipients or a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

UV-Visible spectroscopy provides a rapid and accessible tool for the analysis of this compound. While direct UV measurement is feasible, it is often limited by low sensitivity and potential interferences. Derivatization methods, such as complexation with DDQ, can significantly enhance the sensitivity and specificity of the analysis. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure reliable and accurate results for quality control and research purposes.

References

Application Notes and Protocols for Determining Appropriate d-Amphetamine Hydrochloride Dosage in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing appropriate dosages of d-amphetamine hydrochloride in in vivo rodent studies. The information is intended to aid in the design of experiments investigating the behavioral, physiological, and neurological effects of this psychostimulant.

Introduction

d-Amphetamine hydrochloride is a potent central nervous system (CNS) stimulant that primarily enhances the neurotransmission of dopamine (B1211576) and norepinephrine.[1][2] It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic terminals.[1][3][4] Due to its robust and reproducible effects, d-amphetamine is widely used in preclinical research to model various neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), psychosis, and addiction.[2][5] The selection of an appropriate dosage is critical for obtaining reliable and relevant data, as the behavioral and physiological outcomes are highly dose-dependent.

Quantitative Data Summary: Recommended Dosage Ranges

The optimal dosage of d-amphetamine hydrochloride varies significantly depending on the rodent species, strain, age, and the specific behavioral or physiological endpoint being investigated. The following tables summarize typical dosage ranges for intraperitoneal (IP) administration, the most common route for systemic delivery in rodent models.[5]

Table 1: Recommended d-Amphetamine Hydrochloride Dosage Ranges for Behavioral Assays in Rats (IP Administration)

Behavioral AssayDosage Range (mg/kg)Expected Outcome
Locomotor Activity0.5 - 2.0Increased horizontal and vertical activity.[6]
Stereotypy> 3.0Repetitive, compulsive behaviors (e.g., sniffing, gnawing).[7]
Attention/Cognition (e.g., 5-CSRTT)0.1 - 1.0Improved performance at lower doses; impairment at higher doses.[8]
Drug Discrimination0.1 - 0.4Rats can reliably discriminate the drug from vehicle.[9][10]
Conditioned Place Preference1.0 - 5.0Development of preference for the drug-paired environment.

Table 2: Recommended d-Amphetamine Hydrochloride Dosage Ranges for Behavioral Assays in Mice (IP Administration)

Behavioral AssayDosage Range (mg/kg)Expected Outcome
Locomotor Activity1.0 - 5.0Dose-dependent hyperlocomotion; higher doses may induce stereotypy.[5][11][12]
Attention/Cognition (e.g., 5C-CPT)0.1 - 1.0Improved performance in attention-based tasks.[13]
Anxiety-Related Behavior (e.g., Elevated Plus Maze)1.0 - 2.5Anxiogenic-like effects.
Sensitization Studies1.0 - 5.0Progressive and enduring enhancement of the locomotor response with repeated administration.

Experimental Protocols

Materials
  • d-Amphetamine hydrochloride (salt form)

  • Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline)

  • Sterile syringes (1 mL) and needles (25-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Drug Preparation
  • Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and a standard injection volume (e.g., 1-2 mL/kg for rats, 5-10 mL/kg for mice).[14][15]

  • Weigh the d-amphetamine hydrochloride: Accurately weigh the required amount of the drug powder.

  • Dissolve in vehicle: Add the powder to the appropriate volume of sterile vehicle.

  • Ensure complete dissolution: Vortex or sonicate the solution until the powder is completely dissolved.

  • Sterile filter (optional but recommended): For intravenous or chronic administration, sterile filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution protected from light. Freshly prepared solutions are recommended.

Animal Handling and Administration
  • Acclimatization: Allow animals to acclimate to the housing and handling procedures for at least one week before the experiment.

  • Habituation: Habituate the animals to the testing environment to reduce novelty-induced stress.

  • Administration Routes:

    • Intraperitoneal (IP): This is the most common route. Inject into the lower quadrant of the abdomen, avoiding the midline and internal organs.

    • Subcutaneous (SC): Inject into the loose skin over the back, between the shoulder blades.[15]

    • Intravenous (IV): Typically administered into the lateral tail vein. This route provides the most rapid onset of action.

    • Oral (PO): Can be administered via gavage. This route results in slower absorption compared to parenteral routes.[15]

Example Protocol: Locomotor Activity in Mice
  • Animal Preparation: Weigh each mouse to determine the precise injection volume.

  • Drug Administration: Administer the prepared d-amphetamine solution or vehicle via IP injection.

  • Acclimation to Arena: Immediately after injection, place the mouse in the center of an open-field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Analyze the data to compare the effects of different doses of d-amphetamine to the vehicle control group.

Visualization of Signaling Pathways and Experimental Workflow

d-Amphetamine Signaling Pathway

d_amphetamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Released_Dopamine Vesicle->Released_Dopamine Release into Cytoplasm DAT Dopamine Transporter (DAT) DAT->Released_Dopamine Reverse Transport TAAR1 TAAR1 d_Amphetamine d-Amphetamine d_Amphetamine->DAT Inhibits Reuptake & Promotes Reverse Transport d_Amphetamine->TAAR1 Agonist D_Receptor Dopamine Receptor Released_Dopamine->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling

Caption: Mechanism of d-amphetamine action at the dopamine synapse.

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization (≥ 1 week) Habituation Habituation to Testing Environment Animal_Acclimatization->Habituation Drug_Preparation d-Amphetamine Solution Preparation Habituation->Drug_Preparation Animal_Weighing Animal Weighing & Dose Calculation Drug_Preparation->Animal_Weighing Administration Drug/Vehicle Administration Animal_Weighing->Administration Behavioral_Testing Behavioral Testing Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo rodent studies.

References

Application Notes and Protocols for Amphetamine Hydrochloride Behavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine hydrochloride is a potent central nervous system stimulant widely used in preclinical research to model various aspects of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), psychosis, and substance use disorders.[1] Its primary mechanism of action involves increasing the synaptic availability of dopamine (B1211576) and other monoamines.[2][3][4] The selection of an appropriate animal model and behavioral paradigm is critical for obtaining robust and translatable results. This document provides detailed application notes and protocols for commonly used behavioral assays in rodents to study the effects of this compound.

Animal Model Selection

Rats and mice are the most frequently used species in amphetamine behavioral research. The choice between them depends on the specific research question, logistical considerations, and the desired behavioral endpoints.

  • Mice: C57BL/6 is a commonly used inbred strain known for its robust and dose-dependent locomotor response to amphetamine.[5] Different mouse strains can exhibit varied behavioral and neurochemical responses to amphetamine, making strain selection an important experimental parameter.[6]

  • Rats: Sprague-Dawley and Wistar rats are frequently used in amphetamine research, particularly for more complex behavioral tasks like self-administration.[2][7] Rats are often favored for surgical procedures like intravenous catheter implantation due to their larger size.

Data Presentation: Quantitative Effects of this compound

The following tables summarize typical dose ranges and corresponding behavioral outcomes for key assays.

Table 1: Dose-Response of Amphetamine on Locomotor Activity in Mice

Animal ModelAmphetamine HCl Dose (mg/kg, i.p.)Behavioral EffectReference
C57BL/6 Mice2Robust increase in locomotion.[5][8]
C57BL/6 Mice6Further increase in locomotion, with periods of stereotypy.[8]
C57BL/6 Mice12 - 20Initial hyperlocomotion followed by predominant stereotypic behaviors.[8]
Wild-type Mice2.5, 5.0, 10.0Dose-dependent increases in locomotor activity.[9][10]
M5 Receptor Knockout Mice2.0, 4.0Significantly greater locomotor activity compared to wild-type.[11]

Table 2: Dose-Response of Amphetamine in Conditioned Place Preference (CPP) in Rats

Animal ModelAmphetamine HCl Dose (mg/kg, i.p.)Behavioral EffectReference
Wistar Rats2.5Significant and reliable conditioned place preference.[12][13]
Rats0.3Induction of CPP without significant motor sensitization.[14]
Rats1.0Induction of both CPP and motor sensitization.[14]
Adolescent/Adult Rats0.1, 0.5, 1.5Dose-dependent development of CPP.[15]

Table 3: Dose-Response of Intravenous Amphetamine Self-Administration in Rats

Animal ModelAmphetamine HCl Dose (mg/kg/infusion)Schedule of ReinforcementBehavioral OutcomeReference
Rats0.03, 0.06, 0.12Fixed-Ratio 1 (FR1)Dose-dependent increase in the percentage of rats acquiring self-administration.[16]
Rats0.1Fixed-Ratio 5 (FR5)Initial training dose for drug-vs-food choice procedure.[2]
Olfactory-Bulbectomized Rats0.10, 0.25Lever PressIncreased self-administration in the animal model of depression.[17]
Rats0.006 - 0.02FR1 and Progressive-Ratio (PR)Environmental enrichment decreased self-administration at lower doses.[18]

Experimental Protocols

Amphetamine-Induced Locomotor Activity

This protocol assesses the stimulant effects of amphetamine by measuring changes in spontaneous motor activity.

Materials:

  • Open field arenas (e.g., 25 x 25 cm for mice, 40 x 40 cm for rats) equipped with infrared beams or video tracking software.[19][20]

  • This compound solution (dissolved in sterile 0.9% saline).

  • Vehicle (sterile 0.9% saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Experimental animals (mice or rats).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.[19][21] To reduce novelty-induced hyperactivity, habituate the animals to the open field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to testing.[22]

  • Baseline Activity: On the test day, place each animal into an open field arena and record its locomotor activity for a baseline period of 30-60 minutes.[21]

  • Drug Administration: Remove the animals from the arenas and administer either this compound or vehicle via i.p. injection.

  • Post-Injection Activity: Immediately return the animals to the same arenas and record locomotor activity for 60-120 minutes.[21]

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.[20] The primary measures are total distance traveled, horizontal activity, and vertical activity (rearing). Stereotypic behaviors can also be scored.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of amphetamine by pairing its effects with a specific environment.[12][19]

Materials:

  • Conditioned place preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers).[13][23]

  • This compound solution.

  • Vehicle (sterile 0.9% saline).

  • Syringes and needles for i.p. injection.

  • Experimental animals (rats or mice).

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each animal in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes.[13]

    • Record the time spent in each of the two large chambers to determine any initial preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.[13]

  • Conditioning Phase (typically 4-8 days):

    • This phase consists of alternating drug and vehicle pairings.

    • Drug Pairing: On specified days, administer this compound and immediately confine the animal to one of the outer chambers for 30-45 minutes.[13]

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite chamber for the same duration.[13] The assignment of the drug-paired chamber should be counterbalanced across animals.

  • Post-Conditioning (Test for Preference):

    • On the test day (typically 24 hours after the last conditioning session), place the animal in the central chamber (in a drug-free state) and allow it to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test (or compared to the vehicle-paired chamber) indicates a conditioned place preference.

Intravenous Self-Administration

This operant conditioning model is considered the gold standard for assessing the reinforcing effects of a drug, as the animal actively works to receive it.

Materials:

  • Operant conditioning chambers equipped with two levers or nose-poke holes, a syringe pump, and associated cue lights/tones.

  • Intravenous catheters and surgical equipment for implantation.

  • This compound solution for intravenous infusion.

  • Heparinized saline for catheter maintenance.

  • Experimental animals (typically rats).

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.[2] Allow the animals to recover for at least 5-7 days. Maintain catheter patency by flushing daily with heparinized saline.

  • Acquisition/Training:

    • Place the animals in the operant chambers for daily sessions (e.g., 2 hours).

    • A response on the "active" lever or nose-poke hole results in the infusion of a specific dose of amphetamine, often paired with a light or tone cue.[24]

    • Responses on the "inactive" lever have no consequence.

    • Training can occur under a fixed-ratio (FR) schedule, where a fixed number of responses (e.g., FR1, one response per infusion) is required.[16][24]

  • Dose-Response and Progressive-Ratio (PR) Schedules:

    • Once stable responding is established, the reinforcing efficacy can be further tested by varying the dose per infusion or by using a PR schedule, where the number of responses required for each subsequent infusion increases. The "breakpoint" on a PR schedule (the last ratio completed) is a measure of the motivation to obtain the drug.

  • Data Analysis: The primary dependent measures are the number of infusions earned, the number of active vs. inactive lever presses, and the breakpoint achieved on a PR schedule.

Mandatory Visualizations

Signaling Pathways

Amphetamine exerts its effects primarily through the modulation of dopamine neurotransmission. It increases extracellular dopamine by acting on the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[3][25] It also engages the trace amine-associated receptor 1 (TAAR1).[5][12][26]

Amphetamine_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amph_ext Amphetamine (extracellular) DAT Dopamine Transporter (DAT) Amph_ext->DAT Enters via DAT Amph_int Amphetamine (intracellular) DAT->Amph_int DA_synapse Dopamine VMAT2 VMAT2 Amph_int->VMAT2 Inhibits TAAR1 TAAR1 Amph_int->TAAR1 Activates Vesicle Synaptic Vesicle DA_vesicle Dopamine DA_cyto Dopamine (cytosolic) Vesicle->DA_cyto Leakage DA_cyto->DAT Reverse Transport (Efflux) PKA PKA TAAR1->PKA PKC PKC TAAR1->PKC PKA->DAT Phosphorylates PKC->DAT Phosphorylates D1R D1 Receptor DA_synapse->D1R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA_post PKA cAMP->PKA_post CREB CREB PKA_post->CREB Phosphorylates FosB ΔFosB (chronic use) CREB->FosB Gene Transcription

Caption: Amphetamine's mechanism of action in a dopamine neuron.

Experimental Workflow Diagrams

Locomotor_Activity_Workflow start Start habituation Habituate Animal to Testing Room (≥60 min) start->habituation baseline Record Baseline Locomotor Activity (30-60 min) habituation->baseline injection Administer Amphetamine or Vehicle (i.p.) baseline->injection post_injection Record Post-Injection Locomotor Activity (60-120 min) injection->post_injection analysis Analyze Data (Distance, Rearing, etc.) post_injection->analysis end End analysis->end

Caption: Workflow for Amphetamine-Induced Locomotor Activity.

CPP_Workflow start Start pre_test Pre-Conditioning Test (Determine Baseline Preference) start->pre_test conditioning Conditioning Phase (Alternate Drug and Vehicle Pairings) pre_test->conditioning drug_day Inject Amphetamine Confine to Paired Chamber conditioning->drug_day Day X vehicle_day Inject Vehicle Confine to Unpaired Chamber conditioning->vehicle_day Day Y post_test Post-Conditioning Test (Measure Preference in Drug-Free State) conditioning->post_test drug_day->conditioning vehicle_day->conditioning analysis Analyze Time Spent in Each Chamber post_test->analysis end End analysis->end

Caption: Workflow for Conditioned Place Preference (CPP).

Self_Admin_Workflow start Start surgery Implant Intravenous Catheter start->surgery recovery Recovery Period (5-7 Days) surgery->recovery training Acquisition/Training (FR Schedule) recovery->training stable Stable Responding Achieved? training->stable stable->training No testing Dose-Response or Progressive-Ratio Testing stable->testing Yes analysis Analyze Infusions, Lever Presses, Breakpoint testing->analysis end End analysis->end

Caption: Workflow for Intravenous Self-Administration.

References

Application Notes and Protocols: Preparation and Use of Amphetamine Hydrochloride Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of amphetamine hydrochloride standard solutions for the calibration of analytical instruments. Accurate calibration is critical for the quantitative analysis of amphetamine in various matrices, ensuring reliable and reproducible results in research, clinical, and forensic settings.

Introduction

Amphetamine, a potent central nervous system stimulant, is a controlled substance with both therapeutic and illicit uses. Its accurate quantification is essential in diverse fields, including pharmacology, toxicology, and forensic science. The preparation of precise and stable standard solutions of this compound is a fundamental prerequisite for developing and validating analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These standards are used to create calibration curves, which serve as the basis for determining the concentration of amphetamine in unknown samples.

This document outlines the necessary materials, equipment, and detailed protocols for the preparation of primary stock solutions and subsequent serial dilutions of this compound. It also provides key quantitative data and stability information to ensure the integrity of the calibration standards.

Data Presentation: Properties and Stability of this compound Solutions

Proper storage and handling of standard solutions are crucial to maintain their accuracy and stability over time. The following table summarizes key data related to the physical properties, stability, and typical calibration ranges for this compound.

ParameterValueReferences
Chemical Formula C₉H₁₃N • HCl[1][2]
Molecular Weight 171.7 g/mol [1][2]
Purity (for standards) ≥98%[2]
Recommended Storage -20°C, protected from light in airtight containers[1][2][3]
Solution Stability ≥ 2 to 4 years at -20°C[1][2]
Typical Solvents Methanol (B129727), 0.1 N Hydrochloric Acid[4][5]
Calibration Curve Range (GC-MS/LC-MS) 10 µg/mL - 1000 µg/mL or 50 ng/mL - 2000 ng/mL[6][7][8]
Correlation Coefficient (r²) > 0.99[6][7][9]

Experimental Protocols

This section provides a step-by-step methodology for the preparation of this compound standard solutions. It is imperative to use calibrated equipment and high-purity reagents to ensure the accuracy of the prepared standards.

Materials and Equipment
  • This compound certified reference material (CRM)

  • High-purity methanol (HPLC or LC-MS grade)

  • 0.1 N Hydrochloric acid (prepared with deionized water)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Vortex mixer

  • Sonicator

Preparation of Primary Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound CRM using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of the chosen solvent (methanol or 0.1 N HCl) to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the primary stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.[1][2]

Preparation of Working Standard Solutions and Calibration Curve

Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of how to prepare a set of calibration standards ranging from 10 µg/mL to 200 µg/mL.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly. This will be your intermediate stock solution.

  • Serial Dilutions for Calibration Curve:

    • Prepare a series of labeled volumetric flasks (e.g., 10 mL).

    • Using the 100 µg/mL intermediate stock solution, prepare the calibration standards as described in the table below. The volumes can be adjusted as needed for different concentration ranges.

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
2002.010
1001.010
500.510
250.2510
100.110
  • Use in Analysis: These working standards are now ready to be used for instrument calibration. Depending on the analytical method, an internal standard may be added to each calibration standard and sample.[4][6] Deuterated analogs of amphetamine are commonly used as internal standards.[10]

Visualizations

The following diagrams illustrate the workflow for the preparation of standard solutions and their use in generating a calibration curve for sample analysis.

G cluster_prep Standard Solution Preparation cluster_cal Instrument Calibration and Analysis A Weigh Amphetamine HCl Certified Reference Material B Dissolve in Solvent (e.g., Methanol) A->B C Create 1 mg/mL Primary Stock Solution B->C D Perform Serial Dilutions C->D E Prepare Working Calibration Standards D->E F Analyze Calibration Standards (e.g., by LC-MS) E->F Inject into Instrument G Generate Calibration Curve (Response vs. Concentration) F->G I Quantify Amphetamine in Sample using Calibration Curve G->I Interpolate Sample Response H Analyze Unknown Sample(s) H->I

Caption: Workflow for the preparation and use of this compound standards.

G cluster_dilutions Serial Dilutions cluster_analysis Analysis A Primary Stock (1000 µg/mL) B Working Standard 1 (200 µg/mL) A->B Dilute 1:5 C Working Standard 2 (100 µg/mL) A->C Dilute 1:10 D Working Standard 3 (50 µg/mL) A->D Dilute 1:20 E Working Standard 4 (25 µg/mL) A->E Dilute 1:40 F Working Standard 5 (10 µg/mL) A->F Dilute 1:100 G Inject Standards and Samples into Analytical Instrument B->G C->G D->G E->G F->G

Caption: Logical relationship of serial dilutions from a primary stock solution.

References

Chiral Separation of Amphetamine Enantiomers Using High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amphetamine, a potent central nervous system stimulant, exists as two enantiomers: (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). These stereoisomers exhibit distinct pharmacological and toxicological profiles, making their separation and quantification critical in pharmaceutical analysis, forensic toxicology, and clinical diagnostics.[1] Dextroamphetamine is the more potent enantiomer for its stimulant effects, while levoamphetamine has more pronounced peripheral effects.[1] This document provides detailed application notes and experimental protocols for the chiral separation of amphetamine enantiomers using High-Performance Liquid Chromatography (HPLC).

Methodologies for Chiral Separation

The primary HPLC-based strategies for resolving amphetamine enantiomers involve either direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral agent.

  • Direct Chiral HPLC: This is the most common approach, utilizing a column where the stationary phase is itself chiral. The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[1][2] Common CSPs for amphetamine analysis include polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases.[3][4]

  • Indirect Chiral HPLC: This method involves a pre-column derivatization step where the amphetamine enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[5][6] These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column, such as a C18 column.[6][7] A commonly used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide).[7][8]

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various HPLC methods for the chiral separation of amphetamine and methamphetamine enantiomers.

Table 1: Direct Chiral Separation of Methamphetamine on Astec® CHIROBIOTIC® V2 Column [3]

Mobile Phase CompositionRetention Times (min)Resolution (Rs)
Methanol (B129727):Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium (B1175870) Hydroxide~4.5 and ~5.5Baseline
Methanol:Water (95:5) with 0.05% Ammonium TrifluoroacetateShorter than aboveBaseline, but less than above

Table 2: Effect of Temperature on Retention and Resolution of Amphetamine Enantiomers [3][9]

Temperature (°C)Retention TimeResolution (Rs)
20Longer>2.0
30IntermediateLower than at 20°C
40ShorterLower than at 20°C

Table 3: Chiral Separation of Amphetamine and Methamphetamine on Agilent InfinityLab Poroshell 120 Chiral-V [9]

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Methamphetamine(R)-(-)2.82.0
(S)-(+)3.1
Amphetamine(R)-(-)3.61.9
(S)-(+)4.0

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Macrocyclic Glycopeptide CSP

This protocol is based on a method utilizing an Astec® CHIROBIOTIC® V2 column, which has demonstrated rapid and baseline resolution of amphetamine and methamphetamine enantiomers.[10]

1. Materials and Reagents:

  • Astec® CHIROBIOTIC® V2 column (e.g., 15 cm x 4.6 mm, 5 µm)[3]

  • HPLC-grade methanol and water[3]

  • Glacial acetic acid[10]

  • Ammonium hydroxide[10]

  • Amphetamine/methamphetamine reference standards

  • Sample for analysis (e.g., dissolved in mobile phase)

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.[3][10]

  • Flow Rate: 0.5 - 1.0 mL/min[3]

  • Column Temperature: 20 °C[3][11]

  • Detection: UV or Mass Spectrometry (MS)[3]

  • Injection Volume: 5-20 µL[3]

3. Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Install the Astec® CHIROBIOTIC® V2 column in the HPLC system.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Prepare samples by accurately weighing and dissolving them in the mobile phase to a known concentration.

  • Inject the prepared sample onto the column.

  • Monitor the separation of the enantiomers. Typically, the (S)-(+) enantiomer elutes before the (R)-(-) enantiomer.[3]

  • Integrate the peak areas for quantification.

Protocol 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent

This protocol describes the derivatization of amphetamine enantiomers with Marfey's reagent, followed by separation on a standard reversed-phase C18 column.[7]

1. Materials and Reagents:

  • Standard C18 HPLC column (e.g., Phenomenex® Kinetex® 2.6 μm C18)[7]

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide)[7]

  • HPLC-grade methanol and water[7]

  • 1M Sodium bicarbonate (NaHCO₃) solution[3]

  • 1M Hydrochloric acid (HCl)[3]

  • Acetone[3]

  • Amphetamine reference standards

  • Sample for analysis

2. Derivatization Procedure:

  • For samples in biological matrices, perform a suitable extraction (e.g., Solid-Phase Extraction) and evaporate the eluate to dryness.[7]

  • Reconstitute the dried extract or dissolve the standard in water.[3]

  • Add 1M sodium bicarbonate solution.[3]

  • Add a solution of Marfey's reagent in acetone.[3]

  • Vortex the mixture and heat at approximately 45°C for 1 hour.[7]

  • Cool the reaction mixture to room temperature.[7]

  • Neutralize the mixture with 1M hydrochloric acid.[3]

  • Evaporate the sample to dryness and reconstitute in the mobile phase.[7]

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (60:40, v/v)[7]

  • Flow Rate: 0.3 mL/min[7]

  • Column Temperature: 30 °C[7]

  • Detection: UV (340 nm) or MS[8]

  • Injection Volume: As appropriate for the instrument and sample concentration.

4. Procedure:

  • Prepare the mobile phase and degas it.

  • Install the C18 column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized sample.

  • Monitor the separation of the diastereomeric derivatives.

  • Integrate the peak areas for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection (e.g., Urine, Plasma) extraction Extraction (SPE or LLE) sample->extraction derivatization Derivatization (if indirect method) extraction->derivatization Indirect Method hplc HPLC System extraction->hplc Direct Method derivatization->hplc Indirect Method csp_column Chiral Stationary Phase Column c18_column Achiral (C18) Column detection Detection (UV or MS) hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General workflow for chiral HPLC analysis of amphetamine enantiomers.

direct_vs_indirect cluster_direct Direct Method cluster_indirect Indirect Method start Chiral Separation of Amphetamine Enantiomers direct_step1 Inject Sample onto Chiral Stationary Phase (CSP) start->direct_step1 indirect_step1 Derivatize Enantiomers with Chiral Reagent (e.g., Marfey's) start->indirect_step1 direct_step2 Differential Interaction with CSP direct_step1->direct_step2 direct_step3 Separation of Enantiomers direct_step2->direct_step3 indirect_step2 Formation of Diastereomers indirect_step1->indirect_step2 indirect_step3 Inject onto Achiral Column (e.g., C18) indirect_step2->indirect_step3 indirect_step4 Separation of Diastereomers indirect_step3->indirect_step4

Caption: Logical relationship between direct and indirect chiral HPLC methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo D-Amphetamine Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing d-amphetamine dosage for in vivo behavioral studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for d-amphetamine?

D-amphetamine is a potent central nervous system (CNS) stimulant. Its main mechanism of action is to increase the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synapse.[1] It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic terminals. D-amphetamine can also enter the presynaptic neuron and cause a reverse transport of dopamine into the synaptic cleft via the dopamine transporter (DAT).[1]

Q2: What are common animal models used for in vivo studies with d-amphetamine?

Common animal models for d-amphetamine studies include:

  • Rodent models of ADHD: To study hyperactivity, impulsivity, and inattention.

  • Models to study psychosis: Acute high doses or chronic administration can induce hyperlocomotion and stereotypy, which are used to model positive symptoms of schizophrenia.

  • Models for reward and addiction: Paradigms like conditioned place preference (CPP) and intravenous self-administration are used to assess the reinforcing properties of the drug.

  • Models for anxiety-related behavior: The elevated plus maze and light/dark box tests can be used to assess anxiogenic effects.

  • Models for narcolepsy: D-amphetamine is used to study its wakefulness-promoting effects.[1]

Q3: What are the typical routes of administration for d-amphetamine in rodent studies?

The most common routes of administration are intraperitoneal (i.p.) and subcutaneous (s.c.) injections. For self-administration studies, the intravenous (i.v.) route is used. Oral administration (p.o.) is also possible but may have different pharmacokinetic profiles.

Troubleshooting Guides

Issue 1: I administered a low dose of d-amphetamine, but I am not observing the expected increase in locomotor activity.

  • Potential Cause: Dose is below the effective threshold.

    • Troubleshooting Tip: The effective dose can vary between different strains and species of rodents. What is considered a low dose in one strain might be sub-threshold in another. Review the literature for typical effective doses in your specific rodent strain. Consider performing a dose-response curve to determine the optimal dose for inducing hyperlocomotion in your experimental setup. For rats, low doses are generally considered to be in the 0.1-0.4 mg/kg range.[2]

  • Potential Cause: High baseline activity due to environmental novelty.

    • Troubleshooting Tip: If the testing environment is novel to the animals, they may exhibit high levels of exploratory behavior, which can mask the stimulant effects of a low dose of d-amphetamine.[3] Ensure adequate habituation to the testing apparatus before drug administration. A common habituation protocol is to allow the animal to explore the apparatus for 30-60 minutes for one or more days before the test day.

  • Potential Cause: Individual differences in drug response.

    • Troubleshooting Tip: Not all animals will respond to the drug in the same way. Ensure you have a sufficient sample size to achieve statistical power.

Issue 2: My higher doses of d-amphetamine are causing a decrease in locomotor activity and an increase in repetitive, stereotyped behaviors.

  • Potential Cause: Bimodal effect of d-amphetamine.

    • Troubleshooting Tip: This is a well-documented phenomenon. D-amphetamine has a bimodal effect on motor behavior: lower doses tend to increase ambulatory locomotion, while higher doses lead to a decrease in locomotion and the emergence of focused stereotypies (e.g., repetitive sniffing, gnawing, head weaving).[4] If your research question is focused on hyperlocomotion, you will need to use a lower dose. If you are studying stereotypy, higher doses are appropriate. A dose-response study is crucial to identify the dose ranges for each behavioral phenotype in your model.[4]

Issue 3: I am observing high variability in my behavioral data between subjects.

  • Potential Cause: Inconsistent handling and experimental procedures.

    • Troubleshooting Tip: Ensure all animals are handled consistently by the same experimenter, if possible, as different handlers can induce stress and variability.[5] Standardize all experimental procedures, including injection timing, habituation protocols, and the time of day for testing.

  • Potential Cause: Uncontrolled environmental variables.

    • Troubleshooting Tip: Factors such as the animal's strain, age, weight, housing conditions (e.g., individual vs. group housing), and the estrous cycle in female rodents can significantly impact behavioral outcomes.[5][6] Standardize these variables across all experimental groups and report them in your methodology.

  • Potential Cause: Individual differences in drug sensitivity.

    • Troubleshooting Tip: Biological variability is inherent in in vivo research. Using a larger sample size can help to mitigate the impact of individual outliers and increase the statistical power of your study.[7]

Issue 4: Animals are showing signs of distress or adverse effects after d-amphetamine administration.

  • Potential Cause: Dose is too high or acute toxicity.

    • Troubleshooting Tip: High doses of d-amphetamine can lead to adverse effects such as hyperthermia, seizures, and in extreme cases, death. If you observe signs of distress, such as excessive self-grooming, agitation, or seizures, immediately consult with your institution's veterinary staff. It is critical to start with a low dose and gradually escalate in a dose-response study to identify a safe and effective dose range. Be aware of the signs of an "Adderall crash" or withdrawal, which can include fatigue, depression, and sleep disturbances, especially after chronic administration.[8][9]

Data Presentation: D-Amphetamine Dosage Ranges for Behavioral Studies

Table 1: Recommended D-Amphetamine Dosages for Locomotor Activity and Stereotypy in Rodents

SpeciesDose Range (mg/kg)RouteExpected Behavioral EffectReference(s)
Mouse0.25 - 2.5i.p.Increased locomotor activity.[10]
Mouse2 - 6i.p.Robust locomotor response.[4]
Mouse5 - 20i.p.Decreased locomotion, increased stereotypy.[4]
Rat0.1 - 1.0i.p./s.c.Increased locomotor activity.[11]
Rat> 1.0i.p./s.c.Emergence of stereotyped behaviors.[3]

Table 2: Recommended D-Amphetamine Dosages for Conditioned Place Preference (CPP) in Rodents

SpeciesDose Range (mg/kg)RouteNotesReference(s)
Mouse1 - 10i.p.Effective in producing CPP.[12]
Rat0.5 - 1.5i.p.Can establish CPP, with higher impulsivity rats showing preference at lower doses.
Rat1.0i.p.Commonly used dose to induce CPP.[13]

Table 3: Recommended D-Amphetamine Dosages for Intravenous Self-Administration in Rats

Dose per Infusion (mg/kg)Schedule of ReinforcementNotesReference(s)
0.01 - 0.1Fixed Ratio (FR-1)Lower doses may lead to inhibition of responding in the presence of a social partner.[14]
0.06 - 0.12Fixed Ratio (FR-5)Stable self-administration can be maintained at these doses.[15]
0.145N/AApproximate ED50 for self-administration.[16]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment
  • Apparatus: An open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video-tracking system to automatically record locomotor activity.

  • Habituation:

    • Handle the animals for several days leading up to the experiment to reduce stress.

    • On the day before testing, place each animal in the open-field arena for 30-60 minutes to allow for habituation to the novel environment. This reduces baseline activity on the test day.

  • Procedure:

    • On the test day, place the animal in the open-field arena and record baseline locomotor activity for 30-60 minutes.

    • Remove the animal, administer d-amphetamine or vehicle (e.g., saline) via the chosen route (typically i.p. or s.c.).

    • Immediately return the animal to the open-field arena and record locomotor activity for 60-120 minutes.[17][18]

  • Data Analysis:

    • Quantify horizontal activity (distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

    • Compare the activity levels between the d-amphetamine and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Conditioned Place Preference (CPP)
  • Apparatus: A two- or three-compartment CPP box. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).

  • Procedure (Unbiased Design):

    • Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.[7]

    • Conditioning (Days 2-9): This phase typically consists of 8 days of conditioning sessions.

      • On alternate days (e.g., Days 2, 4, 6, 8), administer d-amphetamine and confine the animal to one of the conditioning compartments for 30-45 minutes.

      • On the other days (e.g., Days 3, 5, 7, 9), administer the vehicle (saline) and confine the animal to the other conditioning compartment for the same duration. The assignment of the drug-paired compartment should be counterbalanced across subjects.[7]

    • Post-Conditioning (Test Day): On Day 10, place the animal in the central compartment in a drug-free state and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.[19]

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

    • Compare the preference scores between the d-amphetamine and vehicle-treated groups.

Protocol 3: Intravenous Self-Administration
  • Surgical Preparation:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. The catheter should be externalized on the back of the animal.

    • Allow for a recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter via a tether system.

  • Acquisition of Self-Administration:

    • Place the rat in the operant chamber for daily sessions (e.g., 2 hours).

    • A response on the active lever results in the delivery of a single intravenous infusion of d-amphetamine (e.g., 0.06 mg/kg/infusion) and the presentation of a cue light.[15]

    • Responses on the inactive lever are recorded but have no programmed consequences.

    • Continue training until the animal demonstrates stable responding on the active lever and discrimination between the active and inactive levers.

  • Data Analysis:

    • The primary measures are the number of infusions earned and the number of responses on the active and inactive levers.

    • The acquisition of self-administration is typically defined by a stable pattern of responding over several consecutive sessions.

Visualizations

D_Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_synapse Dopamine DA_Vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->DA_synapse Reverse Transport (via DAT) DAT Dopamine Transporter (DAT) DAT->DA_cyto Reuptake VMAT2 VMAT2 VMAT2->DA_Vesicle Packaging d_Amp d-Amphetamine d_Amp->DAT Enters via DAT d_Amp->VMAT2 Inhibits D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Alters

Caption: D-Amphetamine's mechanism of action on a dopaminergic synapse.

Experimental_Workflow start Start: Experimental Design animal_prep Animal Preparation (Acclimation, Handling, Surgery if needed) start->animal_prep habituation Habituation to Testing Apparatus animal_prep->habituation baseline Baseline Behavioral Measurement (Optional) habituation->baseline drug_prep Drug Preparation (d-Amphetamine & Vehicle) randomization Randomization to Treatment Groups drug_prep->randomization injection Drug/Vehicle Administration randomization->injection baseline->randomization testing Behavioral Testing (e.g., Locomotor, CPP, Self-Admin) injection->testing data_collection Data Collection (Automated or Manual) testing->data_collection data_analysis Data Analysis & Statistical Testing data_collection->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General workflow for in vivo d-amphetamine behavioral studies.

References

Technical Support Center: Stability of Amphetamine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and ensuring the stability of amphetamine hydrochloride in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental design and execution.

Data on Amphetamine Stability in Aqueous Environments

MatrixStorage Temperature (°C)pHDurationAnalyte Concentration ChangeCitation
Solid Amphetamine (Seized)4.7 (Refrigerated)N/A12 months-1.59%[1]
24 months-2.34%[1]
32 months-6.43%[1]
Solid Amphetamine (Seized)22.14 (Environmental)N/A12 months-1.59%[1]
24 months-2.34%[1]
32 months-6.43%[1]
Sterile Urine4624 monthsNo significant loss[2]
-20624 monthsNo significant loss[2]
3767 days-1.3%[2]
Wastewater207.5>12 hoursStable
Oral Fluid with Buffer4 and -20N/A1 yearStable (within ±15% of initial concentration)[3]

Note: The data for solid amphetamine provides an indication of long-term stability at different temperatures. The data from urine and wastewater, both complex aqueous matrices, suggest good stability of amphetamine in buffered solutions at and below room temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent results in bioassays or analytical measurements over time. Degradation of amphetamine in the aqueous stock or working solutions.- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or below in airtight, light-protected containers.- For working solutions, use a validated stable buffer and store at 2-8°C for short periods.
Appearance of unknown peaks in chromatograms of stored solutions. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Use a stability-indicating analytical method (e.g., gradient HPLC with a photodiode array detector) to separate the parent drug from any degradants.
Precipitate formation in the aqueous solution. - Exceeding the solubility limit of this compound.- Change in pH leading to precipitation of the free base.- Ensure the concentration is within the solubility limits for the given solvent and temperature.- Buffer the aqueous solution to maintain a stable pH, preferably in the acidic range where the hydrochloride salt is more soluble.
Discoloration of the solution (e.g., yellowing). Oxidation or photodegradation.- Protect solutions from light by using amber vials or storing them in the dark.- Consider purging the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The main factors are pH, temperature, and exposure to light. Amphetamine is a weak base, and the pH of the solution will affect the equilibrium between the protonated (more stable) and free base forms. Higher temperatures generally accelerate degradation, and exposure to UV light can induce photodegradation.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: While specific studies on a range of pH values are limited, an acidic pH is generally recommended to maintain amphetamine in its more stable protonated (salt) form. A solution of amphetamine sulfate (B86663) in water typically has a pH of 5-6.[4]

Q3: How should I store my aqueous stock solutions of this compound for long-term use?

A3: For long-term storage, it is recommended to store aqueous stock solutions at -20°C or below in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.

Q4: Can I autoclave my this compound solutions to sterilize them?

A4: Autoclaving involves high temperatures and is not recommended without specific validation, as it could lead to degradation. Filtration through a 0.22 µm sterile filter is a safer method for sterilization.

Q5: What are the potential degradation products of amphetamine?

A5: Degradation pathways can include oxidation of the amino group or the aromatic ring. Under certain conditions, such as in the presence of specific oxidizing agents, demethylation of related compounds like methamphetamine to amphetamine has been observed.[4] Forced degradation studies are the best way to identify potential degradation products under specific stress conditions.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • High-purity water (e.g., HPLC grade or Milli-Q)

    • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • 0.22 µm sterile syringe filter

    • Amber glass storage vials with airtight caps

  • Procedure:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.0) using high-purity water.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a small amount of the phosphate buffer in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Verify the pH of the final solution and adjust if necessary.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the solution into amber glass vials, minimizing headspace.

    • Store the vials at the desired temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Stability-Indicating HPLC Method for the Analysis of Amphetamine

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific application and to achieve separation from any identified degradation products.

  • Instrumentation and Conditions:

    • HPLC System: With a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds. An example could be: 0-5 min (10% B), 5-15 min (10-90% B), 15-20 min (90% B), followed by re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detection at 210 nm, with a broader spectrum collected to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound aqueous solution to be tested to a suitable concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

    • Prepare a series of calibration standards of known concentrations.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the test samples.

    • Quantify the amphetamine concentration in the test samples using the standard curve.

    • Examine the chromatograms for any new peaks, which may indicate degradation products. Use the PDA detector to check the peak purity of the amphetamine peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Time-Point Analysis prep_solution Prepare Amphetamine HCl Aqueous Solution initial_analysis Initial Analysis (t=0) (e.g., HPLC) prep_solution->initial_analysis storage_conditions Store Aliquots under Different Conditions (Temp, pH, Light) initial_analysis->storage_conditions tp_analysis Analyze Aliquots at Specific Time Points (e.g., 1, 3, 6 months) storage_conditions->tp_analysis data_analysis Data Analysis (Quantify Degradation) tp_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

troubleshooting_flow start Inconsistent Experimental Results? check_solution Is the Amphetamine Solution Freshly Prepared? start->check_solution prepare_fresh Prepare a Fresh Solution check_solution->prepare_fresh No check_storage Review Storage Conditions (Temp, Light, pH) check_solution->check_storage Yes prepare_fresh->start Re-run Experiment optimize_storage Optimize Storage: - Store at -20°C or below - Use amber vials - Buffer the solution check_storage->optimize_storage stability_study Conduct a Formal Stability Study optimize_storage->stability_study

Caption: Troubleshooting logic for inconsistent results in experiments using this compound solutions.

References

Technical Support Center: Identification of Amphetamine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of amphetamine hydrochloride degradation products under various stress conditions.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their forced degradation experiments and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation primarily through oxidation and photodegradation. The aminopropyl side chain and the aromatic ring are the most reactive sites. Under forced degradation conditions, hydrolysis can also occur, although it is generally less significant than for compounds with more labile functional groups like esters or amides.

Q2: I am observing unexpected peaks in my chromatogram after stressing my this compound sample. What could be the cause?

A2: Unexpected peaks are typically indicative of degradation products. The type and number of degradation products will depend on the stress conditions applied (e.g., acid, base, oxidant, light, heat). It is also possible that these peaks are artifacts from the sample matrix or impurities in the reagents used for the stress study. To confirm if the peaks are degradation products, compare the chromatogram of the stressed sample to that of an unstressed control sample.

Q3: My peak for amphetamine is tailing after conducting a forced degradation study. How can I resolve this?

A3: Peak tailing in HPLC analysis can be caused by several factors. In the context of forced degradation studies, it could be due to the interaction of the analyte with the stationary phase, especially if the degradation products alter the sample matrix. It could also be a sign of column degradation due to harsh pH conditions used during the stress study. Refer to the HPLC Troubleshooting Guide below for specific actions to address peak tailing.

Q4: How can I confirm the identity of the degradation products?

A4: The definitive identification of degradation products requires advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown peaks. Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy on isolated degradation products.

HPLC Troubleshooting Guide
IssuePossible Cause(s)Recommended Action(s)
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.- Use a high-purity silica-based column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).- Reduce the sample concentration.- Adjust the mobile phase pH to ensure amphetamine is in a single ionic form.- Flush the column with a strong solvent or replace it if it's old or has been exposed to extreme pH.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column overload.- Dilute the sample in the mobile phase.- Reduce the injection volume or sample concentration.
Split Peaks - Clogged inlet frit.- Column void or channeling.- Co-elution of an impurity or degradation product.- Reverse-flush the column (disconnect from the detector first).- Replace the column if a void is suspected.- Optimize the mobile phase composition or gradient to improve separation.
Baseline Drift/Noise - Contaminated mobile phase or detector cell.- Mobile phase not properly degassed.- Fluctuations in column temperature.- Use fresh, high-purity solvents and additives.- Flush the detector cell.- Degas the mobile phase using an online degasser, sonication, or helium sparging.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase or system.- Run a blank gradient to identify the source of contamination.- Clean the injector and autosampler needle.- Use fresh mobile phase.

Data Presentation

The following table summarizes qualitative and semi-quantitative data on the degradation of amphetamine under various stress conditions based on available literature. Specific quantitative data for this compound is limited; therefore, some information is inferred from studies on related amphetamines.

Stress ConditionReagent/ParametersDegradation ObservedMajor Degradation Products (Tentative)Reference
Acidic Hydrolysis 0.1 M - 1 M HCl, HeatGenerally stablePhenylacetone, Benzaldehyde (from precursor hydrolysis)
Alkaline Hydrolysis 0.1 M - 1 M NaOH, HeatDegradation observedAmphetamine is a degradation product of lisdexamfetamine (B1249270) under alkaline conditions. Specific degradation products of amphetamine itself are not well-documented.[1]
Oxidative Ozone (O₃)86% degradation after 72hTentatively identified transformation products (specific structures not detailed in source)[2]
Oxidative Sodium Hypochlorite (NaOCl)Highly effectiveTentatively identified transformation products (specific structures not detailed in source)[2]
Photolytic Artificial Sunlight (765 W/m²)3% - 100% degradationSpecific photoproducts not identified[2][3]
Thermal > 315°C (Pyrolysis of Methamphetamine)DemethylationAmphetamineN/A

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for performing forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 M HCl.

    • Heat the mixture at 80°C for 24 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase before injection.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.

    • Heat the mixture at 80°C for 24 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase before injection.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration with the mobile phase before injection.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a glass vial.

    • Place the vial in a hot air oven at 105°C for 48 hours.

    • Cool to room temperature, dissolve in the initial solvent, and dilute to a suitable concentration with the mobile phase.

  • Photolytic Degradation:

    • Place the stock solution in a transparent container.

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute to a suitable concentration with the mobile phase before injection.

3. Analysis:

  • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a ratio of 80:20 (Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.

Mandatory Visualization

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis and Identification Acidic Hydrolysis Acidic Hydrolysis Stressed Sample A Stressed Sample A Acidic Hydrolysis->Stressed Sample A Alkaline Hydrolysis Alkaline Hydrolysis Stressed Sample B Stressed Sample B Alkaline Hydrolysis->Stressed Sample B Oxidative Oxidative Stressed Sample C Stressed Sample C Oxidative->Stressed Sample C Thermal Thermal Stressed Sample D Stressed Sample D Thermal->Stressed Sample D Photolytic Photolytic Stressed Sample E Stressed Sample E Photolytic->Stressed Sample E HPLC-UV HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS For Identification NMR NMR LC-MS->NMR For Structural Elucidation Amphetamine HCl Amphetamine HCl Amphetamine HCl->Acidic Hydrolysis Expose to Amphetamine HCl->Alkaline Hydrolysis Expose to Amphetamine HCl->Oxidative Expose to Amphetamine HCl->Thermal Expose to Amphetamine HCl->Photolytic Expose to Stressed Sample A->HPLC-UV Stressed Sample B->HPLC-UV Stressed Sample C->HPLC-UV Stressed Sample D->HPLC-UV Stressed Sample E->HPLC-UV

Caption: Experimental workflow for forced degradation and analysis.

G cluster_pathways Potential Degradation Pathways Oxidation Oxidation Oxidized Products (e.g., Phenylacetone, Benzoic Acid) Oxidized Products (e.g., Phenylacetone, Benzoic Acid) Oxidation->Oxidized Products (e.g., Phenylacetone, Benzoic Acid) Photodegradation Photodegradation Photolytic Products (unspecified) Photolytic Products (unspecified) Photodegradation->Photolytic Products (unspecified) Hydrolysis Hydrolysis Hydrolytic Products (minor) Hydrolytic Products (minor) Hydrolysis->Hydrolytic Products (minor) Amphetamine Amphetamine Amphetamine->Oxidation Amphetamine->Photodegradation Amphetamine->Hydrolysis

Caption: Logical relationship of degradation pathways.

References

Technical Support Center: Troubleshooting Amphetamine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the HPLC analysis of amphetamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape and retention time.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for basic compounds like amphetamine is the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] These silanol groups are acidic and can cause secondary interactions with the basic amphetamine molecule, leading to a distorted peak shape.

Q2: How does mobile phase pH affect the retention and peak shape of amphetamine?

A2: Mobile phase pH is a critical parameter. Amphetamine is a basic compound with a pKa around 9.9.[3][4] At a mobile phase pH well below the pKa (e.g., pH 2-4), the amphetamine molecule will be protonated (ionized).[2][5] This ionization can reduce retention on a reversed-phase column and minimize interactions with acidic silanol groups, often leading to improved peak shape.[2][5] Conversely, at a higher pH, the compound is less ionized and may exhibit stronger retention but is more prone to peak tailing due to silanol interactions.[2][5]

Q3: Why is my retention time shifting from one injection to the next?

A3: Retention time drift can be caused by several factors, including:

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Using a column oven is recommended for stable temperature control.[1][6]

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation, evaporation of a volatile solvent component, or improper pump mixing can alter the mobile phase composition and affect retention.[1][6][7]

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time instability.[1]

  • System Leaks: A leak in the HPLC system can cause pressure drops and variable flow rates, leading to inconsistent retention times.[1][7]

  • Column Aging or Contamination: Over time, columns can degrade or become contaminated, which can alter their retention characteristics.[6]

Troubleshooting Guides

Peak Shape Problems

This section addresses common peak shape abnormalities encountered during the HPLC analysis of this compound.

Symptoms: The back half of the peak is broader than the front half, creating a "tail." This can compromise resolution and integration accuracy.[8][9]

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to around 3.0 or below to protonate the silanol groups.[1][2] Use a modern, end-capped column specifically designed for basic compounds.[2][8] Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete with the analyte for active sites.[1]
Column Overload Reduce the injection volume or dilute the sample.[1][8]
Column Contamination/Void If a void is suspected, reverse and flush the column (check manufacturer's instructions).[2] Use a guard column to protect the analytical column from contaminants.[10]
Inappropriate Mobile Phase Buffer Ensure the buffer has adequate capacity and is appropriate for the chosen pH. Increasing buffer concentration can sometimes reduce tailing.[8]

Symptoms: The front half of the peak is broader than the back half, resembling a "shark fin."[11]

Potential Causes and Solutions:

CauseSolution
Mass Overloading Dilute the sample. Injecting a solution that is too concentrated can lead to fronting.[11][12]
Volume Overloading Reduce the injection volume.[12][13]
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, it can cause peak distortion, especially for early eluting peaks.[12][14]
Column Phase Collapse This can occur with highly aqueous mobile phases (>95% water) on some C18 columns. Flush the column with 100% acetonitrile (B52724) to restore the stationary phase.[12][13]

Symptoms: A single peak appears as two or more merged peaks or as a peak with a distinct shoulder.[15]

Potential Causes and Solutions:

CauseSolution
Co-eluting Interference If the split is only on a single peak, it might be two different compounds eluting very close together. Try a smaller injection volume to see if two separate peaks appear. Adjusting the mobile phase composition or temperature may improve resolution.[15]
Blocked Column Frit If all peaks are split, the inlet frit of the column may be partially blocked. Back-flushing the column or replacing the frit (if possible) may resolve the issue.[15]
Column Void or Channeling A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[15][16] This usually requires column replacement.
Sample Solvent Effect Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase.
Retention Time Instability

This section provides guidance on troubleshooting fluctuations in retention time.

Symptoms: The retention time for the amphetamine peak gradually increases or decreases over a series of injections, or is inconsistent between runs.

Potential Causes and Solutions:

CauseSolution
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.[1][6]
Mobile Phase Inconsistency Prepare fresh mobile phase daily and keep solvent reservoirs covered to prevent evaporation.[1] Ensure accurate mixing of mobile phase components.
Inadequate Column Equilibration Increase the equilibration time between injections, ensuring the baseline is stable before the next injection.[1]
Pump Issues or Leaks Check for leaks in all fittings and pump seals. An unstable pressure reading can indicate a leak or pump problem.[1][7] Purge the pump to remove any air bubbles.
Column Degradation A gradual decrease in retention time can indicate column aging. If performance does not improve with cleaning, the column may need to be replaced.

Experimental Protocols

Below are example HPLC methodologies for amphetamine analysis. These are starting points and may require optimization for specific applications.

Example 1: Reversed-Phase HPLC Method

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)[17]
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 215 nm[18]
Injection Volume 10 µL

Methodology:

  • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Filter and degas the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare this compound standards and samples by dissolving them in the mobile phase.

  • Inject the standards and samples onto the column.

  • Monitor the chromatogram for the amphetamine peak and record the retention time and peak area.

Example 2: Chiral Separation of Amphetamine Enantiomers

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based or Macrocyclic glycopeptide-based)[1]
Mobile Phase Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium (B1175870) hydroxide[1]
Flow Rate 1.0 mL/min
Temperature 20 °C (Lower temperatures may improve resolution)[1]
Detection UV or Mass Spectrometry (MS)
Injection Volume 5 µL

Methodology:

  • Prepare the mobile phase as specified.

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until the baseline is stable.

  • Dissolve samples in the mobile phase.

  • Inject the sample.

  • Monitor the separation of the enantiomers.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks check_column Check for Column Void / Blocked Frit check_all_peaks->check_column Yes check_secondary_interactions Secondary Interactions with Analyte? check_all_peaks->check_secondary_interactions No replace_column Replace/Flush Column check_column->replace_column check_overload Reduce Injection Volume / Sample Concentration resolved Problem Resolved check_overload->resolved check_secondary_interactions->check_overload No adjust_mobile_phase Lower Mobile Phase pH / Add Modifier (e.g., TEA) / Use End-capped Column check_secondary_interactions->adjust_mobile_phase Yes (Basic Analyte) adjust_mobile_phase->resolved RetentionTimeShiftTroubleshooting start Retention Time Shift check_type Shift Type? start->check_type sudden_shift Sudden Shift check_type->sudden_shift Sudden gradual_drift Gradual Drift check_type->gradual_drift Gradual check_leak Check for System Leaks / Pressure Fluctuations sudden_shift->check_leak check_mobile_phase_prep Verify Mobile Phase Preparation sudden_shift->check_mobile_phase_prep check_temp Check Column Temperature Control gradual_drift->check_temp check_equilibration Ensure Adequate Column Equilibration gradual_drift->check_equilibration check_column_age Consider Column Aging gradual_drift->check_column_age resolved Problem Resolved check_leak->resolved check_mobile_phase_prep->resolved check_temp->resolved check_equilibration->resolved check_column_age->resolved

References

Technical Support Center: Enhancing Electrochemical Detection of Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of electrochemical detection methods for amphetamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for amphetamine detection?

A1: The pH of the supporting electrolyte is the most critical parameter. The electrochemical oxidation of amphetamine is highly pH-dependent, with optimal signals typically observed in alkaline conditions (pH 10-12).[1][2] In acidic or neutral solutions, the signal for amphetamine can be very low or completely absent.[1]

Q2: Which voltammetric technique is the most sensitive for quantifying amphetamine?

A2: While Cyclic Voltammetry (CV) is excellent for initial characterization and mechanistic studies, pulse techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally more sensitive for quantitative analysis.[1] These methods are highly recommended because they effectively minimize background charging currents, which enhances the signal-to-noise ratio.[1][2]

Q3: Why can't I detect amphetamine directly on a standard graphite (B72142) electrode?

A3: Amphetamine's primary amine group is not easily oxidized within the potential window of conventional graphite screen-printed electrodes (SPEs).[3][4][5] To make it electrochemically active, a derivatization step is often required to convert the primary amine into an oxidizable group.[3][4][5] Alternatively, using modified electrodes or operating in highly alkaline media can facilitate direct detection.[1][2]

Q4: How can I improve the selectivity of my sensor for amphetamine, especially in complex samples like urine or saliva?

A4: To improve selectivity, you can use chemically modified electrodes that selectively interact with amphetamine.[1] Modifications with molecularly imprinted polymers (MIPs) or aptamers are highly specific.[6][7][8] Another strategy is derivatization, which creates a unique electrochemical signal for amphetamine, helping to distinguish it from interfering compounds like ascorbic acid, uric acid, and dopamine.[1]

Q5: What is the purpose of using nanomaterials like graphene or carbon nanotubes to modify the electrode?

A5: Nanomaterials such as graphene and multi-walled carbon nanotubes (MWCNTs) are used to enhance sensor performance.[2] They possess unique properties like a high surface-to-volume ratio, excellent electrical conductivity, and catalytic activity.[2] These features increase the electrochemically active surface area, facilitate faster electron transfer kinetics, and amplify the electrochemical signal, leading to improved sensitivity and lower detection limits.[1][2][6]

Troubleshooting Guide

Problem 1: No or Very Low Signal Response
Probable Cause Suggested Solution
Incorrect pH The oxidation of amphetamine is highly dependent on pH. Optimize the supporting electrolyte by increasing the pH; alkaline conditions (pH 10-12) are known to significantly improve the signal.[1][2]
Inappropriate Potential Window The oxidation potential for amphetamine might be outside the scanned range. Widen the potential window to ensure it covers the expected range, typically between +0.6 V and +1.0 V vs. Ag/AgCl.[1]
Low Analyte Concentration The amphetamine concentration in your sample may be below the method's detection limit.[1] Consider a sample pre-concentration step or switch to a more sensitive technique like SWV or DPV.[1]
Fouled or Inactive Electrode Surface A contaminated electrode surface will block electron transfer.[1] Follow a strict cleaning protocol. For glassy carbon electrodes (GCE), polish with alumina (B75360) slurry. For screen-printed electrodes (SPEs), consider single-use to prevent fouling.[1] Electrochemical activation by cycling the potential in the supporting electrolyte can also be effective.[1]
Problem 2: Poorly Defined or Broad Peaks
Probable Cause Suggested Solution
Slow Electron Transfer Kinetics The electrochemical reaction at the electrode surface may be sluggish.[1] Use an electrode modified with nanomaterials (e.g., graphene, carbon nanotubes) to enhance electron transfer rates and improve peak shape.[1][6]
High Scan Rate Very high scan rates can lead to the broadening of peaks.[1] Decrease the scan rate to allow the electrochemical reaction to proceed more completely at the electrode surface.[6]
High Solution Resistance (iR Drop) Uncompensated solution resistance can distort the voltammogram's shape.[1] Increase the concentration of the supporting electrolyte to lower resistance. Ensure the reference electrode is positioned close to the working electrode.[6]
Problem 3: Shifting Peak Potentials
Probable Cause Suggested Solution
pH Fluctuation The oxidation potential of amphetamine is pH-dependent.[1] Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment. Prepare fresh buffer solutions for each set of experiments.
Reference Electrode Instability A drifting reference electrode potential will cause peak shifts. Check the filling solution of your reference electrode (e.g., Ag/AgCl) and ensure it is not contaminated. If necessary, replace the filling solution or the entire electrode.
Changes in Electrode Surface Gradual changes to the electrode surface, including fouling or modification instability, can alter the peak potential. Implement a consistent electrode cleaning and pre-treatment protocol between measurements.

Data Presentation: Performance of Modified Electrodes

The following tables summarize the analytical performance of various electrochemical sensors for amphetamine and methamphetamine detection.

Table 1: Performance Comparison of Different Electrochemical Sensors

Electrode ModificationAnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
Graphene-based Screen-Printed ElectrodeMethamphetamineSWV1–500 μM300 nM[2][6]
NanoMIPs/Chitosan/rGOAmphetamineDPV5 nM–10 μM1.6 nM[6]
Laser-Induced Porous GrapheneMethamphetamineDPV1.00–30.0 µg/mL0.31 µg/mL[9]
1,2-Naphthoquinone-4-sulfonate (NQS) DerivatizationAmphetamineSWV50–500 µM22.2 µM[3]
Aptamer-based (Competition with cDNA)MethamphetamineSWV1.0–400 nM0.88 nM[10][11][12]
Ru(bpy)₃²⁺ / Nafion Composite FilmMethamphetamineECL50 pM–1 mM~50 pM[13]

Table 2: Typical Optimized Parameters for Voltammetric Techniques

ParameterCyclic Voltammetry (CV)Square Wave Voltammetry (SWV)Differential Pulse Voltammetry (DPV)
Purpose Mechanistic studies, initial characterizationHigh-sensitivity quantificationHigh-sensitivity quantification
Initial Potential e.g., 0 Ve.g., 0 Ve.g., 0 V
Final Potential e.g., +1.3 Ve.g., +1.3 V[2]e.g., +1.3 V
Scan Rate 50-100 mV/s--
Step Potential -e.g., 5 mV[2]e.g., 4 mV
Amplitude -e.g., 25 mV[2]e.g., 50 mV
Frequency -e.g., 10 Hz[2]-
Pulse Width --e.g., 50 ms
Note: These are starting points. Optimization is recommended for each specific experimental setup.[1]

Experimental Protocols & Visualizations

Protocol 1: Glassy Carbon Electrode (GCE) Preparation
  • Polishing: Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 2-3 minutes each.[1]

  • Rinsing: Rinse the electrode thoroughly with deionized (DI) water.

  • Sonication: Sonicate the electrode in DI water for 1-2 minutes to remove any adhered alumina particles, followed by sonication in ethanol (B145695) and then DI water.[1]

  • Drying: Dry the electrode under a stream of high-purity nitrogen gas.

  • Activation (Optional): Electrochemically activate the electrode by cycling the potential in the supporting electrolyte before adding the analyte.[1]

Protocol 2: General Procedure for Voltammetric Detection
  • Cell Assembly: Assemble the three-electrode electrochemical cell (Working, Reference, Counter electrodes) in a glass vial containing the supporting electrolyte (e.g., 0.1 M Phosphate Buffer, pH 12).

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.[1]

  • Background Scan: Record a background voltammogram of the supporting electrolyte using the chosen technique (CV, DPV, or SWV).[1]

  • Analyte Addition: Add a known concentration of this compound standard solution to the cell. Stir briefly to homogenize, then allow the solution to become quiescent.

  • Measurement: Record the voltammogram under the same conditions as the background scan.[1]

  • Data Analysis: Subtract the background scan from the analyte scan. Determine the peak potential and peak current for analysis.[1]

G Diagram 1: General Experimental Workflow A Electrode Preparation (Polishing & Cleaning) B Electrochemical Cell Assembly A->B C Add Supporting Electrolyte (e.g., PBS pH 12) B->C D Deoxygenate with N2 Gas C->D E Record Background Scan (CV, DPV, or SWV) D->E F Spike with Amphetamine Sample E->F G Record Sample Voltammogram F->G H Data Analysis (Background Subtraction & Peak Analysis) G->H

Caption: A generalized workflow for electrochemical detection experiments.

Protocol 3: Amphetamine Derivatization with NQS

This protocol is for converting non-electroactive amphetamine into an electroactive product.[3]

  • Reagent Preparation: Prepare a stock solution of 1,2-naphthoquinone-4-sulfonate (NQS) in the chosen buffer (e.g., 0.1 M Borate buffer, pH 9).

  • Reaction: In a vial, mix the amphetamine sample with the NQS solution.

  • Incubation: Allow the reaction to proceed for a set time at room temperature (optimization of reaction time may be required).

  • Measurement: Transfer an aliquot of the reaction mixture to the electrochemical cell containing the same buffer and proceed with the voltammetric measurement as described in Protocol 2.

G Diagram 2: Amphetamine Derivatization Pathway cluster_reactants Reactants Amphetamine Amphetamine (Primary Amine, Non-Electroactive) Product Electroactive Product (Oxidizable Group) Amphetamine->Product + NQS (pH 9) NQS NQS (1,2-naphthoquinone-4-sulfonate) NQS->Product

Caption: Derivatization of amphetamine with NQS to form an electroactive product.

Troubleshooting Logic Flow

The following diagram illustrates a decision-making process for troubleshooting common issues.

G Diagram 3: Troubleshooting Decision Tree Start Start: Experiment Yields Poor Results Q1 Is there any signal at all? Start->Q1 A1_No No Signal Q1->A1_No No A1_Yes Yes, but peak is broad/poorly defined Q1->A1_Yes Yes Check_pH Check/Optimize pH (Is it alkaline, pH 10-12?) A1_No->Check_pH Check_ScanRate Decrease Scan Rate A1_Yes->Check_ScanRate Check_Potential Widen Potential Window Check_pH->Check_Potential Check_Electrode Clean/Re-polish Electrode Check_Potential->Check_Electrode Consider_Deriv Consider Derivatization or More Sensitive Electrode Check_Electrode->Consider_Deriv Check_Resistance Increase Supporting Electrolyte Concentration Check_ScanRate->Check_Resistance Modify_Electrode Use Modified Electrode (e.g., Graphene) to improve kinetics Check_Resistance->Modify_Electrode

Caption: A decision tree for troubleshooting common electrochemical sensing issues.

References

Technical Support Center: Solid-Phase Extraction of Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the pH optimization of solid-phase extraction (SPE) of amphetamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in the solid-phase extraction of amphetamine?

The pH of the sample and subsequent solutions is a critical parameter in the solid-phase extraction (SPE) of amphetamine. Amphetamine is a basic compound with a pKa of approximately 9.9.[1][2] The pH determines the ionization state of the amphetamine molecule.

  • Below its pKa (acidic to neutral pH): Amphetamine will be predominantly in its protonated, cationic (charged) form (BH+).

  • Above its pKa (alkaline pH): Amphetamine will be in its free base, neutral (uncharged) form (B).

This ionization state dictates its interaction with the SPE sorbent. For mixed-mode cation exchange SPE, a slightly acidic to neutral pH (around 6.0) is often used during sample loading to ensure the amphetamine is charged and retains on the sorbent.[3][4][5] Conversely, for elution, an alkaline solution is used to neutralize the amphetamine, disrupting the ionic interaction and allowing it to be eluted from the sorbent.

Q2: What is the pKa of amphetamine and why is it important for SPE?

The pKa of amphetamine is approximately 9.9.[1][2] The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized form. Knowing the pKa is crucial for SPE method development because it allows you to select the appropriate pH for the sample loading, washing, and elution steps to maximize recovery and purity. By adjusting the pH to be at least 2 units away from the pKa, you can ensure that the analyte is predominantly in one form (either charged or neutral).

Q3: How does the choice of SPE sorbent influence the optimal pH?

The type of SPE sorbent used has a significant impact on the optimal pH conditions:

  • Mixed-Mode Sorbents (e.g., C8-SCX): These sorbents have both non-polar (C8) and strong cation exchange (SCX) functional groups. For retention, the pH of the sample is typically adjusted to be below the pKa of amphetamine (e.g., pH 6) to ensure the amine group is protonated and can interact with the cation exchange group of the sorbent.[4][5]

  • Polymer-Based Sorbents: These can be mixed-mode or reversed-phase. The optimal pH will depend on the specific chemistry of the polymer. For polymer-based mixed-mode cation exchange sorbents, a similar pH strategy to silica-based mixed-mode sorbents is employed.

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective and the optimal pH for binding is determined by the interactions designed during the polymer synthesis. For some amphetamine-specific MIPs, a pH of around 8 has been shown to be effective for sample loading.

Troubleshooting Guide

Issue: Low Recovery of Amphetamine

Potential Cause Troubleshooting Steps
Incorrect Sample pH Verify the pH of your sample before loading it onto the SPE cartridge. For mixed-mode cation exchange, ensure the pH is around 6.0 to facilitate ionic retention.[3][4][5] If the pH is too high, the amphetamine may be neutral and not bind effectively to a cation exchange sorbent.
Inappropriate Elution Solvent pH The elution solvent must be sufficiently basic to neutralize the amphetamine, breaking its ionic bond with the sorbent. A common elution solvent is a mixture containing a volatile base like ammonium (B1175870) hydroxide (B78521) (e.g., ethyl acetate/IPA/NH4OH 78:20:2).[3][4] Ensure the final pH of the elution solvent is well above the pKa of amphetamine.
Wash Solvent is Too Strong If the wash solvent is too aggressive, it can prematurely elute the amphetamine. For mixed-mode SPE, an acidic wash (e.g., 0.1 M HCl) can be used to remove neutral and basic interferences that are less strongly retained than amphetamine, followed by a methanol (B129727) wash to remove non-polar interferences.[3] Ensure the wash steps are not causing analyte loss by collecting and analyzing the wash fractions.
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to fully desorb the analyte from the sorbent. You can try collecting the eluate in separate fractions to determine if the analyte is being fully eluted.
Analyte Loss During Evaporation Amphetamine is volatile in its free base form. When evaporating the basic elution solvent, analyte loss can occur. To prevent this, some protocols recommend adding a small amount of an acidic solution (e.g., HCl in methanol) to the eluate to convert the amphetamine back to its non-volatile salt form before evaporation.[6]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE for Amphetamine in Urine

This protocol is based on a common method using a C8-SCX (mixed-mode) sorbent.[4][5]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Adjust the sample pH to 6.0 using a phosphate (B84403) buffer.[3]

  • SPE Cartridge Conditioning:

    • Condition the C8-SCX SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).[3]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl to remove interferences.[3]

    • Wash the cartridge with 3 mL of methanol to further remove non-polar interferences.[3]

    • Dry the cartridge thoroughly under vacuum or positive pressure for at least 2 minutes.

  • Elution:

    • Elute the amphetamine with 3 mL of a freshly prepared mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v).[3]

    • Collect the eluate.

  • Post-Elution:

    • To prevent evaporative loss, add a small volume of acidic methanol to the eluate.

    • Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Quantitative Data Summary

Table 1: Influence of Sample pH on Amphetamine Recovery using Mixed-Mode SPE

Sample pHSorbent TypeRecovery of Amphetamine (%)Reference
6.0C8-SCX>88%[4][5]
7-9MIPHigh[7]
11.9PDMSOptimal for SPME[8]

Note: Recovery rates are highly dependent on the specific sorbent, matrix, and the full experimental protocol.

Diagrams

SPE_pH_Optimization_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_key Process Stages Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to ~6.0 Add_IS->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition & Equilibrate Sorbent Condition->Load Wash1 Acidic Wash (e.g., 0.1M HCl) Load->Wash1 Wash2 Organic Wash (e.g., Methanol) Wash1->Wash2 Dry Dry Sorbent Wash2->Dry Elute Elute with Basic Solvent Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Instrumental Analysis (e.g., LC-MS) Reconstitute->Analysis k1 Sample Preparation k2 Solid-Phase Extraction k3 Post-Extraction Amphetamine_Ionization cluster_conditions pH Conditions Amphetamine_Neutral Amphetamine (Neutral) B Amphetamine_Ionized Amphetamine (Cationic) BH+ Amphetamine_Neutral->Amphetamine_Ionized Amphetamine_Ionized->Amphetamine_Neutral Low_pH pH < pKa (e.g., pH 6) Favors Cationic Form (Retention on Cation Exchanger) High_pH pH > pKa (e.g., pH 11) Favors Neutral Form (Elution from Cation Exchanger)

References

long-term storage protocols for ensuring amphetamine hydrochloride sample integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of amphetamine hydrochloride samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your samples throughout your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and analysis of this compound samples.

Issue 1: Inconsistent Analytical Results Over Time

Symptom: You observe significant variations in the concentration or purity of the same this compound sample when analyzed at different time points.

Possible Causes & Solutions:

  • Improper Storage Conditions: Exposure to elevated temperatures, light, or humidity can accelerate degradation.

    • Solution: Review and optimize your storage protocols. For long-term storage, it is recommended to keep solid samples and solutions at -20°C or below in airtight, light-resistant containers (e.g., amber glass vials).[1] For shorter durations, refrigeration at 4°C ± 2°C may be sufficient.[1]

  • Sample Matrix Effects: The stability of amphetamine can be influenced by the solvent or biological matrix it is in. For instance, the presence of methanol (B129727) has been noted to affect the stability of amphetamine impurity profiles over time.

    • Solution: If storing in solution, ensure the chosen solvent is validated for stability with this compound. If working with biological matrices like urine or plasma, be aware of potential enzymatic degradation and consider storage at -20°C to minimize this.[1]

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to sample degradation, particularly in biological matrices.

    • Solution: Aliquot samples into smaller, single-use volumes to avoid the need for repeated freezing and thawing of the entire sample. Studies on amphetamine in urine have shown no significant loss after three freeze-thaw cycles, but this may vary with different matrices.[1]

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Symptom: During HPLC or GC analysis, new, unidentified peaks appear in the chromatograms of stored samples that were not present in freshly prepared standards.

Possible Causes & Solutions:

  • Formation of Degradation Products: This is a strong indication that the this compound is degrading. Oxidation is a primary degradation pathway.

    • Solution: Attempt to identify the new peaks using mass spectrometry (MS) to determine if they are known degradation products of amphetamine. A validated stability-indicating analytical method is crucial to separate and quantify these degradation products from the parent compound.

  • Contamination: The sample, solvent, or analytical system may have become contaminated.

    • Solution: Analyze a blank solvent and a freshly prepared standard to rule out systemic contamination. Review sample handling procedures to minimize the risk of introducing external contaminants.

Issue 3: Physical Changes in the Sample

Symptom: The physical appearance of the this compound sample has changed (e.g., color change, clumping).

Possible Causes & Solutions:

  • Exposure to Light and Air: Pure this compound is a white to off-white crystalline solid. A change in color to yellow or brown can indicate oxidative degradation.

    • Solution: Always store samples in amber-colored vials or in the dark to prevent photodegradation.[1] Ensure containers are tightly sealed to minimize exposure to atmospheric oxygen.

  • Hygroscopicity: The sample may have absorbed moisture from the air, leading to clumping or caking.

    • Solution: Store samples in a desiccator or in a controlled low-humidity environment. Use of airtight containers is essential.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound sample integrity.

troubleshooting_workflow Troubleshooting Workflow for Amphetamine Sample Integrity start Problem Observed (e.g., Inconsistent Results, New Peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (Store at -20°C, protect from light) storage_ok->correct_storage No check_handling Review Sample Handling (Freeze-Thaw, Contamination Risk) storage_ok->check_handling Yes end Problem Resolved correct_storage->end handling_ok Handling Procedures Correct? check_handling->handling_ok correct_handling Action: Improve Handling (Aliquot samples, use clean techniques) handling_ok->correct_handling No check_method Review Analytical Method (Stability-Indicating?) handling_ok->check_method Yes correct_handling->end method_ok Method Validated as Stability-Indicating? check_method->method_ok validate_method Action: Validate/Re-validate Method (Forced degradation studies) method_ok->validate_method No identify_peaks Identify Degradation Products (Use MS detection) method_ok->identify_peaks Yes validate_method->end identify_peaks->end

Caption: A flowchart for systematically troubleshooting amphetamine sample integrity issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -20°C in an airtight and light-resistant container, such as an amber glass vial.[1] This minimizes degradation from heat, light, and oxidation.

Q2: How does humidity affect the stability of solid this compound?

A2: this compound is hygroscopic and can absorb moisture from the atmosphere, which can lead to physical changes like clumping and may accelerate chemical degradation. It is crucial to store samples in a dry environment, for example, by using a desiccator and ensuring containers are well-sealed. One study that monitored seized amphetamine samples under "environmental" conditions (average 66.36% humidity) and "refrigerated" conditions (average 28.29% humidity) found that over 32 months, storage time was the most significant factor in purity loss, more so than the temperature and humidity differences in that particular study. However, maintaining low humidity is still a critical best practice to prevent moisture-induced degradation.

Q3: What is the expected shelf-life of this compound under ideal conditions?

A3: this compound is a relatively stable molecule when stored correctly. One study on seized amphetamine samples showed a mean purity loss of 1.59% after 12 months, 2.34% after 24 months, and 6.43% after 32 months when stored under both refrigerated and environmental conditions.[1] The purity loss at 12 and 24 months was noted to be within the error rate of the analytical technique.[1] For solutions in methanol stored at 2-8°C and protected from light, decomposition was less than 1% in 36 months.

Q4: Can I store this compound in a solution? If so, what solvent is best?

A4: Yes, you can store it in solution, but the choice of solvent is important. Methanol is a commonly used solvent. However, it's important to note that the solvent can influence the stability of the impurity profile over time. A study found that toluene (B28343) was a suitable solvent for extracting impurities for GC-MS analysis. It is recommended to validate the stability of this compound in your chosen solvent under your specific storage conditions.

Q5: What are the primary degradation products of amphetamine?

A5: The primary degradation pathway for amphetamine during storage is oxidation. While specific non-metabolic degradation products from storage are not extensively detailed in the provided search results, metabolic degradation in biological systems, primarily through the CYP2D6 enzyme, results in metabolites such as 4-hydroxyamphetamine and norephedrine. In environmental samples, microbial degradation can occur.

Data Presentation

Table 1: Purity Loss of Seized Solid Amphetamine Samples Over Time
Storage Time (Months)Mean Purity Loss (%) at Environmental Conditions (22.14°C, 66.36% RH)Mean Purity Loss (%) at Refrigerated Conditions (4.7°C, 28.29% RH)
121.591.59
242.342.34
326.436.43

Note: The study concluded that the purity loss at 12 and 24 months was not statistically significant as it fell within the error rate of the analytical technique. The primary influencing factor on degradation over this period was time, rather than the difference between these two storage conditions.

Table 2: Stability of Amphetamine in Different Matrices and Solvents
Sample Matrix/SolventStorage TemperatureDurationObserved Degradation
Sterile Urine4°C24 monthsNo significant loss
Sterile Urine-20°C24 monthsNo significant loss
Methanol Solution2-8°C36 months< 1% decomposition
Serum/Plasma-20°C10 monthsStable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a method to separate amphetamine from its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Ortho-phosphoric acid.

  • Deionized water.

  • This compound reference standard.

  • Methanol (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.01 M ortho-phosphoric acid in water (a common starting ratio is 15:85 v/v), with the pH adjusted to 2.1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

3. Sample and Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5.0 – 500.0 µg/mL).

  • Sample Preparation (Solid): Accurately weigh the this compound sample, dissolve it in methanol, sonicate for 5 minutes to ensure complete dissolution, filter through a 0.45 µm filter, and dilute with the mobile phase to fall within the calibration range.

4. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies.

  • Acid Hydrolysis: Treat a sample solution with 0.1 M HCl and heat. Neutralize before injection.

  • Base Hydrolysis: Treat a sample solution with 0.1 M NaOH and heat. Neutralize before injection.

  • Oxidative Degradation: Treat a sample solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a sample solution to UV light. Analyze the stressed samples to confirm that any degradation product peaks are well-resolved from the main amphetamine peak.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol is for the quantification of amphetamine and identification of impurities.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard.

  • Toluene (GC grade).

  • Buffer solution (pH 8.1).

  • Internal standard (e.g., eicosane).

  • Derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA, if required for improved chromatography).

2. GC-MS Conditions:

  • Inlet Temperature: 260°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • MS Transfer Line Temperature: 305°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 30-550 amu.

3. Sample and Standard Preparation:

  • Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., eicosane) in toluene.

  • Standard Preparation: Accurately weigh the this compound reference standard, dissolve in the internal standard solution, and dilute to the desired concentration.

  • Sample Preparation:

    • Weigh approximately 200 mg of the homogenized amphetamine sample.

    • Dissolve in 4 mL of buffer solution (pH 8.1) and sonicate for 10 minutes.

    • Add 200 µL of toluene containing the internal standard and sonicate for another 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the organic (toluene) layer to a GC vial for analysis.

  • Derivatization (if necessary): For some applications, derivatization can improve peak shape and sensitivity. This typically involves evaporating the sample extract to dryness and reacting the residue with a derivatizing agent like HFBA before reconstituting in a suitable solvent for injection.

Visualizations

Amphetamine Degradation Pathway

The primary non-metabolic degradation of amphetamine during storage involves oxidation.

degradation_pathway Potential Oxidative Degradation of Amphetamine amphetamine Amphetamine oxidation Oxidation (Exposure to Air, Light, Heat) amphetamine->oxidation phenylacetone Phenyl-2-propanone (P2P) oxidation->phenylacetone other_products Other Oxidized Products oxidation->other_products

Caption: A simplified diagram showing the oxidative degradation of amphetamine.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study on this compound.

stability_workflow General Workflow for Amphetamine Stability Testing start Start: Homogenized Amphetamine Sample aliquot Aliquot Sample into Appropriate Containers start->aliquot storage Store Aliquots under Defined Conditions (-20°C, 4°C, 25°C/60%RH, Light Exposure) aliquot->storage pull_samples Pull Samples at Scheduled Time Points (0, 3, 6, 12, 24 months) storage->pull_samples analysis Analyze Samples using a Validated Stability-Indicating Method (e.g., HPLC-UV or GC-MS) pull_samples->analysis data_analysis Analyze Data: Compare Purity and Degradation Products Over Time analysis->data_analysis report Generate Stability Report data_analysis->report

References

effects of freeze-thaw cycles on amphetamine hydrochloride concentration in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of freeze-thaw cycles on the concentration of amphetamine hydrochloride in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of amphetamine in urine samples stored frozen?

A1: Amphetamine in urine is generally considered to be relatively stable when stored at -20°C. Studies have shown that amphetamine concentrations in frozen urine samples can remain stable for extended periods, with some research indicating stability for up to 24 months in sterilized urine.[1][2] Long-term storage at -20°C for 12 months has been shown to cause no extensive changes in amphetamine concentrations.[3]

Q2: How do repeated freeze-thaw cycles affect the concentration of amphetamine in urine?

A2: The effect of repeated freeze-thaw cycles on amphetamine concentration can vary. Some studies have found no significant loss of amphetamine in sterile urine after up to three freeze-thaw cycles (from -20°C to room temperature).[1][2][4] However, another study observed a significant reduction in the concentration of various analytes, including amphetamine, after the first freeze-thaw cycle.[5] This initial decrease is likely due to the precipitation of mucus and proteins in the urine, which can co-precipitate the analyte. Subsequent freeze-thaw cycles in the same study showed a considerably smaller and insignificant effect on the concentration.[5]

Q3: Can the physical process of freezing itself affect amphetamine concentration?

A3: The physical act of freezing urine and subsequent thawing can lead to a loss of some drug compounds due to decreased solubility and adherence to the container walls.[6] While one study reported no significant loss for amphetamine after one freeze-thaw cycle[6], another suggested that the precipitation of biological materials during thawing could reduce the measured analyte concentration.[5]

Q4: Does the presence of bacterial contamination in urine affect amphetamine stability during storage?

A4: Yes, bacterial contamination can affect the stability of some drugs in urine, especially at room temperature. For amphetamines, while they are considered relatively stable against bacterial degradation compared to other drugs, some slight decomposition has been observed in severely contaminated urine stored at 25°C.[7][8] Storage at -20°C significantly mitigates the risk of bacterial degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low amphetamine concentration after thawing a previously analyzed sample. Analyte loss during the initial freeze-thaw cycle. The first freeze-thaw cycle can cause a significant reduction in concentration due to the precipitation of urinary proteins and mucus that may entrap the analyte.[5]If possible, perform a baseline analysis on a fresh sample before any freezing. If samples must be frozen, be aware of this potential initial drop in concentration. For subsequent analyses of the same aliquot, the effect of further freeze-thaw cycles is expected to be minimal.[5]
Inconsistent results between different aliquots of the same urine sample. Non-homogenous sample after thawing. Precipitates can form during the freezing process. If the sample is not properly mixed after thawing, the aliquot taken for analysis may not be representative of the whole sample.Vigorously vortex the urine sample after it has completely thawed and reached room temperature to ensure a homogenous mixture before taking an aliquot for analysis.
Gradual decrease in amphetamine concentration over multiple freeze-thaw cycles. Potential for some degradation with repeated cycles. Although some studies show good stability for up to three cycles[1][2][4], repeated cycling may introduce some variability.To minimize the number of freeze-thaw cycles, it is best practice to divide the initial urine sample into multiple smaller aliquots before the first freezing. This allows for a fresh aliquot to be used for each analysis.

Data on Amphetamine Stability in Urine

Table 1: Summary of Amphetamine Stability under Different Storage Conditions

Storage Condition Duration Sample Type Observed Change in Amphetamine Concentration Reference
-20°C12 monthsPhysiological urineNot extensive[3]
-20°C24 monthsSterile urineNo significant loss[1][2]
-20°C6 monthsNon-sterile urineNo significant loss[1][2]
4°C24 monthsSterile urineNo significant loss[1][2]
37°C7 daysLiquid urineNo significant loss[1][2]

Table 2: Effect of Freeze-Thaw Cycles on Amphetamine Concentration

Number of Cycles Freeze/Thaw Temperatures Sample Type Observed Change in Amphetamine Concentration Reference
3 cycles-20°C to Room TemperatureSterile urineNo significant loss[1][2][4]
1 cycle-20°C to Room TemperatureSpiked urineSignificant reduction[5]
2nd and 3rd cycles-20°C to Room TemperatureSpiked urineInsignificant additional loss[5]
1 cycle-16 to -18°C to Room TemperatureSpiked urineNo significant loss[6]

Experimental Protocols

Methodology for Freeze-Thaw Stability Assessment (Based on Jiménez et al., 2006)

This protocol describes a general procedure for evaluating the effect of repeated freeze-thaw cycles on amphetamine concentration in urine.

  • Sample Preparation:

    • Spike known concentrations of this compound into drug-free, sterile human urine.

    • Prepare multiple aliquots of the spiked urine in appropriate storage containers (e.g., plastic tubes).

  • Freeze-Thaw Cycling:

    • Freeze the sample aliquots at -20°C for a defined period (e.g., 20-24 hours).

    • Thaw the samples completely at room temperature (e.g., for 4 hours).

    • This completes one freeze-thaw cycle.

    • Repeat the process for the desired number of cycles (e.g., three cycles).[1][2][4][5]

  • Sample Analysis:

    • After the final thaw, ensure the sample is homogenous by vortexing.

    • Analyze the amphetamine concentration in the thawed samples.

    • The analytical method of choice is typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][9]

  • Data Comparison:

    • Compare the concentration of amphetamine in the samples that have undergone freeze-thaw cycles to the concentration in control samples that were not subjected to freezing.

Visualizations

FreezeThawWorkflow cluster_pre_analysis Sample Preparation cluster_cycling Freeze-Thaw Cycles cluster_post_analysis Analysis Start Start: Fresh Urine Sample Spike Spike with Amphetamine HCl Start->Spike Aliquot Create Multiple Aliquots Spike->Aliquot Freeze Freeze at -20°C Aliquot->Freeze Thaw Thaw at Room Temperature Freeze->Thaw Cycle 1 Thaw->Freeze Repeat for n Cycles Homogenize Vortex to Homogenize Thaw->Homogenize Analyze Analyze via GC-MS or LC-MS/MS Homogenize->Analyze End End: Concentration Data Analyze->End

Caption: Experimental workflow for assessing freeze-thaw stability.

LogicalRelationship A Urine Sample Freezing B Precipitation of Proteins/Mucus A->B C Decreased Analyte Solubility A->C D Potential Co-precipitation of Amphetamine B->D E Adherence to Container C->E F Reduced Measured Concentration (Primarily after 1st Cycle) D->F E->F

Caption: Potential mechanisms for amphetamine loss during freeze-thaw.

References

Technical Support Center: Optimizing Sample Preparation for Amphetamine Hydrochloride Analysis in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of amphetamine hydrochloride in whole blood.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing whole blood samples for amphetamine analysis?

A1: The most prevalent methods for whole blood sample preparation for amphetamine analysis are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1] Each method has its own set of advantages and disadvantages concerning selectivity, recovery, and throughput.

Q2: I am observing low recovery of amphetamine. What could be the potential causes?

A2: Low recovery of amphetamines can be attributed to several factors. Amphetamines are known to be volatile compounds, and sample loss can occur during evaporation steps, especially at high temperatures.[1] To mitigate this, it is advisable to evaporate extracts to dryness at a controlled temperature, for instance, 40°C, or to use a method that avoids evaporation altogether.[1] Additionally, the pH of the sample during extraction is crucial; for LLE, a pH of 10 or greater has been shown to improve recovery.[2][3]

Q3: My results show significant matrix effects. How can I minimize these?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, are a common challenge in bioanalysis. To reduce these effects, a more selective sample preparation method like Solid-Phase Extraction (SPE) is often recommended.[4] SPE, particularly with mixed-mode cartridges, can efficiently remove undesired matrix components, leading to cleaner extracts.[4] Another approach is to optimize the chromatography to separate the analytes from the interfering matrix components.

Q4: Is derivatization necessary for amphetamine analysis?

A4: Derivatization is often employed in Gas Chromatography (GC)-based methods to improve the volatility and thermal stability of amphetamines, as well as to enhance sensitivity and chromatographic peak shape.[5] Common derivatizing agents include trifluoroacetic anhydride (B1165640) and heptafluorobutyric anhydride (HFBA).[2][3][6] For Liquid Chromatography (LC)-based methods, derivatization is generally not required.[1][7][8]

Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for amphetamine in whole blood?

A5: The LOD and LOQ can vary significantly depending on the sample preparation method and the analytical instrumentation used. For instance, a pipette tip SPE method followed by GC-MS has reported an LOD of 0.11 ng/0.1 mL of whole blood.[6] A protein precipitation method coupled with LC-MS/MS has demonstrated LODs ranging from 0.5 to 1.7 ng/mL and an LOQ of 5 ng/mL.[1][9] An online SPE-LC-MS/MS method reported an LOD of 0.05 to 0.5 µg/L and an LOQ of 2.5 µg/L in blood.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Analyte Volatility: Amphetamines can be lost during sample evaporation at high temperatures.[1]- Incorrect pH: Suboptimal pH during liquid-liquid extraction can lead to poor partitioning of the analyte into the organic phase.[2][3]- Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for amphetamine.- Evaporate samples under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1] Consider methods that do not require an evaporation step.[1]- For LLE, adjust the sample pH to ≥10 to ensure amphetamine is in its free base form.[2][3]- Systematically evaluate different extraction solvents for LLE or select a mixed-mode SPE cartridge for more efficient extraction.[4]
High Matrix Effects - Insufficient Sample Cleanup: Protein precipitation, while simple, may not provide the cleanest extracts.[12]- Co-elution of Interferences: Matrix components may be co-eluting with the analyte of interest.- Employ a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE), which is effective at removing matrix components.[4]- Optimize the chromatographic method to achieve better separation between the analyte and interfering peaks.
Poor Peak Shape in GC Analysis - Analyte Adsorption: Free amphetamine base can be adsorbed to active sites in the GC injection port or column.[5]- Derivatize the amphetamine with an agent like trifluoroacetic anhydride or perfluorooctanoyl chloride to improve its chromatographic properties.[6][13]
Inconsistent Results - Sample Inhomogeneity: Whole blood samples can be non-homogenous.- Manual Extraction Variability: Manual sample preparation steps can introduce variability.- Ensure thorough vortexing of whole blood samples before aliquoting.- Consider using an automated sample preparation system for improved precision and reproducibility.[14]
Precipitate Formation During Eluent Reconstitution - Ammonium (B1175870) Hydroxide (B78521) Reaction: Residual ammonium hydroxide in the eluate can react with acidic reconstitution solvents.- Ensure complete removal of ammonium hydroxide from the eluate by gentle evaporation before adding the reconstitution solvent.[4]

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is a generalized procedure based on common LLE methods for amphetamine from whole blood.

  • Sample Preparation: To 1 mL of whole blood, add an appropriate internal standard.

  • Alkalinization: Add a strong base (e.g., 5 M sodium hydroxide) to adjust the sample pH to ≥10.[2][6]

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of chloroform, ethyl acetate, and ethanol). Vortex the mixture for 10 minutes.[2][3]

  • Centrifugation: Centrifuge the sample at a low speed for 5 minutes to separate the aqueous and organic layers.[2][3]

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE of amphetamines from whole blood using a mixed-mode cartridge.[4]

  • Sample Pre-treatment: To 1-2 mL of whole blood, add an appropriate internal standard and a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

  • Column Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interferences.

  • Drying: Dry the SPE cartridge for 2 minutes at 80-100 psi.

  • Elution: Elute the amphetamines with 3 mL of a mixture of ethyl acetate, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to remove the ammonium hydroxide and then reconstitute in a suitable solvent for analysis.

Protein Precipitation (PPT)

This is a rapid and simple protocol for the precipitation of proteins from whole blood.[9][12]

  • Sample Aliquoting: Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex the mixture thoroughly.[12]

  • Centrifugation: Centrifuge the sample at high speed for 10 minutes to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in a mobile phase-compatible solvent.[12]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Amphetamine Analysis in Whole Blood

Method Recovery (%) LOD LOQ Analytical Technique Reference
Pipette Tip SPE81.7 - 87.60.11 ng/0.1 mLNot ReportedGC-MS[6]
Liquid-Liquid Extraction≥ 81.55 ng/mLNot ReportedGC-MS[1]
Protein Precipitation60.2 - 86.20.5 - 1.7 ng/mL5 ng/mLLC-MS/MS[1][9]
Supported Liquid Extraction> 70Sub-ng/mLSub-ng/mLUPLC-MS/MS[14]
Online SPENot Reported0.05 - 0.5 µg/L2.5 µg/LLC-MS/MS[10][11]
Mixed-Mode SPE63 - 9020 ng/mL20 ng/mLUPLC-qTOF-MS[15]

Visualized Workflows

LLE_Workflow start Whole Blood Sample alkalinization Alkalinization (pH ≥ 10) start->alkalinization extraction Liquid-Liquid Extraction (Organic Solvent) alkalinization->extraction centrifugation Centrifugation extraction->centrifugation separation Organic Layer Separation centrifugation->separation evaporation Evaporation separation->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis (GC/LC-MS) reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for amphetamine analysis.

SPE_Workflow start Whole Blood Sample pretreatment Pre-treatment (Buffer Addition) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing Step loading->washing drying Drying Step washing->drying elution Elution drying->elution analysis Analysis (LC-MS) elution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for amphetamine analysis.

PPT_Workflow start Whole Blood Sample precipitation Protein Precipitation (Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis Direct Analysis (LC-MS) supernatant->analysis

Caption: Protein Precipitation (PPT) workflow for amphetamine analysis.

References

improving recovery of amphetamine hydrochloride during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Below is a technical support center designed for researchers, scientists, and drug development professionals to improve the recovery of amphetamine hydrochloride during sample extraction.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the recovery of this compound from various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound? A1: The two most prevalent methods for amphetamine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of amphetamine in immiscible liquid phases, while SPE uses a solid sorbent to bind and elute the analyte.[1][2][3] Molecularly Imprinted Polymer SPE (SupelMIP) is a more recent, highly selective technique.[4]

Q2: Why is pH control crucial for amphetamine extraction? A2: Amphetamine is a basic drug (pKa ≈ 9.9), meaning its charge state is pH-dependent.[3] To efficiently extract the amphetamine free base into an organic solvent (as in LLE), the pH of the aqueous sample must be adjusted to be basic, typically pH 10 or greater.[1][3] For SPE, the sample pH needs to be optimized for retention on the specific sorbent; for example, a pH of 6 is optimal for mixed-mode C8-SCX cartridges.[2][5]

Q3: How can I prevent the loss of volatile amphetamine during solvent evaporation steps? A3: Amphetamine base can be volatile. To prevent loss during evaporation, it is common practice to add a small amount of acid, such as methanolic HCl, to the organic extract.[1][6][7] This converts the amphetamine base back into its non-volatile hydrochloride salt form, securing it in the collection tube.[6][7]

Q4: What is the purpose of derivatization after extraction? A4: Derivatization is often performed before Gas Chromatography (GC) analysis to improve the volatility and thermal stability of amphetamine, leading to better chromatographic peak shape and sensitivity.[1][3] Common derivatizing agents include Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA).[1][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions
Low Analyte Recovery 1. Incorrect Sample pH: The pH was not optimized for the extraction method, leading to poor partitioning (LLE) or retention (SPE).[1][9]Solution: For LLE, ensure the aqueous sample is basified to pH ≥ 10.[1] For SPE, adjust the sample pH to the recommended value for your sorbent (e.g., pH 6 for C8-SCX).[2][5] Verify pH with a calibrated meter.
2. Inappropriate Solvent Selection: The extraction or elution solvent is too weak or too strong, has the wrong polarity, or is insufficient in volume.[10][11][12]Solution: For LLE, use a proven solvent system like a chloroform:ethyl acetate:ethanol mixture.[1] For SPE, ensure the elution solvent is strong enough to displace the analyte from the sorbent.[9] Increase solvent volume if necessary.[11]
3. Analyte Loss During Evaporation: The amphetamine free base is volatile and was lost during the solvent drying/evaporation step.[1][6]Solution: Add an acidic solution (e.g., 1% HCl in methanol) to the extract before evaporation to convert the analyte to its non-volatile salt form.[6][7]
4. Incomplete SPE Sorbent Conditioning: The SPE sorbent was not properly wetted, leading to inconsistent interaction with the analyte.[9][10]Solution: Always follow the manufacturer's conditioning protocol. Do not let the sorbent bed dry out between conditioning, sample loading, and washing steps.[10]
5. Emulsion Formation (LLE): A stable emulsion has formed at the interface of the aqueous and organic layers, trapping the analyte.[6]Solution: Centrifuge the mixture to break the emulsion. You can also try adding salt (salting out) to the aqueous phase or filtering the organic phase through a drying agent like sodium sulfate (B86663).[1]
Inconsistent Results 1. Variable Sample Pre-treatment: Inconsistencies in pH adjustment, dilution, or internal standard addition across samples.Solution: Follow a strict, standardized sample preparation protocol for all samples and standards.[10] Ensure accurate and consistent pipetting.
2. SPE Cartridge Overload: The mass of the analyte or matrix components exceeds the binding capacity of the sorbent.[12][13]Solution: Reduce the sample volume, dilute the sample, or use an SPE cartridge with a larger sorbent mass.[13]
3. Sample Degradation: The sample was improperly stored, leading to degradation before or during extraction.[14][15]Solution: Store samples at -20°C or lower, protected from light, in airtight containers.[14] Analyze samples as quickly as possible after collection.
Unexpected Peaks in Chromatogram 1. Co-extraction of Impurities: The extraction procedure is not selective enough and is carrying over matrix interferences.[4]Solution: For SPE, add a wash step with a solvent strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[10] For LLE, consider a back-extraction (liquid-liquid cleanup) step.[1]
2. Analyte Degradation Products: New peaks are from the chemical breakdown of amphetamine.[14][15]Solution: Review storage conditions and sample handling procedures to minimize degradation.[14] A forced degradation study can help identify potential degradation products.[15]
3. System Contamination: Contamination from solvents, glassware, or the analytical instrument itself.Solution: Analyze a blank solvent and a freshly prepared standard to rule out system contamination.[14] Ensure all glassware is scrupulously clean.

Quantitative Data Summary

The following table summarizes amphetamine recovery rates under different extraction conditions as reported in scientific literature.

Extraction MethodMatrixKey ParametersAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Aqueous SamplepH 10, Solvent: Chloroform:Ethyl Acetate:Ethanol (3:1:1 v/v)97.2%[1]
Liquid-Liquid Extraction (LLE)Aqueous SamplepH 13, Solvent: Chloroform:Ethyl Acetate:Ethanol (3:1:1 v/v)97.0%[16]
Solid-Phase Extraction (SPE)Spiked UrineSorbent: C8-SCX mixed-mode, Sample pH 6, Elution Solvent: CH₂Cl₂:i-propanol:NH₄OH (78:20:2)>88%[2][5]
Fabric Phase Sorptive Extraction (FPSE)Water SamplespH 11, Back-extraction: Acetonitrile:Methanol (3:7)73.4% - 91.6%[17][18]

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) from Biological Samples

This protocol is adapted from a systematic optimization study for amphetamine extraction.[1]

1. Sample Preparation & Alkalinization:

  • Pipette 2 mL of the biological sample (e.g., urine, blood) into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water.

  • Add 2 mL of 1M Sodium Hydroxide (NaOH) to adjust the sample to a pH ≥ 10. Vortex to mix.

2. Liquid-Liquid Extraction:

  • Add 20 mL of the extraction solvent (e.g., a mixture of chloroform:ethyl acetate:ethanol, 3:1:1 v/v) to the tube.

  • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifuge the mixture at low speed for 5 minutes to separate the aqueous and organic phases.

3. Isolate and Dry the Organic Phase:

  • Carefully aspirate and discard the upper aqueous phase.

  • Filter the lower organic phase through a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Wash the sodium sulfate filter with an additional 2 mL of the organic solvent and combine the filtrates.

4. Acidification and Evaporation:

  • Transfer the dried organic layer to a clean beaker.

  • Crucial Step: Add 50 µL of 10% v/v hydrochloric acid in methanol. This converts the volatile amphetamine base to its non-volatile hydrochloride salt, preventing loss.[1][6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

5. Reconstitution and Analysis:

  • Reconstitute the dry residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for analysis (e.g., GC-MS).

  • If required, proceed with a derivatization step (e.g., using HFBA) before injection.[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 1. Obtain Sample (e.g., Urine, Blood) Alkalinize 2. Adjust to Basic pH (pH > 10 for LLE) Sample->Alkalinize AddSolvent 3. Add Organic Solvent Alkalinize->AddSolvent Vortex 4. Vortex & Centrifuge AddSolvent->Vortex Separate 5. Separate Organic Phase Vortex->Separate Acidify 6. Acidify to Prevent Loss (e.g., Methanolic HCl) Separate->Acidify Evaporate 7. Evaporate to Dryness Acidify->Evaporate Reconstitute 8. Reconstitute Residue Evaporate->Reconstitute Derivatize 9. Derivatize (Optional) Reconstitute->Derivatize Analyze 10. GC-MS/LC-MS Analysis Derivatize->Analyze

Caption: General experimental workflow for this compound extraction.

Troubleshooting Flowchart for Low Recovery

G Start Start: Low Recovery Observed CheckFractions Step 1: Collect & analyze all fractions (load, wash, and elution) Start->CheckFractions InLoad Analyte found in LOADING fraction CheckFractions->InLoad In Load? InWash Analyte found in WASH fraction CheckFractions->InWash In Wash? NotEluted Analyte NOT found in ANY fraction CheckFractions->NotEluted Missing? Sol_Load Problem: Insufficient Binding - Adjust sample pH - Decrease sample solvent strength - Decrease flow rate - Use a stronger sorbent InLoad->Sol_Load Sol_Wash Problem: Premature Elution - Decrease wash solvent strength - Use a weaker wash solvent - Ensure correct pH is maintained InWash->Sol_Wash Sol_NotEluted Problem: Irreversible Binding - Increase elution solvent strength - Increase elution solvent volume - Check for analyte degradation - Check for volatility loss NotEluted->Sol_NotEluted

Caption: Troubleshooting flowchart for diagnosing low recovery in SPE.

References

Validation & Comparative

Comparative Neurotoxicity of Amphetamine Hydrochloride vs. Methamphetamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of amphetamine hydrochloride and meththis compound, focusing on key markers of neuronal damage. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for professionals in neuroscience and drug development. While both are potent central nervous system stimulants, a significant body of evidence indicates that methamphetamine exhibits a more pronounced neurotoxic potential, particularly concerning dopaminergic and serotonergic systems.

Executive Summary

Amphetamine and methamphetamine are structurally similar psychostimulants that exert their primary effects by increasing the synaptic concentrations of dopamine (B1211576), norepinephrine, and serotonin (B10506). However, subtle differences in their chemical structure lead to significant variations in their pharmacokinetic and pharmacodynamic properties, contributing to a greater neurotoxic profile for methamphetamine. This guide will delve into the quantitative differences in their effects on key neurochemical markers, neuronal apoptosis, and the underlying molecular pathways.

Data Presentation: Quantitative Comparison of Neurotoxic Effects

The following tables summarize key quantitative findings from comparative and individual studies on the neurotoxicity of amphetamine and methamphetamine. It is crucial to note that experimental outcomes can be influenced by variables such as dosage, administration route, and the specific animal model used.

Neurotoxicity MarkerThis compoundMeththis compoundKey Findings & References
Dopamine (DA) Release Induces significant DA release.Releases approximately 5 times more DA than amphetamine at physiological membrane potentials.[1]METH is a more potent DA releaser, leading to higher and more sustained synaptic DA concentrations.[1]
Striatal DA Depletion A neurotoxic regimen (4 x 2.0 mg/kg, s.c.) can cause approximately 70% depletion in rat striatum.[2]A neurotoxic regimen (4 x 2.2 mg/kg, s.c.) can cause approximately 70% depletion in rat striatum.[2] Chronic use in humans is associated with a 56% reduction in the caudate nucleus.[3]While equimolar doses can produce similar levels of dopamine depletion, methamphetamine is generally considered more neurotoxic to dopaminergic neurons.[2][4]
DA Transporter (DAT) Function Inhibits DAT-mediated DA clearance.More efficiently inhibits DAT-mediated DA clearance than amphetamine.[1][5]METH's greater inhibition of DA reuptake prolongs the presence of DA in the synapse, contributing to increased oxidative stress.[1]
Striatal DAT Density Reduction Causes reductions in DAT density.Chronic use is associated with significant reductions in DAT density, with reports of -23% in the caudate nucleus and -25% in the putamen in abstinent users.[1][6]METH appears to induce a more substantial and persistent downregulation of DAT.[1]
Serotonin Transporter (SERT) Depletion Can lead to reductions in SERT levels, though generally considered less impactful on the serotonergic system compared to METH.[1][4]Induces significant and long-lasting depletion of SERT.[1]METH has more profound and persistent effects on the serotonergic system.[1][4]
Neuronal Apoptosis (Striatum) Can induce apoptosis at high doses.A single high dose (40 mg/kg) can induce apoptosis in approximately 25% of striatal neurons.[1][7]METH demonstrates a potent ability to trigger programmed cell death in key brain regions.[1][7]
Oxidative Stress Induces oxidative stress.Is more potent in inducing oxidative damage compared to d-amphetamine.[1]The greater DA release by METH contributes to higher levels of reactive oxygen species.[1]
Neuroinflammation Can induce the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.Induces a robust neuroinflammatory response, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[8]Both substances trigger neuroinflammation, which contributes to their neurotoxic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in comparative neurotoxicity studies of amphetamine and methamphetamine.

Animal Models and Drug Administration

Rodent models, primarily Sprague-Dawley rats and C57BL/6 mice, are frequently used to investigate the neurotoxic effects of amphetamines. A common paradigm to induce neurotoxicity involves repeated high-dose administrations.

  • Example Protocol for Striatal Dopamine Depletion in Rats:

    • Animals: Male Sprague-Dawley rats.

    • Drug Administration: Four subcutaneous (s.c.) injections of either this compound (e.g., 2.0 mg/kg) or meththis compound (e.g., 2.2 mg/kg) at 2-hour intervals.[2]

    • Rationale: This "binge" dosing regimen mimics patterns of human drug abuse and is effective in producing significant and lasting neurochemical deficits.

  • Example Protocol for Neuronal Apoptosis in Mice:

    • Animals: Male C57BL/6 mice.

    • Drug Administration: A single intraperitoneal (i.p.) injection of a high dose of meththis compound (e.g., 30 mg/kg or 40 mg/kg) or four injections of this compound (10 mg/kg) at 2-hour intervals.[7][9]

    • Rationale: High, acute doses are effective in inducing programmed cell death, allowing for the study of apoptotic pathways.

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC): Following euthanasia and brain dissection, HPLC with electrochemical detection is a standard method to quantify the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in specific brain regions like the striatum and prefrontal cortex.

Immunohistochemistry and Autoradiography
  • Immunohistochemistry: This technique is used to visualize and quantify markers of neuronal damage and glial activation. Antibodies against tyrosine hydroxylase (TH) and dopamine transporter (DAT) are used to assess the integrity of dopaminergic neurons. Antibodies against GFAP (for astrocytes) and Iba1 (for microglia) are used to measure neuroinflammation.

  • Autoradiography: This method is employed to determine the density of dopamine and serotonin transporters by using radiolabeled ligands that bind specifically to these transporters.

Apoptosis Assays
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This histochemical technique is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Caspase-3 Staining: Immunohistochemical detection of activated caspase-3, a key executioner enzyme in the apoptotic cascade.

Visualization of Neurotoxic Mechanisms

The following diagrams illustrate the key signaling pathways involved in the neurotoxicity of amphetamine and methamphetamine, as well as a typical experimental workflow for assessing their comparative neurotoxicity.

G Comparative Neurotoxic Signaling Pathways cluster_amphetamine Amphetamine cluster_methamphetamine Methamphetamine AMPH Amphetamine AMPH_DAT ↑ Dopamine Efflux (DAT reversal) AMPH->AMPH_DAT AMPH_VMAT2 VMAT2 Inhibition AMPH->AMPH_VMAT2 AMPH_DA ↑ Synaptic Dopamine AMPH_DAT->AMPH_DA AMPH_VMAT2->AMPH_DA AMPH_ROS Oxidative Stress (ROS/RNS) AMPH_DA->AMPH_ROS AMPH_Excitotoxicity Excitotoxicity (↑ Glutamate) AMPH_DA->AMPH_Excitotoxicity AMPH_Neuroinflammation Neuroinflammation (Microglial/Astrocyte Activation) AMPH_ROS->AMPH_Neuroinflammation AMPH_Apoptosis Neuronal Apoptosis AMPH_ROS->AMPH_Apoptosis AMPH_Excitotoxicity->AMPH_Neuroinflammation AMPH_Neuroinflammation->AMPH_Apoptosis METH Methamphetamine METH_DAT ↑↑ Dopamine Efflux (DAT reversal) (More potent) METH->METH_DAT METH_VMAT2 VMAT2 Inhibition METH->METH_VMAT2 METH_SERT ↑ Serotonin Efflux (SERT reversal) METH->METH_SERT METH_DA ↑↑ Synaptic Dopamine (Higher concentration) METH_DAT->METH_DA METH_VMAT2->METH_DA METH_ROS Severe Oxidative Stress (↑↑ ROS/RNS) METH_DA->METH_ROS METH_Excitotoxicity Pronounced Excitotoxicity (↑↑ Glutamate) METH_DA->METH_Excitotoxicity METH_SERT->METH_ROS METH_Neuroinflammation Robust Neuroinflammation (Microglial/Astrocyte Activation) METH_ROS->METH_Neuroinflammation METH_Apoptosis Significant Neuronal Apoptosis METH_ROS->METH_Apoptosis METH_Excitotoxicity->METH_Neuroinflammation METH_Neuroinflammation->METH_Apoptosis G Experimental Workflow for Comparative Neurotoxicity Assessment cluster_workflow A Animal Model Selection (e.g., Sprague-Dawley Rats) B Drug Administration (Amphetamine vs. Methamphetamine) - Dose-response - Time-course A->B C Behavioral Assessment (e.g., Locomotor activity, Stereotypy) B->C D Euthanasia & Brain Tissue Collection C->D E Neurochemical Analysis (HPLC: DA, 5-HT levels) D->E F Histological Analysis (Immunohistochemistry: DAT, SERT, GFAP, Iba1) D->F G Apoptosis Detection (TUNEL, Caspase-3 staining) D->G H Data Analysis & Comparison E->H F->H G->H

References

A Comparative Pharmacological Guide: Amphetamine Hydrochloride and Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective pharmacological comparison of amphetamine hydrochloride and methylphenidate, two prominent central nervous system stimulants. While both are first-line treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), their mechanisms of action, receptor interactions, and pharmacokinetic profiles exhibit critical distinctions relevant to research and clinical application.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Pharmacodynamic Profile: Distinct Mechanisms of Action

Both amphetamine and methylphenidate primarily act to increase synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), which is central to their therapeutic effects on attention and executive function.[1] However, the molecular mechanisms by which they achieve this differ significantly.[3]

  • Methylphenidate functions as a classical reuptake inhibitor.[4] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), physically blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] This blockade leads to an accumulation of DA and NE in the synapse, thereby enhancing and prolonging their signaling.[2]

  • Amphetamine possesses a more complex, multi-faceted mechanism.[2] It not only acts as a competitive inhibitor of DAT and NET but also serves as a transporter substrate.[5] Amphetamine is transported into the presynaptic neuron, where it interferes with the vesicular monoamine transporter 2 (VMAT2), leading to the release of DA and NE from synaptic vesicles into the cytoplasm.[1] This increase in cytosolic monoamines causes the reversal of DAT and NET, actively expelling dopamine and norepinephrine into the synaptic cleft.[1][3] Furthermore, amphetamine can inhibit the enzyme monoamine oxidase (MAO), which breaks down these neurotransmitters, further increasing their cytosolic concentration.[1]

The differing actions on VMAT2 and transporter reversal are key distinctions. While methylphenidate primarily increases the residence time of released neurotransmitters, amphetamine directly causes their efflux from the neuron.[1][3]

The following table summarizes key quantitative data on the interaction of d-amphetamine (the more active isomer) and methylphenidate with monoamine transporters. It is important to note that values can vary across studies due to differing experimental conditions (e.g., tissue preparation, radioligand, temperature).

ParameterTarget Transporterd-AmphetamineMethylphenidateSpecies/Tissue
Reuptake Inhibition (IC₅₀, nM) DAT34.733 - 34Rat Striatal Synaptosomes / Human & Canine Kidney Cells
NET7.4244 - 339Rat Frontal Cortex Synaptosomes / Human & Canine Kidney Cells
SERT>10,000>10,000Human & Canine Kidney Cells
Binding Affinity (Kᵢ, nM) DAT34 - 22546 - 340-
NET39 - 55238 - 427-
SERT1,400 - 3,800Weak Affinity-

Data compiled from multiple sources.[2][6][7]

The diagrams below, generated using the DOT language, illustrate the distinct mechanisms of action at a dopaminergic synapse.

Amphetamine_Mechanism Mechanism of Action: Amphetamine cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_cytosol VMAT2->DA_cytosol Inhibits DA uptake DA_vesicle Dopamine Vesicle DA_synapse DA_cytosol->DA_synapse Efflux DAT DAT AMPH_in Amphetamine AMPH_in->DAT Reverses Transporter DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding AMPH_out Amphetamine AMPH_out->AMPH_in Uptake Signal Postsynaptic Signal DA_receptor->Signal Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well Plate) cluster_reaction 3. Incubation & Filtration cluster_analysis 4. Data Analysis Tissue Harvest Striatal Tissue Homogenize Homogenize Tissue Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Isolate Isolate & Wash Membranes Centrifuge->Isolate Quantify Quantify Protein Concentration Isolate->Quantify Add_Components Add Membranes, Radioligand ([³H]WIN 35,428), & Buffer Quantify->Add_Components Add_Competitor Add Serial Dilutions of Test Compound Add_Components->Add_Competitor Add_NSB Add Saturating DAT Inhibitor (for Non-Specific Binding) Add_Components->Add_NSB Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Add_NSB->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Calc_SB Calculate Specific Binding Count->Calc_SB Plot Plot Dose-Response Curve Calc_SB->Plot Calc_IC50 Determine IC₅₀ (Non-linear Regression) Plot->Calc_IC50 Calc_Ki Calculate Kᵢ (Cheng-Prusoff) Calc_IC50->Calc_Ki

References

A Comparative Analysis of d-Amphetamine and l-Amphetamine: Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of d-amphetamine and l-amphetamine, the two stereoisomers of amphetamine. Amphetamine is a potent central nervous system (CNS) stimulant, and its isomers exhibit distinct pharmacological profiles that are critical to understand for research and therapeutic development.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms.

Core Pharmacological Differences

Amphetamine exists as two enantiomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine).[1] While chemically similar, their three-dimensional structures result in differential interactions with monoamine transporters, leading to distinct potencies and clinical effects.[3][4] Dextroamphetamine is generally considered the more potent of the two isomers in terms of its CNS effects.[3][5]

Data Presentation: Potency and Efficacy Comparison

The following tables summarize the quantitative differences in the potency and efficacy of d-amphetamine and l-amphetamine based on preclinical and clinical findings.

Table 1: Comparative Potency on Monoamine Systems

Parameterd-Amphetaminel-AmphetamineKey FindingsCitations
Dopamine (B1211576) (DA) Release 3- to 5-fold more potent than l-amphetamineLess potent than d-amphetamined-Amphetamine is a significantly more potent releaser of dopamine.[6][7]
Norepinephrine (B1679862) (NE) Release Potent releaserAs potent or more potent than d-amphetaminel-Amphetamine has a more pronounced effect on norepinephrine systems.[6]
Inhibition of Catecholamine Uptake (Norepinephrine Neurons) Markedly more potent inhibitorLess potent than d-amphetamined-Amphetamine is a more potent inhibitor of norepinephrine reuptake.[4]
Inhibition of Catecholamine Uptake (Dopamine Neurons) Equally activeEqually activeBoth isomers are equipotent at inhibiting dopamine reuptake in the corpus striatum.[4]
Overall CNS Stimulant Potency 3 to 5 times stronger than l-amphetamined-Amphetamine is the more active isomer for central stimulation.[7]

Table 2: Comparative Clinical and Behavioral Efficacy

Effectd-Amphetaminel-AmphetamineEfficacy Ratio (d:l)Key FindingsCitations
Euphoric Mood (in humans) More effectiveLess effective~2:1d-Amphetamine is roughly twice as potent in producing euphoric effects.[8]
Reduction of Hyperactivity and Impulsivity (Animal Model) More efficientLess efficient>2:1d-Amphetamine is more than twice as potent in reducing these behaviors in spontaneously hypertensive rats (SHR).[9]
Improvement of Sustained Attention (Animal Model) Effective at low dosesEffective at low-to-medium dosesVariablel-Amphetamine may be more specific for improving sustained attention.[9][10]
Treatment of ADHD (Clinical) Clinically effectiveClinically effectiveNot explicitly definedBoth isomers have demonstrated clinical efficacy in treating ADHD.[6]
Cardiovascular Effects Has slightly stronger cardiovascular and peripheral effectsl-Amphetamine has a greater impact on the cardiovascular system.[11]

Experimental Protocols

The data presented above are derived from a variety of experimental paradigms. Below are detailed methodologies for key experiments frequently cited in the comparison of d- and l-amphetamine.

In Vivo Microdialysis for Neurotransmitter Release
  • Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of freely moving animals following administration of amphetamine isomers.

  • Methodology:

    • Animal Model: Typically, male Spontaneously Hypertensive Rats (SHR), an animal model for ADHD, are used.[9]

    • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex for norepinephrine or the striatum for dopamine.[6]

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of d-amphetamine, l-amphetamine, or a vehicle control.

    • Neurotransmitter Analysis: The concentration of dopamine and norepinephrine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.[6]

Synaptosome Preparation and Neurotransmitter Release Assays
  • Objective: To assess the direct effects of amphetamine isomers on neurotransmitter release from isolated nerve terminals (synaptosomes).

  • Methodology:

    • Tissue Preparation: Brain tissue from a specific region (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a sucrose (B13894) solution.

    • Synaptosome Isolation: The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the nerve terminals.

    • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of d-amphetamine or l-amphetamine.

    • Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

    • Data Analysis: The potency of each isomer to induce release is determined by calculating the EC50 value (the concentration that produces 50% of the maximal effect).

Mechanism of Action: A Visual Representation

The primary mechanism of action for both d- and l-amphetamine involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as the vesicular monoamine transporter 2 (VMAT2).[2][11][12] They act as competitive inhibitors of these transporters and can also induce reverse transport, leading to an increase in the extracellular concentration of dopamine and norepinephrine.[12][13]

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine d/l-Amphetamine DAT_NET DAT / NET Amphetamine->DAT_NET Enters via transporter VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DA_NE_cytosol Dopamine (DA) & Norepinephrine (NE) (Cytosolic) DAT_NET->DA_NE_cytosol Blocks reuptake DA_NE_synapse Increased Extracellular DA & NE DAT_NET->DA_NE_synapse Efflux DA_NE_vesicle DA & NE (Vesicular) VMAT2->DA_NE_vesicle Packages DA/NE into vesicles Vesicle Synaptic Vesicle DA_NE_cytosol->DAT_NET Reverse transport DA_NE_vesicle->DA_NE_cytosol Leakage due to VMAT2 inhibition

Caption: Mechanism of amphetamine action at the presynaptic terminal.

References

A Comparative Guide to Enantioselective Quantification of Amphetamine in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific analysis of amphetamine is crucial in clinical and forensic toxicology to differentiate between the illicit use of racemic amphetamine and the therapeutic use of its enantiomerically pure forms. This guide provides a comparative overview of two prominent analytical techniques for the enantioselective quantification of amphetamine in serum: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

Both LC-MS/MS and GC-MS are powerful analytical tools capable of the sensitive and selective quantification of amphetamine enantiomers. The choice between the two often depends on laboratory resources, desired sample throughput, and specific analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to improve the volatility and chromatographic properties of the amphetamine enantiomers. A common approach involves derivatization with (S)-(-)-N-(heptafluorobutyryl)prolyl chloride, which creates diastereomers that can be separated on a non-chiral column.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods can directly separate the enantiomers using a chiral stationary phase column, eliminating the need for derivatization.[2][3][4] This can simplify sample preparation and reduce analysis time.

Quantitative Performance

The following table summarizes the key quantitative performance parameters for representative GC-MS and LC-MS/MS methods for the enantioselective analysis of amphetamine in serum.

ParameterGC-MS with NICILC-MS/MS
Linearity Range 0.006 - 50 ng/mL0.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.006 ng/mL0.5 ng/mL
Precision (%RSD) Acceptable over the calibration rangeWithin acceptable limits
Accuracy Acceptable over the entire calibration rangeWithin acceptable limits

Data synthesized from multiple sources.[1][3][5][6][7]

Experimental Protocols

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS)

This method involves the derivatization of amphetamine enantiomers to enhance their chromatographic separation and detection sensitivity.

Sample Preparation:

  • Liquid-Liquid Extraction: Plasma samples are subjected to a rapid liquid-liquid extraction using n-hexane.[1]

  • Derivatization: The hexane (B92381) extract is directly derivatized with (S)-(-)-N-(heptafluorobutyryl)prolyl chloride. This step is crucial as it forms diastereomeric derivatives of the (R)- and (S)-amphetamine enantiomers.[1]

Instrumentation:

  • Gas Chromatograph: Equipped with a non-chiral apolar column (e.g., 15-m length).[1]

  • Mass Spectrometer: A mass spectrometer operating in negative ion chemical ionization (NICI) mode is used for detection.[1]

Chromatographic Conditions:

  • Baseline separation of the derivatized enantiomers is achieved on the non-chiral column.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes a chiral stationary phase to directly separate the amphetamine enantiomers without the need for derivatization.

Sample Preparation:

  • Protein Precipitation: Serum samples (200 µL) are treated with a protein precipitation agent.

  • Internal Standard Spiking: A solution containing the deuterated internal standards (e.g., racemic amphetamine-d11) is added to the sample.[6]

Instrumentation:

  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system is used for solvent delivery and sample injection.[2][3]

  • Chiral Column: A chiral stationary phase column is employed for the enantiomeric separation.[2][3]

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[3]

Chromatographic Conditions:

  • Mobile Phase: The specific mobile phase composition will depend on the chiral column used.

  • Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

  • Column Temperature: The column temperature is controlled to ensure reproducible retention times.

Workflow for Enantioselective Amphetamine Quantification

The following diagram illustrates the general workflow for the enantioselective quantification of amphetamine in a serum sample.

Enantioselective Amphetamine Quantification Workflow General Workflow for Enantioselective Amphetamine Quantification in Serum cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample Collection Sample Collection Serum Separation Serum Separation Sample Collection->Serum Separation Sample Preparation Sample Preparation Serum Separation->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Processing Data Processing Mass Spectrometric Detection->Data Processing Quantification & Reporting Quantification & Reporting Data Processing->Quantification & Reporting

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available amphetamine immunoassays, focusing on their cross-reactivity with a range of structurally related and unrelated compounds. Understanding the potential for cross-reactivity is critical for accurate interpretation of screening results, avoiding false-positive outcomes, and ensuring the specificity of drug detection methods. The data presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate immunoassay for their specific needs and in troubleshooting unexpected results.

Comparison of Amphetamine Immunoassay Cross-Reactivity

The following table summarizes the cross-reactivity of several common amphetamine immunoassays with various related compounds. Cross-reactivity is a crucial parameter as it can lead to false-positive results in urine drug screening.[1] The data has been compiled from multiple studies to provide a comparative overview. It is important to note that cross-reactivity can vary between different assay lots and manufacturers.[2]

CompoundEMIT II PlusCEDIAAbbott FPIA
d-Amphetamine 100%100%100%
d-Methamphetamine 100%>100%~80%
MDMA (Ecstasy) Variable, often lowHigh (e.g., 199%)Variable, often low
MDA VariableHigh (e.g., 113%)Higher than MDMA
MDEA VariableHigh (e.g., 207%)N/A
Phentermine 4.3%N/ALow
Pseudoephedrine <1%N/AExtremely limited
Ephedrine <1%N/AExtremely limited
Phenylpropanolamine LowN/AExtremely limited
Bupropion Can cross-reactN/AN/A
Labetalol Can cross-reactN/AN/A
Ranitidine Can cross-reactN/AN/A
Trazodone Can cross-reactN/AN/A

It is evident that immunoassays like CEDIA may exhibit broader cross-reactivity with ecstasy-related compounds compared to EMIT and FPIA.[3] Some studies have shown that certain immunoassays can detect a significant percentage of designer drugs, while others have limited or no cross-reactivity with these newer substances.[4] For instance, the CEDIA DAU Amphetamine/Ecstasy assay showed a 57% positive rate for a panel of 94 designer drugs at a concentration of 100 µg/mL, whereas the Siemens/Syva® EMIT®II Plus Amphetamines assay had a 43% positive rate.[4]

Experimental Protocols for Assessing Cross-Reactivity

A standardized approach is crucial for accurately determining the cross-reactivity of an immunoassay. The following protocol outlines a general methodology based on common practices in the field.

Objective: To determine the concentration of a test compound that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine).

Materials:

  • The amphetamine immunoassay kit to be tested.

  • Drug-free urine, serum, or other relevant biological matrix.

  • Certified reference standards of d-amphetamine and the test compounds.

  • Appropriate laboratory equipment, including a calibrated analyzer for the specific immunoassay.

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of d-amphetamine and each test compound in a suitable solvent (e.g., methanol, saline).[1]

  • Preparation of Spiked Samples: Serially dilute the stock solutions in the drug-free biological matrix to create a range of concentrations for each compound.

  • Immunoassay Analysis: Analyze the spiked samples using the amphetamine immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • For each test compound, determine the concentration that produces a result equivalent to the assay's cutoff concentration for d-amphetamine.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of d-amphetamine at cutoff / Concentration of test compound producing a response equivalent to the cutoff) x 100

Considerations:

  • It is essential to use a large number of specimens and various concentrations to accurately assess cross-reactivity.[5]

  • The choice of biological matrix can influence the results, so it is important to use the matrix relevant to the intended application.

  • Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS), is necessary to verify presumptive positive results from immunoassays.[6]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in assessing cross-reactivity and the biological mechanism of amphetamine, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Solutions Stock Solutions Spiked Samples Spiked Samples Stock Solutions->Spiked Samples Serial Dilution Drug-Free Matrix Drug-Free Matrix Drug-Free Matrix->Spiked Samples Immunoassay Analyzer Immunoassay Analyzer Spiked Samples->Immunoassay Analyzer Data Acquisition Data Acquisition Immunoassay Analyzer->Data Acquisition Calculate Cross-Reactivity Calculate Cross-Reactivity Data Acquisition->Calculate Cross-Reactivity Comparison Table Comparison Table Calculate Cross-Reactivity->Comparison Table amphetamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits uptake DAT DAT Amphetamine->DAT Enters neuron TAAR1 TAAR1 Amphetamine->TAAR1 Activates Extracellular_Dopamine Increased Extracellular Dopamine DAT->Extracellular_Dopamine Reverse transport TAAR1->DAT Phosphorylates (reverses) Dopamine_Vesicles Dopamine Vesicles Cytosolic_Dopamine Cytosolic Dopamine Dopamine_Vesicles->Cytosolic_Dopamine Leakage Cytosolic_Dopamine->DAT D1_Receptor D1 Receptor Extracellular_Dopamine->D1_Receptor Binds Signaling_Cascade Signaling Cascade D1_Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Euphoria) Signaling_Cascade->Cellular_Response

References

comparative analysis of amphetamine's effects on dopamine release versus methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparative analysis of the effects of amphetamine (AMPH) and methamphetamine (METH) on dopamine (B1211576) (DA) release, supported by experimental data. While structurally similar, these psychostimulants exhibit significant differences in their potency and mechanisms of action, leading to distinct neurochemical and neurotoxic profiles.

Mechanism of Action: A Shared Pathway with Different Efficiencies

Both amphetamine and methamphetamine are indirect sympathomimetic amines that primarily exert their effects by increasing extracellular dopamine concentrations in the brain.[1] Their core mechanism involves the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][3]

The sequence of events is as follows:

  • Uptake: AMPH and METH are recognized as substrates by DAT and are transported into the presynaptic terminal.[1]

  • Vesicular Disruption: Once inside the neuron, they are transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[4] Here, they disrupt the vesicle's proton gradient, causing dopamine to leak out into the cytoplasm.[4]

  • Reverse Transport (Efflux): The resulting high cytoplasmic dopamine concentration causes the dopamine transporter to reverse its direction of transport, actively pumping dopamine out of the neuron and into the synaptic cleft.[3][5]

  • Reuptake Inhibition: Concurrently, the presence of AMPH or METH in the synaptic cleft competitively inhibits the reuptake of dopamine, further increasing its synaptic concentration and duration of action.[5]

The key difference lies in the efficiency of these processes. Methamphetamine, due to an additional methyl group, has higher lipophilicity, allowing it to cross the blood-brain barrier more readily.[1] It is also a more potent substrate for DAT, leading to a more pronounced reversal of the transporter and a greater efflux of dopamine.[5][6]

G cluster_0 Presynaptic Dopamine Neuron VMAT2 VMAT2 Vesicle Dopamine Vesicle VMAT2->Vesicle Cytoplasm_DA Cytoplasmic DA Vesicle->Cytoplasm_DA DA Leak (AMPH/METH induced) MAO MAO Cytoplasm_DA->MAO Metabolism Synaptic_DA Synaptic DA DR Postsynaptic Dopamine Receptors Synaptic_DA->DR DAT Dopamine Transporter (DAT) DAT->Cytoplasm_DA Reuptake DAT->Synaptic_DA AMPH Amphetamine AMPH->DAT Uptake METH Methamphetamine METH->DAT Uptake (Higher Affinity) note METH causes significantly greater DA efflux and VMAT2 disruption than AMPH.

Comparative signaling pathways of AMPH and METH at the dopamine terminal.

Quantitative Comparison of Effects on Dopamine Release

Experimental data consistently demonstrate that methamphetamine is significantly more potent than amphetamine in inducing dopamine release. This is reflected in both in vitro and in vivo studies. Methamphetamine not only causes a greater peak increase in extracellular dopamine but also inhibits its reuptake more efficiently.

ParameterAmphetamine (AMPH)Methamphetamine (METH)Key Findings & References
Dopamine Release Potency Induces significant DA release.Releases approximately 5 times more DA than AMPH at physiological membrane potentials.METH is a more potent DA releaser, leading to higher and more rapid synaptic DA concentrations.[5][6][7][8]
DA Release EC₅₀ (in vitro) ~1.7 µM~0.2 µMIn DAT-expressing cells, METH was found to be over 8 times more potent than AMPH at inducing DA release.[5]
Dopamine Transporter (DAT) Inhibition Competitive inhibitor of DAT.More efficiently inhibits DAT-mediated DA clearance than AMPH.METH's greater inhibition of DA reuptake prolongs the presence of DA in the synapse.[5][6][9]
Intracellular Ca²⁺ Release Induces Ca²⁺ release from internal stores.Releases twice as much intracellular Ca²⁺ as AMPH at maximally effective concentrations.This effect is linked to DAT function and may contribute to downstream signaling and neurotoxicity.[5][7]
Neurotoxicity Neurotoxic at high doses.Exhibits more pronounced and persistent neurotoxicity to dopaminergic and serotonergic systems.The greater DA release by METH contributes to higher levels of oxidative stress and neuronal damage.[1][6][10]

Experimental Protocols: In Vivo Microdialysis

A primary technique for quantifying extracellular dopamine levels in real-time in the brains of freely moving animals is in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[11][12][13]

Objective: To measure and compare the effects of systemically administered amphetamine and methamphetamine on extracellular dopamine concentrations in a specific brain region, such as the striatum or nucleus accumbens.

Methodology:

  • Animal Surgery and Probe Implantation:

    • Subjects: Male Wistar rats (250-300g) are typically used.[11]

    • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).

    • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum). The cannula is secured to the skull with dental cement and surgical screws.[14]

    • Recovery: A dummy cannula is inserted to keep the guide patent, and the animal is allowed to recover for 5-7 days.[14]

  • Microdialysis Experiment:

    • Setup: On the day of the experiment, the animal is placed in a freely moving setup. The dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane, 6-20 kDa MWCO).[11]

    • Perfusion: The probe is connected to a micro-infusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[11][14]

    • Equilibration: The system is allowed to stabilize for 1-2 hours to establish a baseline of dopamine levels.[11][14]

  • Sample Collection and Drug Administration:

    • Baseline Sampling: 3-4 baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable basal dopamine level.[14]

    • Drug Administration: Animals are divided into groups and administered either vehicle (saline), amphetamine, or methamphetamine via intraperitoneal (i.p.) injection at various doses.

    • Post-Injection Sampling: Dialysate samples continue to be collected at the same interval for at least 3 hours post-injection.[14] Samples are immediately stored at -80°C until analysis.

  • Neurochemical Analysis (HPLC-ED):

    • Quantification: The concentration of dopamine in each dialysate sample is quantified using HPLC-ED.[11] An electrochemical detector measures the oxidation of dopamine, generating a peak whose area is proportional to the concentration.

    • Standard Curve: A standard curve is generated from known concentrations of dopamine to accurately quantify the samples.[11]

    • Data Expression: Results are typically expressed as a percentage change from the average baseline dopamine concentration for each animal, allowing for standardized comparison across subjects.[11][14]

G A 1. Surgical Implantation of Guide Cannula (Target: Striatum) B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion & Perfusion (aCSF at 1-2 µL/min) B->C D 4. System Equilibration (1-2 hours) C->D E 5. Baseline Sample Collection (3-4 samples, 20 min intervals) D->E F 6. Systemic Drug Administration (Vehicle, AMPH, or METH) E->F G 7. Post-Injection Sample Collection (>3 hours) F->G H 8. Sample Analysis via HPLC-ED G->H I 9. Data Quantification (% Change from Baseline) H->I

References

A Comparative Guide to Certified Reference Materials for Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of amphetamine hydrochloride serve as the cornerstone for ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of key aspects in the development and certification of this compound CRMs, supported by experimental data and detailed protocols.

Comparison of Quality Parameters for this compound CRMs

The quality of a CRM is defined by several key parameters, including its purity, homogeneity, and stability. The following table summarizes these parameters for a representative this compound CRM developed to meet the rigorous standards of forensic and pharmaceutical laboratories.

ParameterAnalytical Technique(s) UsedSpecification/Result
Purity Quantitative Nuclear Magnetic Resonance (¹H-qNMR), High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Karl Fischer Titration99.9% ± 1.2% (mass fraction, k=2)[1][2]
Homogeneity HPLC-PDANo significant heterogeneity observed[1]
Short-Term Stability HPLC-PDA (transport simulation)Stable at 50°C for up to 21 days[1]
Long-Term Stability ¹H-qNMR (storage conditions)Stable at 20-25°C for at least 6 months[1][2]
Identity ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR)Confirmed structure of this compound

Experimental Workflows and Certification Logic

The development and certification of an this compound CRM follows a meticulous and logical progression to ensure its quality and traceability. The following diagrams illustrate the typical experimental workflow and the decision-making process involved in the certification.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Chemical Synthesis purification Purification & Crystallization synthesis->purification identity Identity Confirmation (NMR, MS, FTIR) purification->identity purity Purity Assessment (qNMR, HPLC, KF) identity->purity homogeneity Homogeneity Study (HPLC-PDA) purity->homogeneity stability Stability Studies (Short & Long Term) homogeneity->stability uncertainty Uncertainty Budget Calculation stability->uncertainty certification CRM Certification uncertainty->certification

Figure 1: Experimental workflow for CRM development.

certification_logic start Candidate Material check_homogeneity Is the material homogeneous? start->check_homogeneity check_stability Is the material stable? check_homogeneity->check_stability Yes reject Reject Batch check_homogeneity->reject No assign_value Assign Certified Value & Uncertainty check_stability->assign_value Yes check_stability->reject No issue_certificate Issue Certificate assign_value->issue_certificate

Figure 2: Logical flow of the CRM certification process.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed during the certification of this compound CRMs.

Purity Determination by ¹H-qNMR

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) is a primary ratio method for determining the purity of a substance.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): A certified reference material of a stable compound with known purity and non-overlapping signals with the analyte (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound candidate material and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Vortex the solution to ensure complete dissolution and homogenization.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate the signals corresponding to a known number of protons from both the this compound and the internal standard.

    • Calculate the purity of the this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Homogeneity and Stability Studies by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array detector is a powerful tool for assessing the consistency between different units of a CRM batch (homogeneity) and its stability over time.

  • Instrumentation: HPLC system with a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a constant flow rate.

    • Column Temperature: Controlled at a constant temperature (e.g., 25°C).

    • Detection Wavelength: 210 nm.[1]

  • Homogeneity Study Protocol:

    • Randomly select a representative number of units from the CRM batch.

    • Prepare solutions of each unit at the same concentration.

    • Inject each solution in replicate onto the HPLC system.

    • Analyze the peak areas of the main component and compare the results between units using statistical methods (e.g., ANOVA).

  • Stability Study Protocol:

    • Short-Term (Transport):

      • Store CRM units at an elevated temperature (e.g., 50°C) for different time intervals (e.g., 7, 14, 21 days).[1]

      • Analyze the stressed samples alongside control samples stored at the recommended temperature.

      • Evaluate any significant degradation.

    • Long-Term (Storage):

      • Store CRM units at the recommended storage temperature (e.g., 20-25°C).[1]

      • Analyze samples at regular intervals (e.g., 0, 3, 6, 12 months).

      • Monitor for any changes in purity or the appearance of degradation products.

Conclusion

The development and certification of this compound CRMs is a comprehensive process that relies on a suite of analytical techniques and a rigorous quality control framework. By understanding the key quality parameters, the experimental workflows, and the detailed analytical protocols, researchers can have a high degree of confidence in the certified values and the metrological traceability of these essential reference materials. The data presented in this guide demonstrates the level of scrutiny involved in producing a CRM that can reliably underpin the accuracy of analytical results in both research and routine testing environments.

References

A Direct Comparison of Intranasal Methamphetamine and d-Amphetamine Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the self-administration, subjective effects, physiological impact, and pharmacokinetics of intranasal methamphetamine and d-amphetamine, supported by experimental data. The information is intended for an audience of researchers, scientists, and drug development professionals.

A key human study directly comparing the intranasal self-administration of methamphetamine and d-amphetamine found no significant differences between the two drugs on the majority of measures related to abuse potential.[1][2][3] Both substances dose-dependently increased self-administration when the alternative was a low monetary reward.[1][2][3] While methamphetamine produced more pronounced effects on some cardiovascular measures and subjective ratings of 'high', the overall profile of effects and their reinforcing efficacy were largely equivalent.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled, cross-over study comparing intranasal methamphetamine and d-amphetamine in recreational methamphetamine users.[1][2][3]

Table 1: Self-Administration Choices (Drug vs. Money)

Drug Condition (Dose)Alternative Monetary RewardPercent of Drug Choices
Placebo (0 mg/70 kg)$5~10%
d-Amphetamine (12 mg/70 kg)$5~25%
Methamphetamine (12 mg/70 kg)$5~30%
d-Amphetamine (50 mg/70 kg)$5~50%
Methamphetamine (50 mg/70 kg)$5~47%
Placebo (0 mg/70 kg)$20<10%
d-Amphetamine (12 mg/70 kg)$20<10%
Methamphetamine (12 mg/70 kg)$20<10%
d-Amphetamine (50 mg/70 kg)$20~20%
Methamphetamine (50 mg/70 kg)$20~15%

Data adapted from Kirkpatrick et al., 2012.[1][2][3]

Table 2: Peak Cardiovascular and Subjective Effects

MeasureMethamphetamine (50 mg/70 kg)d-Amphetamine (50 mg/70 kg)Statistical Significance
Peak Heart Rate Increase (bpm)~25~20Methamphetamine > d-Amphetamine (p<0.05)
Peak Systolic Blood Pressure Increase (mmHg)~25~22No significant difference
Peak Diastolic Blood Pressure Increase (mmHg)~15~13No significant difference
Visual Analog Scale 'High' (max 100)~75~65Methamphetamine > d-Amphetamine (p<0.05)
Visual Analog Scale 'Good Drug Effect' (max 100)~80~75No significant difference
Drug Effect Questionnaire 'Desire to take drug again'Significant increase from placeboSignificant increase from placeboNo significant difference

Data adapted from Kirkpatrick et al., 2012.[1]

Table 3: Pharmacokinetic Parameters

DrugRouteDoseTmax (Time to Peak Plasma Concentration)BioavailabilityElimination Half-Life
MethamphetamineIntranasal50 mg/70 kg3-4 hours79%~10.7 hours
d-AmphetamineIntranasal50 mg/70 kg3-4 hoursNot directly measured in this studyNot directly measured in this study

Data for methamphetamine from Kirkpatrick et al., 2012 and a separate study on intranasal methamphetamine bioavailability.[1][4] Tmax for d-amphetamine is from the comparative study.[1]

Experimental Protocols

The primary data presented is from a randomized, double-blind, placebo-controlled, cross-over study.[1][2][3]

Participants: The study included 13 male recreational methamphetamine users.[1][2][3]

Study Design: The experiment consisted of five 2-day blocks.[1][2]

  • Day 1 (Sampling): Participants "sampled" a single dose of either methamphetamine (0, 12, or 50 mg/70 kg), d-amphetamine (0, 12, or 50 mg/70 kg), or a monetary reinforcer ($5 or $20).[1][2]

  • Day 2 (Choice): Participants were given the choice between the drug dose they sampled on the previous day and the monetary reinforcer.[1][2]

Drug Administration: The drugs were administered intranasally.[1][2] The powdered drug was dissolved in a saline solution and administered via a nasal spray device.

Measurements: A comprehensive set of measurements were taken before and repeatedly after drug administration, including:[1][2]

  • Plasma Drug Levels: Blood samples were collected to determine the concentration of the amphetamines in the plasma over time.[1]

  • Cardiovascular Effects: Heart rate, systolic and diastolic blood pressure were monitored.[1]

  • Subjective Effects: Participants rated their subjective experiences using standardized questionnaires such as the Visual Analog Scale (VAS) and the Drug Effects Questionnaire (DEQ).[1]

  • Psychomotor Performance: Tasks were administered to assess cognitive and motor function.[1]

Signaling Pathways and Experimental Workflow

The reinforcing effects of both methamphetamine and d-amphetamine are primarily mediated by their actions on the dopamine (B1211576) system in the brain.[5] Both drugs increase the levels of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.[5][6]

Simplified Dopaminergic Signaling Pathway of Amphetamines cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamines Amphetamines DAT Dopamine Transporter (DAT) Amphetamines->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamines->VMAT2 Inhibits VMAT2 Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Blocks reuptake Dopamine_Vesicles Dopamine Vesicles Cytosolic_Dopamine Cytosolic Dopamine Dopamine_Vesicles->Cytosolic_Dopamine Dopamine release into cytosol Cytosolic_Dopamine->DAT Reverse transport Dopamine_Receptors Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptors Binds to receptors Cellular_Response Reinforcing Effects (Euphoria, etc.) Dopamine_Receptors->Cellular_Response

Caption: Dopaminergic signaling pathway of amphetamines.

Experimental Workflow for Comparative Self-Administration Study cluster_screening Participant Recruitment cluster_session_block 2-Day Session Block (Repeated 5x) cluster_data Data Analysis Recruitment Recruit recreational methamphetamine users Screening Inclusion/Exclusion Criteria Screening Recruitment->Screening Informed_Consent Informed Consent Screening->Informed_Consent Day1 Day 1: Sampling Session Informed_Consent->Day1 Day2 Day 2: Choice Session Day1->Day2 Drug_Admin Intranasal Drug Administration (MA, d-AMP, or Placebo) Day1->Drug_Admin Money_Sample Monetary Sample ($5 or $20) Day1->Money_Sample Choice Choose between Drug and Money Day2->Choice Measurements Physiological, Subjective, & Pharmacokinetic Measures Drug_Admin->Measurements Post-administration Analysis Statistical Analysis of Self-Administration Choices, Physiological, and Subjective Data Choice->Analysis

Caption: Experimental workflow for the comparative self-administration study.

References

Stability of Boc-Protected Amphetamine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of protected amine compounds is critical for the successful development of new chemical entities and analytical methods. This guide provides a comparative analysis of the stability of tert-butoxycarbonyl (Boc)-protected amphetamine derivatives, offering insights into their degradation pathways and providing standardized protocols for stability assessment.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its robustness under many conditions and its susceptibility to cleavage under specific, controlled circumstances. Generally, the Boc group is stable in the presence of bases, nucleophiles, and during catalytic hydrogenation. However, it is labile under acidic conditions and at elevated temperatures.[1] For Boc-protected amphetamine derivatives, the primary degradation pathway involves the cleavage of the Boc group, yielding the corresponding free amphetamine and byproducts such as isobutylene (B52900) and carbon dioxide.[1]

While direct, quantitative comparative stability studies across a range of Boc-protected amphetamine derivatives are not extensively available in the public literature, this guide provides a framework for designing and interpreting such studies based on established chemical principles and available data on individual compounds.

Comparative Stability Overview

The stability of the Boc group is influenced by steric and electronic effects of the parent molecule. However, for common amphetamine derivatives such as amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), the structural differences are unlikely to cause dramatic variations in the stability of the Boc protecting group under most conditions. The core susceptibility to acid and heat will remain the dominant factor.

DerivativeStructureExpected Relative StabilityNotes
Boc-Amphetamine N-Boc-(S)-amphetamineBaselineThe unsubstituted phenyl ring offers a standard reference for stability.
Boc-Methamphetamine N-Boc-methamphetamineSimilar to Boc-AmphetamineThe N-methyl group is not expected to significantly alter the electronic properties of the carbamate (B1207046) to affect its stability. Thermal instability during GC-MS analysis has been reported, leading to pyrolysis.[2]
Boc-MDMA N-t-BOC-MDMASimilar to Boc-AmphetamineThe methylenedioxy group may have minor electronic effects, but the primary mode of degradation remains the acid-labile Boc group. It has been shown to break down to MDMA in simulated gastric fluid.

Degradation Pathways and Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3] These studies typically involve subjecting the compound to conditions more severe than those used in accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[3] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[3]

Key Degradation Pathways:
  • Acid Hydrolysis: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even under milder acidic conditions.[1]

  • Thermal Degradation: Cleavage of the Boc group can occur at temperatures typically above 100°C.[1] Some analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), can induce thermal degradation in the injection port.[2]

  • Oxidative Degradation: While the Boc group itself is relatively stable to oxidation, the amphetamine core may be susceptible.

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation, the extent of which depends on the chromophore of the specific derivative.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on Boc-protected amphetamine derivatives.

Preparation of Stock Solution

Prepare a stock solution of the Boc-protected amphetamine derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M to 1.0 M hydrochloric acid (HCl).[3]

    • Keep the solution at room temperature or heat to 50-60°C if no degradation is observed at room temperature.[3]

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of a suitable base (e.g., sodium hydroxide), and dilute with the mobile phase for analysis.[3]

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH).[3]

    • Follow the same procedure as for acidic hydrolysis, neutralizing with an equivalent amount of a suitable acid (e.g., hydrochloric acid) before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified time.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid Boc-protected amphetamine powder in a thermostatically controlled oven at a high temperature (e.g., 80°C or higher) for a specified duration.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

    • Alternatively, heat a solution of the compound in a suitable solvent.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At each time point, prepare a solution of the exposed sample for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. This method must be able to separate the parent Boc-protected amphetamine from all its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of a Boc-protected amphetamine derivative.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1-1.0 M HCl) start->acid Expose to base Basic Hydrolysis (0.1-1.0 M NaOH) start->base Expose to oxidation Oxidative Degradation (3% H₂O₂) start->oxidation Expose to thermal Thermal Degradation (Solid/Solution, >80°C) start->thermal Expose to photo Photolytic Degradation (UV/Vis Light) start->photo Expose to sampling Sampling at Time Points acid->sampling hplc HPLC Analysis base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Hydrolysis) sampling->neutralize If applicable neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

Conclusion

The stability of Boc-protected amphetamine derivatives is primarily dictated by the lability of the Boc group to acidic and thermal stress. While significant differences in stability between various amphetamine derivatives are not expected, empirical data from forced degradation studies are crucial for confirming this and for developing robust analytical methods. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to assess the stability of these compounds and to identify potential degradation products.

References

Safety Operating Guide

Proper Disposal of Amphetamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of amphetamine hydrochloride is a critical component of laboratory safety and regulatory compliance. As a Schedule II controlled substance, its disposal is strictly regulated by the Drug Enforcement Administration (DEA). This guide provides essential information on the approved disposal procedures, with a focus on rendering the substance non-retrievable to prevent diversion and ensure environmental safety.

Regulatory Framework: The DEA's "Non-Retrievable" Standard

The cornerstone of controlled substance disposal is the DEA's "non-retrievable" standard.[1][2] This means the physical or chemical condition of the substance must be permanently and irreversibly altered, rendering it unusable for its original purpose.[1][2] It is crucial to note that methods such as flushing down a drain or mixing with coffee grounds or kitty litter are not considered compliant for DEA registrants.[3]

All disposal activities for controlled substances must be meticulously documented on a DEA Form 41, which requires the signatures of two authorized employees who witnessed the destruction.[4][5]

Approved Disposal Methods

There are two primary DEA-compliant methods for the disposal of this compound from a laboratory's inventory:

  • Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for laboratories. A reverse distributor is an entity registered with the DEA to accept and dispose of controlled substances. This process involves detailed record-keeping, including the use of DEA Form 222 for the transfer of Schedule I and II substances.[6] The reverse distributor is then responsible for the ultimate destruction of the substance, typically through incineration.[1][7]

  • On-Site Destruction: Laboratories may also opt for on-site destruction, provided the method meets the DEA's "non-retrievable" standard.[3] This requires a robust internal process with strict documentation and witnessing protocols. The two main on-site destruction methods are incineration and chemical destruction.

On-Site Disposal Procedures

Incineration

Incineration is a DEA-recognized method for rendering controlled substances non-retrievable.[1][8] This process involves high-temperature combustion that permanently destroys the chemical structure of the this compound.

ParameterSpecification
Operating Temperature Minimum of 850°C, with many facilities operating in excess of 1000°C.
Residence Time A minimum of 2 seconds in the secondary chamber is often recommended for complete destruction.
Waste Stream The process generates ash and flue gases, which must be managed in accordance with environmental regulations.

This data is generalized from hazardous waste incineration principles. Specific parameters may vary based on the incinerator and local regulations.

Chemical Destruction

Chemical destruction involves using chemical reactions to degrade the this compound molecule, rendering it non-retrievable. This method must be thorough and validated to ensure complete destruction. The following are potential chemical degradation methods; however, it is imperative that these procedures are carried out by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and waste disposal protocols.

Experimental Protocols:

1. Oxidative Degradation with Sodium Hypochlorite (B82951) (Bleach):

One study has shown that sodium hypochlorite is effective in degrading amphetamine.[9][10] A university Standard Operating Procedure (SOP) also outlines a method for denaturing controlled substances with bleach.[11]

  • Materials: this compound, commercial bleach (typically 5-8% sodium hypochlorite), appropriate glass beaker, chemical fume hood, personal protective equipment (lab coat, gloves, safety glasses).

  • Procedure:

    • In a chemical fume hood, dissolve the this compound in a minimal amount of water in a glass beaker.

    • Slowly add an excess of commercial bleach to the solution while stirring. A 10:1 ratio of bleach to the estimated volume of the drug solution can be a starting point.

    • Allow the reaction to proceed for a significant duration (e.g., 24 hours) to ensure complete degradation. The reaction vessel should be covered but not sealed to allow for the venting of any gases produced.

    • After the reaction is complete, the resulting solution must be disposed of as hazardous chemical waste according to your institution's and local regulations.

2. Degradation with Potassium Permanganate (B83412):

Potassium permanganate is a strong oxidizing agent that can be used to destroy organic compounds.

  • Materials: this compound, potassium permanganate, sulfuric acid (optional, for acidic conditions), sodium hydroxide (B78521) (optional, for basic conditions), appropriate reaction vessel, chemical fume hood, PPE.

  • Procedure:

    • In a chemical fume hood, prepare a solution of potassium permanganate in water. The reaction can be conducted in acidic, basic, or neutral conditions. Acidic conditions (using dilute sulfuric acid) are often more effective for oxidation.[12]

    • Dissolve the this compound in water and slowly add it to the potassium permanganate solution with stirring.

    • Monitor the reaction. The purple color of the permanganate will disappear as it is consumed. Add more potassium permanganate solution until the purple color persists, indicating an excess of the oxidizing agent and the completion of the reaction.

    • The resulting mixture, containing manganese dioxide and other byproducts, must be treated as hazardous waste and disposed of according to institutional and local regulations.

3. Acid/Base Hydrolysis:

While less common for disposal, forced degradation through acid or base hydrolysis can alter the chemical structure of this compound. This is more often used in stability studies but illustrates a principle of chemical alteration.

  • Materials: this compound, hydrochloric acid (e.g., 1 M), sodium hydroxide (e.g., 1 M), appropriate reaction vessel, chemical fume hood, PPE.

  • Procedure:

    • Dissolve the this compound in either a 1 M hydrochloric acid solution or a 1 M sodium hydroxide solution in a suitable reaction vessel.

    • Heat the solution under controlled conditions (e.g., in a water bath) to accelerate the hydrolysis. The specific temperature and duration would need to be determined based on the desired level of degradation.

    • After cooling, the resulting solution must be neutralized and disposed of as hazardous chemical waste.

Quantitative Data on Chemical Degradation:

A study on oxidative processes for amphetamine-type stimulants provides the following degradation efficiencies after 72 hours of exposure:[10]

OxidantAmphetamine Degradation Efficiency
Ozone86%
Sodium HypochloriteHighly Effective (exact percentage not specified)
Trichloroisocyanuric acidEffective (exact percentage not specified)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Unwanted Amphetamine Hydrochloride Identified decision_method Disposal Method? start->decision_method reverse_distributor Contact DEA-Registered Reverse Distributor decision_method->reverse_distributor Reverse Distributor onsite_destruction On-Site Destruction decision_method->onsite_destruction On-Site package_transfer Package and Document for Transfer (DEA Form 222) reverse_distributor->package_transfer transfer Transfer to Reverse Distributor package_transfer->transfer document_destruction Document Destruction (DEA Form 41 with 2 Witnesses) transfer->document_destruction decision_onsite_method On-Site Method? onsite_destruction->decision_onsite_method incineration Incineration decision_onsite_method->incineration Incineration chemical_destruction Chemical Destruction decision_onsite_method->chemical_destruction Chemical incineration->document_destruction chemical_destruction->document_destruction dispose_waste Dispose of Final Waste Stream (per institutional/local regulations) document_destruction->dispose_waste end Disposal Complete dispose_waste->end

Caption: Logical workflow for the disposal of this compound.

Safety and Compliance are Paramount

The information provided here is intended as a guide. All laboratory personnel must be trained on their institution's specific policies and procedures for controlled substance and hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol. Adherence to DEA regulations is mandatory, and failure to comply can result in significant legal and professional consequences.

References

Essential Safety and Logistical Information for Handling Amphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Amphetamine Hydrochloride in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and regulatory compliance.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound, a potent compound. The required level of PPE depends on the specific laboratory procedure, the quantity of the substance being handled, and its physical form (e.g., powder or solution).

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P3 filters.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves).[1] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.
Solution Preparation and Handling - Chemical fume hood. - Standard laboratory coat. - Nitrile gloves (or other chemically resistant gloves). - Safety glasses with side shields or goggles.To prevent inhalation of vapors and to protect against splashes.
General Laboratory Operations - Laboratory coat. - Safety glasses. - Nitrile gloves.Standard laboratory practice to protect against incidental contact.

Note on Glove Selection: While nitrile gloves are commonly used, it is crucial to consult glove compatibility charts for the specific solvents being used in conjunction with this compound.[2] Always inspect gloves for any signs of degradation before use and change them frequently.

II. Occupational Exposure Limits

As of the latest information, there are no established federal occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), specifically for this compound.[3][4][5]

However, some states have established surface contamination limits for methamphetamine, which can serve as a conservative reference for laboratory cleanliness and decontamination procedures. For instance, the most commonly used state or local limit for methamphetamine contamination is 0.1 µ g/100 cm².[4]

Given the potent nature of this compound, all handling of the solid form should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize airborne concentrations.

III. Experimental Protocols: A Representative Workflow

While specific experimental procedures will vary, the following provides a generalized workflow for the safe handling of this compound during a typical analytical procedure. This is a composite representation based on common laboratory practices for potent compounds and information from analytical methods for amphetamines.[6][7][8]

Step 1: Preparation and Pre-Weighing

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., vials, spatulas, glassware, solvents) and place them within the fume hood.

  • Don the appropriate PPE as specified in Table 1 for handling powders.

Step 2: Weighing the Compound

  • Use an analytical balance inside a ventilated enclosure or a balance with a local exhaust ventilation hood.

  • Carefully weigh the desired amount of this compound powder. Avoid any sudden movements that could generate dust.

  • Close the container immediately after weighing.

Step 3: Dissolution

  • Add the weighed this compound to the appropriate solvent in a suitable container (e.g., volumetric flask).

  • This step should be performed within the chemical fume hood.

  • If necessary, use sonication to aid dissolution, ensuring the container is properly sealed.[8]

Step 4: Sample Preparation and Analysis

  • Perform all subsequent dilutions and transfers within the fume hood.

  • Use appropriate pipettes and techniques to minimize the creation of aerosols.

  • If conducting a liquid-liquid extraction, ensure all steps are performed in the fume hood.[6][8]

Step 5: Post-Handling Decontamination and Waste Disposal

  • Decontaminate all non-disposable equipment that came into contact with this compound. A suitable cleaning solvent should be used, followed by a thorough rinse.

  • Wipe down the work surface of the fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated disposable items, including gloves, bench paper, and pipette tips, in a designated hazardous waste container.

IV. Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is mandatory for laboratory safety and regulatory compliance.

Operational Plan:

  • Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel only.

  • Inventory Management: Maintain a detailed inventory of this compound, including amounts received, used, and disposed of.

  • Emergency Procedures:

    • Spill: In case of a spill, evacuate the immediate area. For a small powder spill, carefully cover with a damp absorbent material to avoid raising dust, then gently sweep into a designated waste container. For a liquid spill, absorb with an inert material. Always wear appropriate PPE during cleanup.

    • Exposure:

      • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

      • Inhalation: Move the individual to fresh air.

      • In all cases of exposure, seek immediate medical attention.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any unused compound. Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with all federal, state, and local regulations.[6]

V. Mandatory Visualizations

Diagram 1: Safe Handling Workflow for this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Designated Area in Fume Hood gather_equip 2. Assemble All Equipment prep_area->gather_equip don_ppe 3. Don Appropriate PPE gather_equip->don_ppe weigh 4. Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve 5. Dissolve in Solvent within Fume Hood weigh->dissolve analyze 6. Perform Experimental Procedures dissolve->analyze decontaminate 7. Decontaminate Equipment and Work Area analyze->decontaminate dispose 8. Segregate and Dispose of Waste decontaminate->dispose remove_ppe 9. Doff PPE Correctly dispose->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Diagram 2: PPE Selection Logic for this compound

PPESelection start Start: Handling Amphetamine HCl is_powder Is the form a powder? start->is_powder is_weighing Weighing or generating dust? is_powder->is_weighing Yes is_solution Working with a solution? is_powder->is_solution No full_ppe Full PPE: - PAPR/Respirator - Double Gloves - Goggles - Lab Coat is_weighing->full_ppe Yes standard_ppe Standard PPE: - Fume Hood - Gloves - Safety Glasses - Lab Coat is_weighing->standard_ppe No is_solution->standard_ppe Yes end Proceed with Caution is_solution->end No (Re-evaluate) full_ppe->end standard_ppe->end

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

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